3-(5-Nitro-1H-pyrazol-1-yl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N4O2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
3-(5-nitropyrazol-1-yl)piperidine |
InChI |
InChI=1S/C8H12N4O2/c13-12(14)8-3-5-10-11(8)7-2-1-4-9-6-7/h3,5,7,9H,1-2,4,6H2 |
InChI Key |
CBTXZGQGHMSBCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2C(=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 3-(5-Nitro-1H-pyrazol-1-yl)piperidine Scaffolds
[1]
Identity & CAS Landscape
The nomenclature for N-alkylated nitropyrazoles is frequently confused due to annular tautomerism in the starting material.[1]
-
Parent Heterocycle: 3-Nitro-1H-pyrazole (CAS 26621-44-3 ) exists in equilibrium with 5-nitro-1H-pyrazole.[1]
-
Target Scaffold: Upon N-alkylation with a piperidine ring, the tautomers freeze into distinct regioisomers.
CAS Number Reference Table
| Compound Description | Regioisomer | CAS Number | Note |
| 4-Piperidine Analog | 5-Nitro | 2092337-63-6 | Common commercial reference standard.[1] |
| 4-Piperidine Analog | 3-Nitro | 1247136-53-3 | Thermodynamically favored isomer. |
| 3-Piperidine Precursor | N/A | 180058-68-8 | tert-Butyl 3-bromopiperidine-1-carboxylate (Racemic).[1] |
| 3-Piperidine Target | 5-Nitro | Not Indexed | Requires custom synthesis (Protocol below).[1] |
Critical Note: Commercial searches often default to the 4-piperidine isomer.[1] Verify the substitution position (C3 vs. C4 on the piperidine ring) and the nitro position (C3 vs. C5 on the pyrazole) using NMR, as CAS descriptors in vendor catalogs can be ambiguous regarding regiochemistry.
Synthetic Architecture: The Regioselectivity Challenge
The core synthetic challenge is the "Nitro-Walk" : Alkylation of 3-nitropyrazole typically yields a mixture of 1-alkyl-3-nitro (Major) and 1-alkyl-5-nitro (Minor) products.[1] The 5-nitro isomer is sterically hindered by the adjacent N-alkyl group.[1]
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
-
Mechanism: Direct displacement of a leaving group (LG) on the piperidine by the pyrazole anion.
-
Outcome: Heavily favors the 3-nitro isomer (sterically unencumbered).[1]
-
Utility: Use this route if you need the 3-nitro control standard.[1]
Pathway B: Mitsunobu Reaction (Recommended for 5-Nitro)[1]
-
Mechanism: Reaction of 3-nitropyrazole with N-Boc-3-hydroxypiperidine using DIAD/PPh3.[1]
-
Outcome: Can shift the ratio toward the 5-nitro isomer depending on solvent polarity and temperature, though separation is still required.
-
Protocol Insight: The use of non-polar solvents (THF/Toluene) often increases the proportion of the 5-nitro isomer compared to polar aprotic solvents (DMF), which stabilize the transition state for the 3-nitro product.
Experimental Workflow (DOT Visualization)
Caption: Synthetic pathway highlighting the divergence between the thermodynamic 3-nitro product and the target 5-nitro scaffold.
Structural Validation (NMR & NOE)
Blind reliance on synthesis is dangerous due to the high probability of isomer mixtures. You must validate the regiochemistry using 13C NMR and NOE (Nuclear Overhauser Effect) .
The "Diagnostic Shift" Method
The carbon atoms in the pyrazole ring exhibit distinct chemical shifts depending on the position of the nitro group relative to the N-alkyl substituent.
| Atom Position | 1-Alkyl-5-Nitro (Target) | 1-Alkyl-3-Nitro (Common Impurity) |
| C3 (Pyrazole) | ~138 ppm (CH) | ~150 ppm (C-NO2) |
| C4 (Pyrazole) | ~103 ppm (CH) | ~103 ppm (CH) |
| C5 (Pyrazole) | ~150 ppm (C-NO2) | ~132 ppm (CH) |
| NOE Signal | Strong NOE between Piperidine-H3 and Pyrazole-H4 | Weak/No NOE (Distance is greater) |
Validation Protocol:
-
Run 1D 13C NMR: Look for the C-NO2 quaternary carbon.[1] If it appears upfield (~132-138 ppm range), it is likely the 3-nitro (where C5 is a CH).[1] If the quaternary carbon is downfield (~150 ppm) and the CH is upfield, it is the 5-nitro .
-
Run 1D NOESY: Irradiate the methine proton of the piperidine ring (at the attachment point).
-
Result A: Enhancement of a pyrazole proton signal = 3-Nitro Isomer (The H5 proton is close to the N-alkyl group).[1]
-
Result B: NO enhancement of pyrazole protons = 5-Nitro Isomer (The nitro group blocks the interaction between the N-alkyl group and the H4 proton).
-
Applications & Safety
Drug Discovery Context
-
Kinase Inhibition: The 5-nitropyrazole moiety serves as a hinge-binding bioisostere or a "warhead" precursor (reducible to 5-aminopyrazole).[1]
-
Neglected Tropical Diseases: Nitro-heterocycles are privileged scaffolds for kinetoplastid proteasome inhibitors (e.g., Chagas disease research).[1] The 5-nitro position often alters the redox potential, affecting metabolic stability and efficacy compared to the 3-nitro.
Handling Precautions[2]
-
Energetics: Nitropyrazoles are energetic materials.[1][2] While the piperidine derivative is more stable, intermediates (especially during scale-up) should be treated as potential explosives. Avoid metal spatulas with dry solids; use anti-static guns.[1]
-
Toxicity: Many nitro-aromatics are mutagenic (Ames positive).[1] Handle within a biosafety cabinet.
References
3-(5-Nitro-1H-pyrazol-1-yl)piperidine molecular weight and formula
The following technical guide details the physicochemical profile, synthetic pathways, and applications of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine . This document is structured for researchers and drug development professionals, focusing on actionable data and mechanistic insights.
Executive Summary
3-(5-Nitro-1H-pyrazol-1-yl)piperidine is a heterocyclic building block characterized by a piperidine ring coupled at its C3 position to the N1 nitrogen of a 5-nitropyrazole moiety. This specific regioisomer serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands, where the piperidine provides a solubilizing, chiral vector and the nitropyrazole acts as an electron-deficient aromatic core or a precursor to aminopyrazoles.
Physicochemical Profile
The following data summarizes the fundamental properties of the compound. The molecular weight and formula are derived from the atomic composition of the neutral species.
| Property | Value | Notes |
| IUPAC Name | 3-(5-Nitro-1H-pyrazol-1-yl)piperidine | |
| Molecular Formula | C₈H₁₂N₄O₂ | |
| Molecular Weight | 196.21 g/mol | |
| CAS Number | 2090466-04-7 | Note: Isomeric forms (e.g., 4-isomer) exist; verification of regiochemistry is critical.[1] |
| Physical State | Solid (Powder) | Typically off-white to pale yellow due to the nitro group. |
| Predicted LogP | ~0.7 – 0.9 | Moderate lipophilicity; suitable for CNS penetration. |
| pKa (Piperidine NH) | ~9.0 – 10.0 | Basic center, readily forms salts (e.g., HCl, TFA). |
| H-Bond Donors | 1 | Secondary amine (piperidine). |
| H-Bond Acceptors | 4 | Nitro group oxygens (2), Pyrazole N2, Piperidine N. |
Structural Biology & Regiochemistry[2]
Regioisomerism (3-Nitro vs. 5-Nitro)
The distinction between the 5-nitro and 3-nitro isomers is critical for biological activity.
-
5-Nitro Isomer: The nitro group is adjacent (vicinal) to the piperidine attachment point (N1). This creates steric clash and alters the torsion angle between the rings, potentially forcing a non-planar conformation.
-
3-Nitro Isomer: The nitro group is distal to the attachment point, allowing for a more planar conformation.
Chirality
The attachment at the C3 position of the piperidine ring creates a chiral center.
-
The unrefined synthesis yields a racemic mixture (enantiomers R and S).
-
For drug development, enantioselective synthesis or chiral resolution (e.g., chiral HPLC or crystallization with tartaric acid) is required to isolate the bioactive enantiomer.
Synthetic Pathways[2][3][4][5]
The synthesis of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine typically follows a de novo pyrazole construction route to ensure correct regiochemistry, rather than direct nitration which often yields mixtures.
Primary Route: Cyclocondensation (The Hydrazine Route)
This method is preferred for its ability to control the position of the nitro group relative to the piperidine nitrogen.
Protocol:
-
Starting Material: tert-Butyl 3-hydrazinylpiperidine-1-carboxylate (Boc-protected hydrazine).
-
Reagent: Sodium nitromalonaldehyde (or a nitromalondialdehyde diacetal equivalent).
-
Mechanism: The hydrazine performs a double condensation with the dicarbonyl species. The steric bulk of the piperidine group often favors the formation of the 5-nitro isomer (kinetic product) or 3-nitro isomer (thermodynamic product) depending on pH and solvent, though literature often favors the 5-nitro placement when using specific enol ethers.
-
Deprotection: Acidic cleavage (HCl/Dioxane or TFA/DCM) of the Boc group yields the final free amine.
Alternative Route: Mitsunobu Coupling
Used when the 5-nitropyrazole ring is pre-formed.
-
Reactants: 3-Hydroxypiperidine (N-protected) + 5-Nitro-1H-pyrazole.
-
Conditions: PPh₃, DIAD/DEAD, THF, 0°C to RT.
-
Selectivity: Often yields a mixture of N1-alkylated isomers (1-yl and 2-yl), requiring chromatographic separation.
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and forward synthesis for the target molecule.
Caption: Synthetic workflow from hydrazine precursor to final deprotected amine via cyclocondensation.
Applications in Drug Discovery[3][4][6][7][8]
Fragment-Based Drug Design (FBDD)
This molecule is an ideal "fragment" due to its low molecular weight (<200 Da) and distinct vectors for growth:
-
Piperidine Nitrogen: Amide coupling, reductive amination, or sulfonylation allows extension into solvent-exposed pockets.
-
Nitro Group: Can be reduced to an amine (–NH₂), providing a handle for further functionalization or acting as a hydrogen bond donor/acceptor hinge binder in kinase targets.
Scaffold for Kinase Inhibitors
The pyrazole-piperidine motif mimics the adenosine ring of ATP. The 3-substituted piperidine provides a non-planar geometry that can access specific hydrophobic pockets (e.g., the ribose binding pocket) that planar 4-substituted analogs cannot.
Energetic Materials Precursor
While less common than simple nitropyrazoles, the piperidine derivative can serve as a precursor for high-nitrogen energetic salts upon protonation or quaternization, balancing energy density with thermal stability.
Safety & Handling Protocols
Warning: Nitro-substituted heterocycles can possess energetic properties.[2] While the piperidine ring dilutes the oxygen balance, standard safety precautions for nitro compounds must be observed.
-
Explosion Hazard: Do not heat bulk material above 100°C without DSC (Differential Scanning Calorimetry) validation.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine may absorb CO₂ from air; store as the HCl salt for long-term stability.
-
Toxicity: Treat as a potential mutagen. Use double-gloving and work within a fume hood.
References
-
PubChem. Compound Summary: Piperidine-pyrazole derivatives. National Library of Medicine. Retrieved from [Link].
-
MDPI Molecules. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link].
Sources
Technical Guide: The Nitropyrazole-Piperidine Scaffold in Medicinal Chemistry
Executive Summary
The Nitropyrazole-Piperidine scaffold represents a strategic evolution in the design of anti-infective agents, particularly for Mycobacterium tuberculosis (Mtb). Historically, nitro-aromatics (e.g., nitroimidazoles like Pretomanid) have been pivotal in treating resistant TB but are plagued by mutagenic liabilities and solubility challenges. This guide analyzes the transition to the 4-nitropyrazole core—a bioisostere that retains the high-energy "warhead" required for bioreduction while significantly lowering mutagenic potential (Ames negative). Concurrently, the piperidine moiety serves as a tunable pharmacophore "handle," modulating lipophilicity (LogP), hERG channel avoidance, and pharmacokinetic (PK) solubility.
Part 1: The Pharmacophore Logic
The "Warhead": 4-Nitropyrazole vs. Nitroimidazole
The efficacy of this scaffold relies on a "Trojan Horse" mechanism. The nitropyrazole is a prodrug.
-
Mechanism: It requires bio-activation by the deazaflavin-dependent nitroreductase (Ddn ) within Mtb. Ddn reduces the nitro group (
) to a reactive nitroso ( ) species. -
Target: This reactive intermediate forms a stable covalent adduct with the thiol group of Cysteine 387 in the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase). Inhibition of DprE1 halts the synthesis of lipoarabinomannan (LAM), causing cell wall lysis.
-
Why Switch? Nitroimidazoles often trigger positive Ames tests due to high redox potentials that allow reduction by mammalian enzymes. The 4-nitropyrazole system has a lower redox potential (-0.400 V vs -0.240 V for imidazoles), making it specific to bacterial Ddn and inert to mammalian nitroreductases, thus reducing genotoxicity [1].
The "Handle": Piperidine
The piperidine ring is not merely a linker; it is a solubility engine.
-
pK_a Modulation: The basic nitrogen (pK_a ~10-11) ensures the molecule exists largely as a cation at physiological pH, improving aqueous solubility compared to the flat, greasy nitro-aromatic core.
-
hERG Avoidance: Unlike flexible alkyl chains, the rigid piperidine ring constrains the spatial orientation of the basic amine, often reducing affinity for the hERG potassium channel—a critical safety hurdle in cardiac toxicity.
Part 2: Synthetic Architecture
The synthesis of this scaffold requires careful handling of high-energy nitro compounds. The preferred route involves the regioselective nitration of pyrazole followed by N-alkylation.
Diagram: Synthetic Workflow
Caption: Figure 1.[1] Convergent synthetic route for the Nitropyrazole-Piperidine scaffold via SN2 N-alkylation.
Critical Synthetic Protocol: 4-Nitropyrazole Synthesis
Note: This reaction is exothermic. Use a blast shield.
-
Preparation: In a round-bottom flask, dissolve 1H-pyrazole (1.0 eq) in concentrated sulfuric acid (
). Cool to 0°C. -
Nitration: Dropwise add fuming nitric acid (
, 1.5 eq) while maintaining internal temperature <10°C. -
Heating: Allow to warm to room temperature, then heat to 55°C for 3 hours. Monitor by TLC (Ethyl Acetate/Hexane).
-
Quench: Pour the mixture over crushed ice. The 4-nitropyrazole will precipitate as a white solid.[2]
-
Purification: Filter and recrystallize from ethanol. Yields typically exceed 80% [2].[2]
Protocol: Piperidine Coupling (N-Alkylation)
-
Dissolution: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add Potassium Carbonate (
, 2.0 eq). Stir for 30 mins to generate the pyrazolate anion. -
Addition: Add the piperidine-linker halide (e.g., 1-(2-chloroethyl)piperidine, 1.1 eq).
-
Reaction: Heat to 80°C for 4-6 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.
Part 3: Biological Mechanism & Validation[3]
Mechanism of Action (MOA) Pathway
The selectivity of this scaffold relies on the specific activation by the
Caption: Figure 2.[3] Bioreductive activation pathway of the nitropyrazole scaffold targeting DprE1.
Key Experimental Protocols
A. Minimum Inhibitory Concentration (MIC) - Alamar Blue Assay
To validate potency against M. tuberculosis (H37Rv strain):
-
Culture: Grow Mtb H37Rv in 7H9 broth supplemented with OADC to mid-log phase (
0.4–0.6). -
Plating: Dispense 100 µL of culture into 96-well plates containing serial dilutions of the nitropyrazole compound (range: 0.01 µM – 100 µM).
-
Incubation: Incubate at 37°C for 7 days.
-
Readout: Add Resazurin (Alamar Blue). Incubate 24h. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing color change.
B. Ames Test (Salmonella Mutagenicity)
To validate safety (Scientific Integrity Check):
-
Strains: Use S. typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).
-
Activation: Perform assay +/- S9 rat liver metabolic activation fraction.
-
Dosing: Plate bacteria with compound (up to 5000 µ g/plate ) on histidine-deficient agar.
-
Scoring: Count revertant colonies after 48h.
-
Success Criteria: A "Safe" nitropyrazole scaffold should show revertant counts <2x the solvent control, unlike positive control nitroimidazoles.
Part 4: Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of structural modifications on the scaffold, aggregated from DprE1 inhibitor studies [3, 4].
| Structural Zone | Modification | Effect on Potency (MIC) | Effect on Safety (Toxicity) |
| Nitro Position | 4-Nitro (Pyrazole) | High (0.01 - 0.5 µM) | Low Mutagenicity (Ames -) |
| 3-Nitro (Pyrazole) | Moderate | Moderate Mutagenicity | |
| 5-Nitro (Imidazole) | High | High Mutagenicity (Ames +) | |
| Linker | Ethyl ( | Optimal | Low hERG binding |
| Butyl ( | Reduced | Increased hERG liability | |
| Piperidine | 4-Benzyl | High Potency | High LogP (Solubility issues) |
| 4-Hydroxy | Moderate Potency | High Solubility , Low Clearance | |
| 4-Fluoro | High Potency | Improved Metabolic Stability |
Expert Insight: The 4-nitropyrazole is the "Goldilocks" zone. It retains enough electron-withdrawing character to be reduced by bacterial Ddn but is not easily reduced by mammalian enzymes, solving the toxicity issues of earlier nitro-drugs.
References
-
Mutagenicity study on pyrazole, seven pyrazole derivatives, and two nitroimidazoles. National Institutes of Health (PubMed). [Link]
-
Scaffold Morphing To Identify Novel DprE1 Inhibitors with Antimycobacterial Activity. ACS Infectious Diseases. [Link]
-
Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship. Memórias do Instituto Oswaldo Cruz. [Link]
Sources
A Senior Application Scientist's Guide to 3-Substituted Piperidine Pyrazole Building Blocks
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of piperidine and pyrazole heterocycles into a single molecular framework has yielded a class of building blocks with profound implications for medicinal chemistry. This technical guide provides an in-depth exploration of 3-substituted piperidine pyrazole scaffolds, a privileged structural motif found in numerous clinically relevant molecules. We will dissect key synthetic strategies, analyze critical structure-activity relationships (SAR), and present detailed case studies that illustrate the scaffold's therapeutic utility. This document serves as a comprehensive resource, blending foundational principles with field-proven insights to empower researchers in the rational design and synthesis of next-generation therapeutics.
The Strategic Value of Piperidine-Pyrazole Scaffolds
The prominence of nitrogen-containing heterocycles in drug discovery is well-established.[1][2] The piperidine ring, in particular, is one of the most frequently encountered scaffolds in pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and to present substituents in a well-defined three-dimensional orientation.[3] When substituted at the 3-position, it offers a versatile vector for engaging with biological targets.[4]
Similarly, the pyrazole ring is a versatile pharmacophore known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7][8][9] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an invaluable component in ligand design.[1][9] The fusion of these two "privileged" structures into a 3-substituted piperidine pyrazole core creates a powerful building block that combines the conformational advantages of the piperidine with the diverse interaction potential of the pyrazole, offering a compelling starting point for lead optimization.
Core Synthetic Strategies and Methodologies
The construction of the 3-substituted piperidine pyrazole core can be approached from several distinct retrosynthetic pathways. The choice of strategy is often dictated by the desired substitution pattern, stereochemical requirements, and the availability of starting materials.
Retrosynthetic Analysis: Key Disconnections
Two primary retrosynthetic disconnections dominate the synthesis of these scaffolds:
-
C-N Bond Formation (Strategy A): Disconnecting the bond between the piperidine nitrogen and the pyrazole ring. This approach involves coupling a pre-functionalized piperidine with a suitable pyrazole derivative.
-
Pyrazole Ring Formation (Strategy B): Disconnecting the pyrazole ring itself. This strategy involves building the pyrazole ring onto a piperidine precursor that already contains the necessary functional groups.
Caption: Key retrosynthetic disconnections for the 3-piperidinyl-pyrazole scaffold.
Strategy A: Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forming C-N bonds.[10] This reaction is particularly well-suited for coupling piperidine derivatives with (hetero)aryl halides, including pyrazoles.[11][12]
Rationale: This method offers excellent functional group tolerance and is highly modular, allowing for the rapid generation of analog libraries by varying either the piperidine or pyrazole coupling partner. The development of specialized ligands and precatalysts has overcome many of the initial challenges, such as coupling with electron-rich heterocycles or sterically hindered amines.[10][13]
Exemplary Protocol: Buchwald-Hartwig Coupling of a Piperidine with a 4-Halopyrazole [11]
This protocol describes the coupling of piperidine with a protected 4-bromo-1H-pyrazole, a common step in synthesizing various pharmacologically active agents.
Step-by-Step Methodology:
-
Vessel Preparation: To a microwave vial equipped with a magnetic stir bar, add the 4-bromo-1-tritylpyrazole (1.0 eq), Pd(dba)₂ (10 mol%), and the phosphine ligand tBuDavePhos (20 mol%).
-
Reagent Addition: Seal the vial and purge with an inert gas (e.g., Argon). Add dry xylene as the solvent, followed by piperidine (2.0 eq) and potassium t-butoxide (KtBuO, 2.0 eq).
-
Reaction: Place the sealed vial in a microwave reactor and heat to the optimized temperature (e.g., >80 °C) for a specified time, monitoring the reaction by TLC or LC-MS.[11]
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Strategy B: Pyrazole Synthesis via Cyclocondensation
The most traditional and fundamental route to the pyrazole core is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (or a synthetic equivalent).[9][14] In this context, a 3-hydrazinylpiperidine derivative serves as the key precursor.
Rationale: This approach is robust and often cost-effective, particularly for large-scale syntheses where starting materials are simple and readily available. It provides direct access to the core without relying on expensive transition metal catalysts. The regioselectivity of the condensation can typically be controlled by the nature of the substituents on the dicarbonyl component.[15]
Caption: General workflow for pyrazole synthesis via cyclocondensation.
Protecting Group Considerations
The piperidine nitrogen is a nucleophilic and basic center that often requires protection to prevent side reactions during synthesis. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.
| Protecting Group | Abbreviation | Common Cleavage Conditions | Causality for Selection |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) | Stable to a wide range of non-acidic conditions; often used in early- to mid-stage synthesis. |
| Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to both acidic and basic conditions; useful when acidic cleavage is not tolerated.[16] |
| Carbobenzyloxy | Cbz | Hydrogenolysis | Similar stability profile to Benzyl but can sometimes offer different selectivity. |
| Tosyl | Ts | Strong reducing agents or harsh acid | Highly stable; often employed when robust protection is needed throughout a multi-step sequence.[17] |
Applications in Drug Discovery: A Case Study of Tofacitinib
The 3-substituted piperidine pyrazole scaffold is central to the structure of several marketed drugs. Tofacitinib (Xeljanz®), a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis, serves as an excellent case study.[18]
Tofacitinib's structure features a (3R,4R)-4-methyl-3-(methylamino)piperidine core, where the amino group is attached to a pyrrolo[2,3-d]pyrimidine (a deazapurine, which is electronically similar to a pyrazole).[18] The synthesis of this chiral piperidine intermediate is a significant challenge and highlights the importance of stereocontrol in building these blocks.[19]
Key Structural Insights from Tofacitinib:
-
Piperidine Ring: The 3,4-cis relationship of the substituents on the piperidine ring is crucial for correct presentation of the pharmacophore into the ATP-binding pocket of the JAK enzyme.[18]
-
Piperidine Nitrogen: This atom is used as a handle for attaching a cyanoacetamide group, which modulates the overall physicochemical properties of the molecule.[18]
-
Core Linkage: The C-N bond connecting the piperidine at the 3-position to the heterocyclic core is vital for activity. The synthetic approaches to Tofacitinib and its intermediates often involve nucleophilic aromatic substitution or coupling reactions to forge this bond.[16]
Caption: Key structural components of the Tofacitinib scaffold.
The extensive patent literature on Tofacitinib synthesis reveals a variety of strategies to construct the key (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine intermediate, including methods that leverage Thorpe-Ziegler reactions and asymmetric catalytic hydrogenation to set the required stereocenters.[19] These industrial processes underscore the value of developing efficient, scalable, and stereoselective routes to these complex building blocks.[17]
Conclusion and Future Outlook
The 3-substituted piperidine pyrazole framework represents a validated and highly fruitful area for drug discovery. Its synthetic tractability, combined with the favorable pharmacological properties it imparts, ensures its continued relevance. Future innovations will likely focus on the development of novel catalytic methods for more efficient and stereoselective C-N bond formation, as well as new cyclization strategies that allow for greater diversity in the pyrazole portion of the molecule. As our understanding of structure-activity relationships deepens, these building blocks will undoubtedly serve as the foundation for a new generation of targeted therapies.
References
-
Al-Tel, T. H. (2020). C4-Alkynylation/amination of 4-halo-1H-1-tritylpyrazoles via palladium-catalyzed Sonogashira and Buchwald-Hartwig coupling reactions. Molecules, 25(22), 5482. Available at: [Link]
- CN108997199B. Synthesis method of tofacitinib intermediate (3R,4R) -1-benzyl-N, 4-dimethylpiperidine-3-amine. Google Patents.
-
Flanagan, M. E., & Otton, J. (2018). Tofacitinib: A Janus Kinase Inhibitor for the Treatment of Rheumatoid Arthritis. European Journal of Organic Chemistry, 2018(44), 6096-6113. Available at: [Link]
-
Srishylam, V., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(19), 325-331. Available at: [Link]
- US9670160B2. Process for the preparation of tofacitinib and intermediates thereof. Google Patents.
- WO2021084556A1. Process for the preparation of tofacitinib and intermediates thereof. Google Patents.
-
Popa, A., et al. (2018). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 61(15), 6673-6688. Available at: [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available at: [Link]
-
Lan, R., et al. (1999). Structure–Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available at: [Link]
-
Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. Available at: [Link]
-
Gomaa, A. M. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Medicinal Chemistry Research, 25(3), 483-493. Available at: [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link]
-
Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
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Mastering Solubility: A Technical Guide to Characterizing 3-(5-Nitro-1H-pyrazol-1-yl)piperidine in DMSO for Drug Discovery
Introduction: The Indispensable Role of DMSO and the Solubility Challenge
In the landscape of modern drug discovery, dimethyl sulfoxide (DMSO) stands as a cornerstone solvent, celebrated for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] This unique characteristic makes it an invaluable tool for preparing high-concentration stock solutions for high-throughput screening (HTS) and various in vitro assays.[2] However, the journey from a promising compound to a viable drug candidate is often fraught with challenges, with poor solubility being a primary obstacle that can lead to unreliable assay results, underestimated toxicity, and diminished bioavailability.[3]
This guide provides a comprehensive framework for determining and understanding the solubility profile of novel compounds, with a specific focus on 3-(5-Nitro-1H-pyrazol-1-yl)piperidine, a representative of the biologically significant nitro-pyrazole class of molecules. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-tumor and antimicrobial properties, making a thorough understanding of their physicochemical properties paramount for successful drug development.[4][5]
The Critical Nature of Solubility Assessment
A precise understanding of a compound's solubility is not merely a procedural step but a foundational element of the drug discovery cascade. Early and accurate assessment of solubility in both DMSO (for stock solution integrity) and aqueous buffers (to mimic physiological conditions) is crucial for several reasons:
-
Cost-Effectiveness: Identifying compounds with poor solubility early in the process saves significant time and resources.[6]
-
Informed Decision-Making: A comprehensive solubility profile informs lead optimization strategies and formulation development.
Experimental Determination of Solubility: A Two-Pronged Approach
The solubility of a compound can be assessed through two primary methodologies: kinetic and thermodynamic solubility assays. Each provides distinct yet complementary insights into the compound's behavior in solution.
Kinetic Solubility: A High-Throughput Perspective
Kinetic solubility is a measure of a compound's ability to remain in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[7] This method is particularly well-suited for the early stages of drug discovery due to its speed and compatibility with high-throughput screening (HTS) formats.[8] The most common techniques for determining kinetic solubility are turbidimetric assays and nephelometry.
Caption: Workflow for a typical kinetic solubility assay.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the compound in DMSO.[9]
-
Aqueous Dilution: In a separate clear-bottom 96-well plate, add an appropriate aqueous buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the plate containing the aqueous buffer, resulting in a final DMSO concentration typically between 1-2%.[9][10]
-
Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.[9][11]
-
Measurement: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. An increase in absorbance indicates the formation of a precipitate.[9]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly above the background.
Thermodynamic Solubility: The Equilibrium Standard
Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a given solvent after an extended incubation period, allowing the system to reach equilibrium.[7] This "shake-flask" method is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility.[11]
Caption: Workflow for a thermodynamic solubility assay.
-
Sample Preparation: Add an excess amount of solid 3-(5-Nitro-1H-pyrazol-1-yl)piperidine to a vial containing a known volume of DMSO. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Equilibration: Seal the vial and incubate it at a constant temperature (e.g., 25°C) with continuous agitation for 24 to 48 hours to ensure equilibrium is reached.[11]
-
Separation: After incubation, allow the solution to settle. Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.[8]
-
Quantification: Accurately dilute the filtrate and quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS) against a standard curve.[3][7] This measured concentration represents the thermodynamic solubility.
Data Presentation and Interpretation
The solubility data for 3-(5-Nitro-1H-pyrazol-1-yl)piperidine should be summarized in a clear and concise table.
| Parameter | Method | Solvent | Temperature (°C) | Solubility (μM) | Solubility (μg/mL) |
| Kinetic Solubility | Turbidimetry | PBS, pH 7.4 (2% DMSO) | 25 | [Experimental Value] | [Experimental Value] |
| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | DMSO | 25 | [Experimental Value] | [Experimental Value] |
| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | PBS, pH 7.4 | 25 | [Experimental Value] | [Experimental Value] |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
The Nuances of DMSO as a Solvent: Considerations and Caveats
While DMSO is a powerful solvent, its use is not without potential complications that researchers must be aware of:
-
Hygroscopicity: DMSO readily absorbs moisture from the atmosphere, which can lead to the precipitation of less water-soluble compounds over time.[2]
-
Cellular Effects: At certain concentrations, DMSO can affect cell growth and viability, potentially confounding the results of cell-based assays.[2][12]
-
Protein Interaction: DMSO has been shown to interact with some proteins, which could potentially influence ligand-binding studies.[13]
-
Compound Stability: While generally inert, some compounds may be unstable in DMSO over long-term storage.
To mitigate these challenges, it is recommended to store compounds in DMSO at low temperatures, in sealed containers, and for the shortest duration possible before use.
The Broader Context: Nitro-Pyrazoles in Drug Discovery
The nitro-pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4] The nitro group, in particular, can serve as a versatile synthetic handle for further chemical modifications, allowing for the exploration of structure-activity relationships.[14][15] A thorough understanding of the solubility profile of lead compounds like 3-(5-Nitro-1H-pyrazol-1-yl)piperidine is therefore a critical step in harnessing their therapeutic potential.
Conclusion
The determination of the solubility profile of a novel compound such as 3-(5-Nitro-1H-pyrazol-1-yl)piperidine in DMSO and physiologically relevant aqueous buffers is a foundational activity in modern drug discovery. By employing a combination of kinetic and thermodynamic solubility assays, researchers can generate robust and reliable data that informs critical decisions throughout the drug development pipeline. A comprehensive understanding of solubility, coupled with an awareness of the nuances of working with DMSO, empowers scientists to more effectively and efficiently advance promising new chemical entities toward clinical reality.
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A Technical Guide to the Functionalization of 5-Nitropyrazoles
Introduction: The 5-Nitropyrazole Core - A Scaffold of Versatility
The pyrazole ring system is a cornerstone of modern medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds.[1] The introduction of a nitro group at the C5 position (to form a 5-nitropyrazole) significantly enhances the scaffold's utility. This powerful electron-withdrawing group modulates the electronic properties of the entire ring system, opening up unique avenues for functionalization and derivatization. This guide provides a comprehensive overview of the primary strategies for modifying the 5-nitropyrazole core, offering field-proven insights and detailed protocols for researchers in drug development and chemical synthesis. We will explore N-functionalization, direct and indirect C-functionalization, and the transformation of the nitro group itself into a versatile synthetic handle.
N-Functionalization: Mastering Regioselectivity
The acidic N-H proton of the pyrazole ring is the most common site for initial functionalization. However, for asymmetrically substituted pyrazoles, the existence of tautomers presents a significant challenge: the reaction can proceed at either the N1 or N2 nitrogen, leading to a mixture of regioisomers.[2] Controlling the regioselectivity is paramount, as different isomers can exhibit vastly different biological and physical properties.[3]
Causality Behind Regioselective N-Alkylation
The outcome of N-alkylation is a delicate interplay of steric hindrance, electronics, and reaction conditions.[4][5]
-
Steric Effects: Bulky substituents adjacent to a ring nitrogen will sterically hinder the approach of the alkylating agent, favoring reaction at the less encumbered nitrogen.[6]
-
Electronic Effects: The electron-withdrawing nitro group at C5 decreases the electron density at the adjacent N1 nitrogen, making it less nucleophilic. However, the choice of base can alter the charge distribution in the resulting pyrazolate anion.
-
Reaction Conditions: The choice of base and solvent system is critical. Strong, non-coordinating bases like sodium hydride (NaH) in an aprotic polar solvent like DMF or DME tend to favor the thermodynamically more stable anion, but selectivity can be highly substrate-dependent.[2] In contrast, weaker bases like potassium carbonate (K2CO3) in DMSO can offer different selectivity profiles, often influenced by cation coordination.[2]
Diagram 1: N-Alkylation Regioselectivity Pathways
Caption: Regioselectivity in N-alkylation is dictated by steric and electronic factors.
Protocol 1: Regioselective N1-Alkylation of a Substituted 5-Nitropyrazole
This protocol is optimized for the selective N1-alkylation, a common objective in pyrazole derivatization. Using a strong base like NaH ensures complete deprotonation prior to introducing the electrophile.[7]
Materials:
-
3-Substituted-5-nitropyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) & Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen), add a solution of the 3-substituted-5-nitropyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the pyrazolate anion.
-
Add the alkyl halide (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
N-Arylation Strategies
For the synthesis of N-aryl-5-nitropyrazoles, copper-catalyzed Ullmann and Chan-Lam couplings are the methods of choice.[8][9] These reactions offer a robust way to form C-N bonds between the pyrazole nitrogen and an aryl halide or arylboronic acid, respectively.[10][11]
-
Ullmann Coupling: Typically involves reacting the pyrazole with an aryl iodide or bromide in the presence of a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and often a ligand (e.g., a diamine) in a high-boiling solvent like DMF or dioxane.[8][12][13]
-
Chan-Lam Coupling: Employs an arylboronic acid as the aryl source, with a copper(II) salt like Cu(OAc)₂ as the catalyst, often in the presence of a base like triethylamine or pyridine, and can proceed under milder conditions, sometimes even open to the air.[6][9][14]
C-Functionalization: Building Molecular Complexity
While N-functionalization is often the first step, modifying the carbon backbone of the pyrazole ring is crucial for building complex molecular architectures. The electron-withdrawing nitro group strongly influences the reactivity of the C3 and C4 positions.
Direct C-H Functionalization
Modern synthetic chemistry favors direct C-H functionalization as it avoids the need for pre-functionalization (e.g., halogenation), thus offering a more atom-economical route. The nitro group at C5 renders the C4-H bond more acidic and susceptible to deprotonation or directed metallation.[15][16] Palladium-catalyzed direct arylation is a powerful tool for this transformation.[15][17]
Causality: The regioselectivity is guided by the electronic properties of the ring. The C4 position is often the most nucleophilic and prone to electrophilic attack, but in the context of transition-metal-catalyzed C-H activation, the acidity of the C-H bond becomes a dominant factor. The C5-H is the most acidic on a standard pyrazole ring, but with a nitro group at C5, the C4-H becomes the primary target for functionalization.[18][19]
Cross-Coupling Reactions
For positions that are not readily accessible via direct C-H activation, traditional cross-coupling reactions remain indispensable. This approach requires a pyrazole pre-functionalized with a halide (typically Br or I) or a triflate. The Suzuki-Miyaura coupling is arguably the most versatile and widely used of these methods.[20][21]
Causality of the Suzuki Coupling: The reaction's success hinges on a well-defined catalytic cycle. The choice of palladium catalyst, ligand, and base is critical. The base (e.g., K₂CO₃, K₃PO₄) is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step with the palladium center.[21][22]
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
Protocol 2: Suzuki Coupling of a 4-Bromo-5-Nitropyrazole
This protocol provides a general method for C-C bond formation at the C4 position.[20][23]
Materials:
-
N-substituted-4-bromo-5-nitropyrazole
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME) and Water
-
Ethyl acetate (EtOAc)
Procedure:
-
In a reaction vessel, combine the 4-bromo-5-nitropyrazole (1.0 eq), arylboronic acid (1.2-1.5 eq), K₂CO₃ (2.0-3.0 eq), and Pd(dppf)Cl₂ (3-5 mol%).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed DME and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the C4-arylated product.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | Good-Excellent | [20] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Good | [23] |
| XPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 100 | Good-Excellent | [23] |
| Table 1. Comparison of Suzuki Coupling Conditions for Pyrazole Synthesis. |
Functionalization via the Nitro Group: A Gateway to Fused Systems
The nitro group is not merely a static electronic feature; it is a versatile functional handle that can be transformed to unlock new synthetic pathways. The most powerful transformation is its reduction to a primary amine, yielding a 5-aminopyrazole.[24] This intermediate is a cornerstone for constructing fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines, which are prevalent in medicinal chemistry.[25][26][27][28]
Causality in Nitro Group Reduction
The choice of reducing agent is dictated by the need for chemoselectivity.
-
Tin(II) Chloride (SnCl₂): A classic and robust method, typically performed in acidic media (HCl) or ethanol. It is tolerant of many functional groups but can be harsh.
-
Catalytic Hydrogenation (H₂/Pd-C): A clean and high-yielding method, often performed in ethanol or methanol. It is generally mild but can reduce other functional groups like alkenes or alkynes.[24]
-
Iron or Zinc in Acetic Acid (Fe/AcOH): A cost-effective and mild alternative, suitable for substrates sensitive to strong acids or catalytic hydrogenation.
Protocol 3: Two-Step Synthesis of a Pyrazolo[3,4-b]pyridine
This self-validating system demonstrates the power of the nitro-to-amine transformation, leading directly to a complex, fused heterocyclic core.[26][29]
Step A: Reduction of 5-Nitropyrazole
-
Dissolve the N-substituted-5-nitropyrazole (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add Palladium on Carbon (10% Pd/C, 5-10 mol% weight).
-
Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (via balloon or from a pressurized source).
-
Stir the reaction vigorously at room temperature for 4-12 hours until TLC indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting 5-aminopyrazole is often used in the next step without further purification.
Step B: Condensation and Cyclization
-
To a solution of the crude 5-aminopyrazole (1.0 eq) from Step A in a suitable solvent (e.g., DMAc), add an alkynyl aldehyde (1.0 eq).[27]
-
Add a catalyst system, such as Ag(CF₃CO₂) (10 mol%) and TfOH (30 mol%).[26]
-
Heat the reaction mixture to 100 °C for 2-4 hours.
-
Monitor the formation of the pyrazolo[3,4-b]pyridine product by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent (e.g., EtOAc).
-
Wash, dry, and concentrate the organic phase. Purify the final product by column chromatography.
Diagram 3: Synthetic Pathway to Pyrazolo[3,4-b]pyridines
Caption: Transformation of 5-nitropyrazole to fused pyrazolopyridines.
Conclusion
The 5-nitropyrazole scaffold is a highly adaptable platform for the synthesis of complex molecules. A thorough understanding of the electronic and steric factors governing its reactivity allows for precise control over functionalization at the nitrogen and carbon centers. Strategic manipulation of the pyrazole ring, coupled with the transformation of the nitro group itself, provides a powerful and multifaceted toolkit for researchers. The protocols and insights detailed in this guide offer a robust framework for leveraging the unique chemistry of 5-nitropyrazoles in the pursuit of novel therapeutics and advanced materials.
References
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Antilla, J. C., & Baskin, J. M. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]
-
Various Authors. (n.d.). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. ResearchGate. [Link]
-
Sharma, V., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]
-
Various Authors. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. ResearchGate. [Link]
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Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. [Link]
-
Various Authors. (n.d.). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. ResearchGate. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Jasiński, R., & Jasińska, E. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules. [Link]
-
Khanal, B., et al. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. Asian Journal of Organic Chemistry. [Link]
-
Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4- b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed. [Link]
-
Various Authors. (2019). Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation. Asian Journal of Chemistry. [Link]
-
Kosmrlj, B., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]
-
Various Authors. (n.d.). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Thieme. [Link]
-
Chupakhin, E., et al. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]
-
Jasiński, R., & Jasińska, E. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. PubMed. [Link]
-
Various Authors. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Various Authors. (n.d.). ChemInform Abstract: C—H Arylation of Nitroimidazoles and Nitropyrazoles Guided by the Electronic Effect of the Nitro Group. ResearchGate. [Link]
-
Védrine, C., & Kappe, C. O. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules. [Link]
-
Various Authors. (2013). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. The Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. Wikipedia. [Link]
-
Various Authors. (n.d.). Synthesis of 5-arylamino-1-arylpyrazoles via CuI-catalyzed Ullmann coupling reactions. ResearchGate. [Link]
-
Joo, J. M., & Kim, H. T. (2014). Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry. [Link]
-
Various Authors. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Various Authors. (n.d.). Different methods for synthesis of 1,3,5‐triarylpyrazole. ResearchGate. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
Various Authors. (2021). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Publishing. [Link]
-
He, J., et al. (2017). Palladium-Catalyzed Pyrazole-Directed Sp 3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. PubMed. [Link]
-
Various Authors. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Various Authors. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
-
Various Authors. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
Various Authors. (n.d.). (PDF) Nitropyrazoles (review). ResearchGate. [Link]
-
Various Authors. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus Chimie. [Link]
-
Various Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Various Authors. (n.d.). Palladium-catalyzed chelation-assisted aromatic C-H nitration: regiospecific synthesis of nitroarenes free from the effect of the orientation rules. Semantic Scholar. [Link]
-
Various Authors. (n.d.). 3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]
-
Various Authors. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International. [Link]
-
Various Authors. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]
-
Jasiński, R., & Jasińska, E. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. PMC. [Link]
-
Zhang, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. PubMed. [Link]
-
Alnajjar, R. A., & Gheath, A. H. (n.d.). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research. [Link]
-
Various Authors. (2016). On the relationships between basicity and acidity in azoles. ResearchGate. [Link]
Sources
- 1. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
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- 17. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 18. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
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Drug Discovery Applications of Nitropyrazole-Piperidine Hybrids
Executive Summary
The hybridization of pharmacophores is a cornerstone strategy in modern medicinal chemistry to overcome multi-drug resistance (MDR). This guide focuses on the Nitropyrazole-Piperidine hybrid , a scaffold that merges the high-energy, bioreductive potential of nitropyrazoles with the solubility and binding affinity of piperidines.
While pyrazoles are privileged structures in kinase inhibition (e.g., Crizotinib), the addition of a nitro group (
Key Applications:
-
Tuberculosis (TB): Prodrug activation via bioreduction (similar to Pretomanid).
-
Oncology: Kinase inhibition (EGFR/VEGFR) where the nitro group acts as an electronic tuner.
-
Neglected Tropical Diseases: Chagas disease (T. cruzi) inhibition.
Structural Biology & Medicinal Chemistry Rationale
The Hybrid Advantage
The rationale for coupling a nitropyrazole to a piperidine rests on three medicinal chemistry pillars:
-
Bioreductive Activation (The "Warhead"): In Mycobacterium tuberculosis (M.tb), the nitro group on the pyrazole (or attached aryl ring) mimics the mechanism of bicyclic nitroimidazoles. It undergoes hydride transfer mediated by deazaflavin-dependent nitroreductases (Ddn), generating reactive nitrogen species (RNS) that poison the respiratory complex or inhibit cell wall synthesis.
-
Solubility & Pharmacokinetics (The "Carrier"): Nitropyrazoles are often lipophilic and crystalline (high melting points). The piperidine ring lowers
to an optimal range (2.5–3.5) and provides a protonatable nitrogen ( ), enhancing aqueous solubility and lysosomal trapping in target cells. -
Target Binding:
-
InhA (TB): The piperidine often occupies the hydrophobic substrate-binding pocket.
-
Kinases (Cancer): The pyrazole nitrogen acts as a hydrogen bond acceptor for the hinge region (e.g., Met793 in EGFR), while the nitro group withdraws electrons, increasing the acidity of adjacent protons for stronger
-stacking interactions.
-
Structure-Activity Relationship (SAR) Data
The following table summarizes key SAR trends derived from recent bioassays against M. tuberculosis (H37Rv strain) and A549 lung cancer cells.
| Structural Variation | Effect on Activity (MIC/IC50) | Mechanistic Insight |
| 4-Nitropyrazole Core | High Potency (MIC < 1.0 | Electron-withdrawing group enhances bioreduction potential. |
| N1-Piperidine Linker | Improved Solubility | Direct N-alkylation prevents metabolic N-dealkylation compared to ether linkages. |
| C3-Aryl Substitution | Variable | Electron-donating groups (OMe) reduce potency; Halogens (Cl, F) increase metabolic stability. |
| Piperidine-4-Amide | Enhanced Selectivity | Amide bond acts as a hydrogen bond donor/acceptor in the enzyme active site. |
Synthetic Strategy & Protocols
The synthesis of these hybrids typically follows a convergent pathway. The most robust method involves the coupling of a Nitropyrazole Carboxylic Acid with a Substituted Piperidine .
Visualization: Synthetic Workflow
The following diagram illustrates the convergent synthesis of a 4-nitropyrazole-piperidine amide hybrid.
Caption: Convergent synthesis via amide coupling of a nitropyrazole acid and protected piperidine amine.
Detailed Experimental Protocol
Objective: Synthesis of N-(1-benzylpiperidin-4-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.
Reagents:
-
1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
4-Amino-1-benzylpiperidine (1.1 eq)
-
EDC
HCl (1.2 eq) -
HOBt (1.2 eq)
-
DIPEA (3.0 eq)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.
-
Coupling Agent Addition: Add EDC
HCl (1.2 mmol) and HOBt (1.2 mmol) at 0°C. Stir for 30 minutes to form the active ester. Critical: Maintain low temperature to prevent racemization if chiral centers are present. -
Amine Addition: Add 4-amino-1-benzylpiperidine (1.1 mmol) followed by DIPEA (3.0 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Quench with ice-cold water (20 mL). If the product precipitates, filter and wash with water. If oil forms, extract with EtOAc (
), wash with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography (Silica gel, 60–120 mesh) using a gradient of Hexane:EtOAc (7:3 to 1:1).
Self-Validation Check:
-
NMR: Look for the amide proton doublet around
8.0–8.5 ppm and the characteristic pyrazole singlet. -
Mass Spec: Confirm
peak.
Therapeutic Focus: Anti-Tubercular Mechanism[1]
The most promising application of this scaffold is in targeting M. tuberculosis. The mechanism involves a "Trojan Horse" strategy where the hybrid enters the bacteria and is activated by specific enzymes.
Mechanism of Action Pathway
The following diagram details the bio-activation pathway within the mycobacterial cell.
Caption: Bioreductive activation of nitropyrazole hybrids by mycobacterial Ddn enzymes.
Biological Assay Protocol (Alamar Blue - MABA)
To verify the anti-TB activity, the Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput screening.
-
Preparation: Culture M.tb H37Rv strain in 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).
-
Plating: Add 100
L of media to 96-well plates. Add test compounds in serial dilutions (e.g., 100 g/mL to 0.19 g/mL). -
Inoculation: Add 100
L of bacterial suspension ( CFU/mL) to wells. -
Incubation: Incubate at 37°C for 7 days.
-
Development: Add 20
L of Alamar Blue reagent and 12 L of 10% Tween 80. Incubate for 24 hours. -
Readout: A color change from Blue (Resazurin, non-viable) to Pink (Resorufin, viable) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.
Toxicity & ADMET Considerations
A critical aspect of nitro-heterocycle development is mutagenicity. The nitro group can be a "structural alert" for genotoxicity.
-
Ames Test: All lead candidates must undergo the Ames test (Salmonella typhimurium strains TA98 and TA100) +/- S9 metabolic activation.
-
Mitigation Strategy: If mutagenicity is observed, substituting the nitro group with a cyano (-CN) or trifluoromethyl (-CF3) group on the pyrazole ring is a standard bioisosteric replacement, though this often reduces anti-anaerobic potency.
References
-
Structure-Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi. Frontiers in Chemistry. (2021). Link
-
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Advances. (2019). Link
-
Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. PLOS ONE. (2013). Link
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Current Medicinal Chemistry. (2023). Link
-
Recent advances of pyrazole-containing derivatives as anti-tubercular agents. European Journal of Medicinal Chemistry. (2017). Link
Methodological & Application
Synthesis of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine from 3-hydrazinopiperidine
This Application Note details the synthesis of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine starting from 3-hydrazinopiperidine . This protocol addresses the specific challenge of constructing a nitropyrazole ring on a piperidine scaffold, a key structural motif in medicinal chemistry (e.g., for PARP or kinase inhibitors).
Application Note: Synthesis of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine
Part 1: Strategic Analysis & Reaction Design
Synthetic Route Strategy
The synthesis involves the construction of a pyrazole ring onto a pre-existing piperidine scaffold. The core transformation is the cyclocondensation of 3-hydrazinopiperidine (acting as a dinucleophile) with a nitro-substituted three-carbon electrophile .
-
Target Molecule: 3-(5-Nitro-1H-pyrazol-1-yl)piperidine.
-
Starting Material: 3-Hydrazinopiperidine dihydrochloride (stable salt form).
-
Key Reagent: Sodium Nitromalonaldehyde Monohydrate (or equivalent nitro-enamine).
-
Critical Challenge (Regioselectivity): The reaction of mono-substituted hydrazines with sodium nitromalonaldehyde typically favors the formation of 4-nitropyrazoles due to the symmetric nature of the electrophile (1,3-dialdehyde equivalent). To access the 5-nitro isomer specifically, or to separate it from a mixture, strict control of reaction conditions (pH, solvent) or the use of specific unsymmetrical electrophiles (e.g., 3-dimethylamino-1-nitro-2-propen-1-one) is required. This protocol focuses on the standard cyclization which may yield a mixture, requiring chromatographic separation.
Reaction Mechanism
-
Free-basing: The hydrazine salt is neutralized to generate the nucleophilic free hydrazine.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the electrophilic carbon of the nitromalonaldehyde.
-
Cyclization: The secondary nitrogen attacks the second carbonyl equivalent.
-
Aromatization: Elimination of water yields the nitropyrazole ring.
Part 2: Experimental Protocol
Materials & Equipment
-
Reagents:
-
3-Hydrazinopiperidine dihydrochloride (CAS: 1196154-63-4)
-
Sodium Nitromalonaldehyde Monohydrate (CAS: 22396-19-6)
-
Ethanol (Absolute)
-
Acetic Acid (Glacial)
-
Sodium Hydroxide (1M) or Triethylamine (Et3N)
-
Dichloromethane (DCM) / Methanol (for extraction)
-
-
Equipment:
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and oil bath
-
Rotary evaporator
-
Flash Chromatography system (Silica gel)[1]
-
Step-by-Step Procedure
Step 1: Preparation of Free Hydrazine (In Situ)
-
In a 100 mL round-bottom flask, suspend 3-hydrazinopiperidine dihydrochloride (1.0 eq, e.g., 500 mg) in Ethanol (10 mL).
-
Add Triethylamine (2.5 eq) dropwise at 0°C to neutralize the hydrochloride salt. Stir for 15 minutes until the solution becomes clear(er).
-
Note: If the piperidine nitrogen is Boc-protected (recommended for cleaner profiles), use tert-butyl 3-hydrazinopiperidine-1-carboxylate . If unprotected, the piperidine amine may compete for the electrophile, though the hydrazine is significantly more nucleophilic.
-
Step 2: Cyclocondensation 3. Add Sodium Nitromalonaldehyde Monohydrate (1.2 eq) to the reaction mixture. 4. Add a catalytic amount of Acetic Acid (0.5 mL) to buffer the reaction (pH ~4-5 often improves yield). 5. Heat the mixture to Reflux (80°C) for 4–6 hours.
- Monitoring: Monitor by TLC (DCM/MeOH 9:1) or LC-MS. The hydrazine starting material should disappear, and a new UV-active spot (nitropyrazole) will appear.
Step 3: Work-up 6. Cool the reaction mixture to room temperature. 7. Concentrate the solvent under reduced pressure. 8. Dilute the residue with Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
- Note: If the product is the unprotected piperidine, it may remain in the aqueous phase at low pH. Adjust aqueous layer to pH ~9 with 1M NaOH before extraction.
- Wash the combined organic layers with Brine, dry over anhydrous Na2SO4 , and filter.
Step 4: Purification & Isolation 10. Concentrate the filtrate to yield the crude crude orange/yellow solid. 11. Purification: Purify via Flash Column Chromatography.
- Eluent: Gradient of 0-10% Methanol in Dichloromethane.
- Isomer Separation: The 4-nitro isomer (major) and 5-nitro isomer (minor) typically have different Rf values. The 5-nitro isomer, being more sterically crowded (adjacent to the piperidine ring), often elutes differently.
- Validation: Confirm the regiochemistry using 1H-NMR (NOE experiments) or X-ray crystallography if solid.
Step 5: Deprotection (If Boc-protected) 12. If starting with Boc-3-hydrazinopiperidine: Dissolve the purified intermediate in DCM (5 mL). 13. Add TFA (1 mL) or 4M HCl in Dioxane . Stir at RT for 2 hours. 14. Concentrate and neutralize to obtain the final 3-(5-Nitro-1H-pyrazol-1-yl)piperidine .
Part 3: Data Presentation & Visualization
Expected Analytical Data
| Parameter | Specification | Notes |
| Appearance | Yellow to Orange Solid | Nitropyrazoles are chromophores. |
| MS (ESI+) | [M+H]+ = 197.2 (approx) | Calc MW: 196.21 |
| 1H NMR (DMSO-d6) | Pyrazole CH signals: δ ~8.2 - 9.0 ppm | 4-Nitro isomer shows singlet/doublet patterns distinct from 5-nitro. |
| Yield | 40 - 65% | Dependent on isomer separation efficiency. |
Reaction Pathway Diagram
Caption: Synthetic pathway for the cyclocondensation of 3-hydrazinopiperidine with nitromalonaldehyde, highlighting the divergence between 4-nitro and 5-nitro isomers.
Part 4: Critical Notes on Regiochemistry
Self-Validating the Isomer: The formation of 4-nitropyrazole is electronically favored when using symmetric electrophiles like nitromalonaldehyde. To confirm you have the 5-nitro isomer:
-
NOE (Nuclear Overhauser Effect): Irradiate the proton at the piperidine C3 position. If you observe an enhancement of the only pyrazole proton (H4), it suggests the nitro is at C5 (closer to the ring). If you observe enhancement of a pyrazole proton at C5, the nitro is likely at C4.
-
13C NMR: The chemical shift of the carbon bearing the nitro group differs significantly between C4 and C5 positions.
Alternative Route for 5-Nitro Specificity: If the cyclization yields predominantly the 4-nitro isomer, the Alkylation Route is recommended:
-
Synthesize or purchase 3-nitro-1H-pyrazole (which exists as the 3/5 tautomer).
-
React with tert-butyl 3-bromopiperidine-1-carboxylate in the presence of a base (Cs2CO3) in DMF.
-
This yields a mixture of N-alkylated isomers (1-substituted-3-nitro and 1-substituted-5-nitro) which can be separated by chromatography.
References
-
National Institutes of Health (NIH). (2019). Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole. ACS Omega. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Retrieved from [Link]
-
MDPI Molecules. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
Sources
Protocol for N-arylation of 3-aminopiperidine with nitropyrazoles
Application Note: Protocol for the Regioselective N-Arylation of 3-Aminopiperidine with Nitropyrazoles
Executive Summary & Strategic Importance
The N-arylation of 3-aminopiperidine with electron-deficient heterocycles is a cornerstone transformation in the synthesis of kinase inhibitors (e.g., JAK, CDK inhibitors) and GPCR ligands. Nitropyrazoles serve as highly reactive, electron-deficient electrophiles due to the strong electron-withdrawing nature of the nitro group (
This guide details the protocol for coupling 3-aminopiperidine (nucleophile) with halonitropyrazoles (electrophile). The critical challenge in this transformation is regioselectivity . 3-Aminopiperidine possesses two nucleophilic nitrogen atoms:
-
The Secondary Amine (Ring N): Sterically more hindered but often electronically favored in specific solvents; the standard attachment point for core scaffolds.
-
The Primary Amine (Exocyclic
): Less hindered but often requires protection to prevent competitive coupling or polymerization.
Core Directive: This protocol prioritizes the synthesis of the Ring-N-arylated product (the most common medicinal chemistry target) using tert-butyl piperidin-3-ylcarbamate (Boc-protected primary amine) to ensure absolute regiocontrol.
Mechanistic Insight: The Pathway
The reaction proceeds via an addition-elimination mechanism (
-
Activation: The
group withdraws electron density from the pyrazole ring (inductive and resonance effects), making the carbon attached to the leaving group (usually Cl or Br at C3 or C5) highly electrophilic. -
Nucleophilic Attack: The secondary amine of the piperidine attacks the electrophilic carbon.
-
Aromatization: Loss of the leaving group restores aromaticity.
Caption: Simplified
Strategic Considerations & Reagent Selection
Substrates
-
Electrophile: 5-Chloro-1-methyl-4-nitropyrazole (Representative). The chlorine atom is activated by the adjacent nitro group.
-
Nucleophile: tert-Butyl piperidin-3-ylcarbamate (3-Boc-amino-piperidine).
-
Why? Using the unprotected diamine leads to a mixture of regioisomers and oligomers. Protecting the primary amine directs the reaction exclusively to the ring nitrogen.
-
Base & Solvent System
-
Base:
(Potassium Carbonate) or DIPEA (Diisopropylethylamine).-
Choice:
is preferred for scale-up due to ease of removal. DIPEA is useful for small-scale, homogeneous reactions.
-
-
Solvent: DMF (Dimethylformamide), NMP, or Acetonitrile.
-
Choice: Polar aprotic solvents are essential to solvate the cationic intermediate and stabilize the transition state. Acetonitrile is preferred for easier workup (lower boiling point), but DMF is required for less reactive substrates.
-
Detailed Experimental Protocol
Target Reaction:
-
Reactants: 5-Chloro-1-methyl-4-nitropyrazole (1.0 equiv) + tert-Butyl piperidin-3-ylcarbamate (1.1 equiv).
-
Reagents: DIPEA (2.5 equiv), Acetonitrile (ACN).
Step-by-Step Methodology
-
Preparation (0 min):
-
In a clean, dry round-bottom flask or reaction vial, dissolve 5-chloro-1-methyl-4-nitropyrazole (1.0 mmol, 161.5 mg) in anhydrous Acetonitrile (5.0 mL).
-
Note: If the substrate is not soluble, switch to DMF.
-
-
Nucleophile Addition (5 min):
-
Add DIPEA (2.5 mmol, 435 µL) to the stirring solution.
-
Add tert-butyl piperidin-3-ylcarbamate (1.1 mmol, 220 mg) in one portion.
-
-
Reaction (10 min - 4 h):
-
Heat the mixture to 80°C under a nitrogen atmosphere.
-
Monitoring: Check by TLC (50% EtOAc/Hexanes) or LC-MS every 30 minutes. The product is typically more polar than the starting chloride.
-
Endpoint: Disappearance of the chloropyrazole peak (
162/164) and appearance of the product mass ( ~326 for ).
-
-
Workup (Standard):
-
Cool the reaction to room temperature.
-
Option A (Precipitation): Pour the mixture into ice-cold water (20 mL) with vigorous stirring. The product often precipitates as a yellow/orange solid. Filter and wash with water.
-
Option B (Extraction): Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over
, filter, and concentrate.
-
-
Purification:
-
If necessary, purify via flash column chromatography (Silica gel, 0-60% EtOAc in Hexanes).
-
Yield Expectation: 85-95%.
-
Data Summary Table
| Parameter | Condition | Rationale |
| Stoichiometry | 1.0 : 1.1 (Elec : Nuc) | Slight excess of amine ensures full conversion of the halide. |
| Temperature | 80°C | Sufficient activation energy for |
| Concentration | 0.2 - 0.5 M | High concentration favors bimolecular kinetics. |
| Time | 1 - 4 Hours | Fast reaction due to strong activation by |
The Self-Validating System (Troubleshooting)
This protocol is designed to be self-correcting. Use the following logic gates to optimize:
-
Scenario 1: No Reaction at 80°C.
-
Cause: The leaving group (Cl) might be too stable or the pyrazole is electron-rich (e.g., if other EDGs are present).
-
Fix: Switch solvent to DMSO and increase temp to 100-120°C. Alternatively, switch to Buchwald-Hartwig conditions (Pd(OAc)2, BINAP,
, Toluene, 100°C).
-
-
Scenario 2: Regioisomer Mixture.
-
Cause: Protecting group migration or impure starting material.
-
Validation: Run 2D-NMR (HMBC) on the product. The piperidine ring nitrogens should show correlation to the pyrazole carbons. If using Boc-protected amine, this is rare.
-
-
Scenario 3: Decomposition.
-
Cause: Overheating nitro compounds can lead to oxidation/tarring.
-
Fix: Lower temperature to 60°C and extend time. Ensure inert atmosphere (
).
-
Workflow Visualization
Caption: Operational workflow for the N-arylation protocol.
References
-
Regioselective Nucleophilic Substitution of Nitropyrazoles
-
Title: Nitropyrazoles: Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles.[1]
- Source: ResearchG
-
URL:
-
-
General
on Heterocycles:- Title: Amination of Heteroaryl Chlorides: Palladium C
- Source: Beilstein J. Org. Chem. (via PMC).
-
URL:
-
Synthesis of 3-Aminopiperidine Derivatives
- Title: Facile Synthesis of 3-amino substituted piperidines
- Source: Indian Journal of Chemistry / ResearchG
-
URL:
-
Reaction of Halonitropyrazoles
-
Title: Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole.[2]
- Source: PrepChem.
-
URL:
-
Sources
Application Notes & Protocols: A Comparative Guide to Protecting Group Strategies for the Synthesis of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
The synthesis of complex heterocyclic molecules is a cornerstone of modern medicinal chemistry. The 3-(5-Nitro-1H-pyrazol-1-yl)piperidine scaffold is a key intermediate in the development of various pharmacologically active agents. Its structure, featuring a piperidine ring linked to a nitrated pyrazole, presents a distinct synthetic challenge: the secondary amine of the piperidine ring is a potent nucleophile that can engage in undesirable side reactions.
To achieve a successful and regioselective synthesis, a robust protecting group strategy for the piperidine nitrogen is paramount. This guide provides a detailed analysis of two primary carbamate-based protecting group strategies—tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz)—offering in-depth protocols, mechanistic insights, and a comparative assessment to aid researchers in selecting the optimal synthetic route. The choice of protecting group is not merely a matter of procedure but a strategic decision that impacts yield, purity, and compatibility with other functional groups, particularly the nitro moiety on the pyrazole ring.
Retrosynthetic Analysis and Synthetic Design
A logical retrosynthetic analysis of the target molecule reveals the most practical disconnection at the C-N bond between the piperidine and pyrazole rings. This approach simplifies the synthesis into the preparation of two key synthons: a suitably protected 3-aminopiperidine derivative and a reactive 5-nitropyrazole species.
Caption: Retrosynthetic approach for the target molecule.
This strategy isolates the challenge of managing the piperidine nitrogen's reactivity, allowing for a controlled and stepwise assembly of the final compound.
Comparative Analysis of Protecting Groups: Boc vs. Cbz
The selection of a protecting group hinges on its ease of introduction, stability under subsequent reaction conditions, and the mildness and orthogonality of its removal.[1] Carbamates are the most popular choice for amine protection due to their robust nature and predictable reactivity.[2]
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenolysis.[3][4] | Stable to acidic and basic conditions (to a degree).[5] |
| Primary Cleavage Method | Strong acid (e.g., TFA, HCl).[6][7] | Catalytic Hydrogenolysis (H₂, Pd/C).[5][6] |
| Alternative Cleavage | Thermal cleavage (high temp).[6] | Strong acids (HBr/HOAc), Lewis acids (AlCl₃).[8][9] |
| Key Advantage | Orthogonal to Cbz; deprotection conditions are mild and unlikely to affect other functional groups.[1] | Stable protecting group, often induces crystallinity.[9] |
| Key Disadvantage | Acid-labile nature requires careful planning if other acid-sensitive groups are present. | Hydrogenolysis can reduce other functional groups, such as the critical nitro group in the target molecule.[10] |
For the synthesis of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine, the Boc group presents a significant advantage. Its removal under acidic conditions does not pose a risk to the nitro group, ensuring the integrity of the final product. In contrast, the standard deprotection of the Cbz group via catalytic hydrogenolysis is incompatible with the nitro functionality, necessitating the use of harsher acidic alternatives which may be less desirable.[8][9]
Overall Synthetic Workflow
The synthesis can be visualized as a multi-stage process, with parallel pathways for the Boc and Cbz protecting group strategies. The core steps involve protection of the starting 3-aminopiperidine, coupling with a nitropyrazole synthon, and final deprotection.
Caption: Overall synthetic workflow for the target molecule.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Protection of 3-Aminopiperidine
Method A: Synthesis of (R)-tert-Butyl (piperidin-3-yl)carbamate (N-Boc-3-aminopiperidine)
This protocol outlines the straightforward N-Boc protection of 3-aminopiperidine.[11]
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 3-aminopiperidine (10.0 g, 0.1 mol) and ethanol (90 g).
-
Cooling: Cool the stirred mixture to 10-15 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 21.8 g, 0.1 mol) dropwise over approximately 1 hour, maintaining the internal temperature below 20 °C.[11]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product can often be used directly in the next step or purified by column chromatography (Silica gel, eluting with a gradient of dichloromethane/methanol) if necessary.
Method B: Synthesis of Benzyl (piperidin-3-yl)carbamate (N-Cbz-3-aminopiperidine)
This protocol details the N-Cbz protection, which requires careful control of pH.[9]
-
Setup: Dissolve 3-aminopiperidine (10.0 g, 0.1 mol) in a mixture of 1,4-dioxane (100 mL) and water (50 mL) in a round-bottom flask. Add sodium bicarbonate (12.6 g, 0.15 mol) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 17.1 g, 0.1 mol) dropwise, ensuring the temperature remains below 5 °C. The pH should be maintained between 8 and 10 to prevent decomposition of the Cbz-Cl and minimize racemization.[9]
-
Reaction: After addition, allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC/LC-MS.
-
Workup: Extract the reaction mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (Silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the pure N-Cbz protected piperidine.
Protocol 2: Coupling with 5-Nitropyrazole
This step involves a nucleophilic aromatic substitution (SₙAr) reaction. A common precursor for this is 1,5-dinitro-1H-pyrazole, where one nitro group acts as a leaving group.
-
Setup: In a sealed reaction vessel, dissolve the protected 3-aminopiperidine derivative (N-Boc or N-Cbz, 1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 eq), to the solution.
-
Pyrazole Addition: Add 1,5-dinitro-1H-pyrazole (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction should be monitored by LC-MS for the formation of the coupled product and consumption of the starting materials.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to isolate the protected 3-(5-Nitro-1H-pyrazol-1-yl)piperidine.
Protocol 3: Final Deprotection
Method A: Boc Group Removal (Acidic Cleavage)
This is the recommended method for this synthesis, as it is orthogonal to the nitro group.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.[6]
-
Setup: Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), typically used as a 25-50% solution in DCM.[6]
-
A saturated solution of HCl in 1,4-dioxane or diethyl ether.
-
-
Reaction: Stir the solution at room temperature for 1-3 hours. Monitor the reaction by LC-MS. The evolution of gas (CO₂ and isobutylene) is often observed.[6]
-
Workup: Concentrate the reaction mixture to dryness under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid.
-
Isolation: Dissolve the residue in a minimal amount of solvent and neutralize with a base (e.g., saturated NaHCO₃ solution) to obtain the free base, which can then be extracted with an organic solvent. Alternatively, the hydrochloride salt can be isolated by precipitation with a non-polar solvent like diethyl ether.
Method B: Cbz Group Removal (Acid-Mediated Cleavage)
Given the presence of a nitro group, catalytic hydrogenolysis is strongly discouraged. Acid-mediated cleavage is the preferred alternative for Cbz removal in this context.[8]
-
Setup: Dissolve the N-Cbz protected intermediate (1.0 eq) in a suitable solvent. For the AlCl₃ method, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is effective.[5][8]
-
Reagent Addition: Add aluminum chloride (AlCl₃, 1.5-3 eq) portion-wise at room temperature.[10]
-
Reaction: Stir the mixture at room temperature until completion, as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by standard methods to yield the final compound.
Conclusion and Recommendations
Both Boc and Cbz protecting groups can be successfully employed in the synthesis of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine. However, a thorough analysis of their respective deprotection requirements reveals a clear strategic advantage for the Boc protecting group .
The acid-lability of the Boc group allows for its clean and efficient removal under conditions that are fully compatible with the electron-withdrawing nitro group on the pyrazole ring. This orthogonality simplifies the final step of the synthesis, reduces the risk of side reactions, and is likely to result in higher yields and purity. While the Cbz group can also be removed, the incompatibility of standard hydrogenolysis conditions necessitates the use of stronger Lewis or Brønsted acids, which may be less desirable for complex or sensitive substrates. Therefore, the Boc protection strategy is the recommended pathway for a more reliable and efficient synthesis of the target molecule.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Amine Protection and Deprotection. Retrieved from [Link]
-
Gontijo, V. A. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27. [Link]
-
Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
-
Sackus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. [Link]
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
-
Fülöp, F., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][5][12]triazin-7(6H). Retrieved from [Link]
- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Albericio, F., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]
- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
Lassagne, F., et al. (2009). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate. [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
Wordpress. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Kaunas University of Technology. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Flitsch, S. L., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]
-
TSI Journals. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Retrieved from [Link]
- Google Patents. (n.d.). CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof.
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Suitable protecting groups for CH activation of piperidine. Retrieved from [Link]
-
Defense Technical Information Center. (1995). Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide. Retrieved from [Link]
-
MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
-
SciSpace. (2015). 3-Nitro, 1-Amino Guanidine and 5-Hydrazino-1H-Tetrazole Derivatives as New Energetic Materials. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Double BOC protection selective removal method [en.highfine.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. tdcommons.org [tdcommons.org]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. mdpi.com [mdpi.com]
Boc-deprotection conditions for tert-butyl 3-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
Application Note: Optimized Boc-Deprotection Strategies for tert-butyl 3-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
Executive Summary
This guide details the chemo-selective removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 3-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate. The presence of the electron-withdrawing 5-nitro-pyrazole moiety presents a unique electronic environment that simplifies the scavenger requirements typically associated with Boc deprotection, yet requires specific handling to ensure efficient salt isolation. Two primary protocols are validated: Method A (TFA/DCM) for medicinal chemistry optimization and Method B (HCl/Dioxane) for scalable process development.
Chemical Context & Substrate Analysis
The Substrate: tert-butyl 3-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate.
-
Core Scaffold: Piperidine ring (secondary amine precursor).
-
Heterocycle: 5-Nitro-1H-pyrazole attached via N1.
-
Electronic Considerations: The nitro group (
) at the 5-position of the pyrazole ring exerts a strong electron-withdrawing effect.-
Impact on Stability:[1] Unlike electron-rich heterocycles (e.g., indoles, pyrroles) that are prone to electrophilic attack by the tert-butyl cation (
) generated during deprotection, the nitro-pyrazole ring is deactivated. This significantly reduces the risk of C-alkylation side reactions, often negating the need for silane scavengers. -
Impact on Basicity: The pyrazole ring nitrogens are rendered non-basic by the nitro group. Salt formation will occur exclusively at the piperidine nitrogen.
-
Reaction Mechanism
The deprotection follows an acid-catalyzed fragmentation pathway.[2][3] The high acidity of the medium protonates the carbamate oxygen, leading to the elimination of the tert-butyl cation (as isobutylene gas) and the formation of a carbamic acid intermediate, which spontaneously decarboxylates.
Figure 1: Acid-catalyzed cleavage mechanism of the Boc group.
Experimental Protocols
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane
Best for: Small scale (<1g), rapid screening, and when product solubility is high.
Reagents:
-
Substrate: 1.0 equiv.
-
Trifluoroacetic Acid (TFA): 10–20 equiv. (or 20% v/v).
-
Dichloromethane (DCM): Anhydrous (0.1 M – 0.2 M concentration).
Protocol:
-
Dissolution: Dissolve the Boc-protected substrate in DCM at room temperature. Ensure complete solubility; the nitro group may reduce solubility in non-polar solvents.
-
Acid Addition: Cool the solution to 0°C (ice bath). Add TFA dropwise.[4]
-
Note: Although the nitro-pyrazole is stable, controlling the exotherm prevents potential degradation of the piperidine stereocenter.
-
-
Reaction: Remove the ice bath and stir at room temperature (20–25°C) for 1–2 hours.
-
Monitoring: Check by TLC (stain with Ninhydrin; the product amine will stain red/purple) or LCMS (look for Mass - 100).
-
-
Workup: Concentrate the reaction mixture in vacuo.
-
Azeotroping (Critical): Redissolve the residue in Toluene or DCM and evaporate again (repeat 2-3 times). This removes excess TFA, which can otherwise form a sticky gum with the nitro-compound.
-
Isolation: The product is obtained as the TFA salt.
Method B: 4M HCl in 1,4-Dioxane
Best for: Scale-up (>1g), ease of handling, and isolation of a crystalline salt.
Reagents:
-
Substrate: 1.0 equiv.
-
HCl (4M in Dioxane): 5–10 equiv.
-
Solvent: 1,4-Dioxane or Methanol (if solubility is poor).
Protocol:
-
Dissolution: Dissolve the substrate in a minimum amount of 1,4-dioxane. If the nitro-pyrazole substrate is not soluble, add Methanol (up to 10% v/v) to aid dissolution.
-
Acid Addition: Add 4M HCl in Dioxane dropwise at room temperature.
-
Precipitation: Stir for 2–4 hours. In many cases, the amine hydrochloride salt will precipitate out of the dioxane solution as a white or off-white solid.
-
Filtration: Filter the solid precipitate.[5]
-
Wash: Wash the filter cake with diethyl ether (
) or MTBE to remove non-polar impurities and excess acid. -
Drying: Dry the solid under vacuum to yield the clean HCl salt.
Comparative Analysis & Data
| Feature | Method A (TFA) | Method B (HCl/Dioxane) |
| Reaction Rate | Very Fast (30-60 min) | Moderate (1-4 hours) |
| Physical State | Often an oil/gum (TFA salt) | Often a solid (HCl salt) |
| Cost | High (TFA is expensive) | Low |
| Purification | Requires evaporation/azeotroping | Filtration often sufficient |
| Suitability | Med-chem / Analytical scale | Process / Scale-up |
Troubleshooting & Optimization Logic
The following decision tree assists in resolving common issues during the deprotection of this specific nitro-pyrazole scaffold.
Figure 2: Troubleshooting logic for common deprotection anomalies.
Specific Note on Scavengers: Standard protocols for electron-rich aromatics (e.g., indoles) often require scavengers like triethylsilane or thioanisole to trap the tert-butyl cation [1]. However, for 3-(5-nitro-1H-pyrazol-1-yl)piperidine , the pyrazole ring is electron-deficient due to the nitro group. Therefore, scavengers are generally unnecessary and omitting them simplifies purification [2].
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[6] John Wiley & Sons.
-
Mechanistic Insight into Boc-Deprotection. Common Organic Chemistry. (2023).[5][7][8][9] Boc Deprotection Mechanism and Scavenger Necessity.[2][4]Link
-
Stability of Nitro-Pyrazoles. Synthesis and Characterization of Nitropyrazoles as Energetic Materials. (2023).[5][7][8][9] MDPI. (Demonstrates stability of nitro-pyrazole core in mixed acid/TFA conditions). Link
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Note: Advanced Nucleophilic Aromatic Substitution (SNAr) and Vicarious Nucleophilic Substitution (VNS) Methodologies for Nitropyrazoles
Executive Summary
Nitropyrazoles are privileged, electron-deficient scaffolds critical to the development of energetic materials, agrochemicals, and targeted therapeutics[1]. The introduction of nitro groups into the π-excessive pyrazole ring drastically lowers the LUMO energy, rendering the core highly susceptible to nucleophilic attack. This application note establishes field-proven, self-validating protocols for two divergent functionalization pathways: Classical SNAr (displacement of a nitro or halogen group) and Vicarious Nucleophilic Substitution (VNS) (direct C–H functionalization).
By detailing the causality behind solvent selection, temperature gradients, and base equivalents, this guide empowers researchers to achieve high-yielding, regioselective modifications of nitropyrazole architectures.
Mechanistic Rationale: The Nitropyrazole Core as an Electrophilic Hub
The functionalization of nitropyrazoles is dictated by the extreme electron-withdrawing nature of the nitro substituent, which activates specific positions on the ring for nucleophilic attack.
-
Classical SNAr (Nitro Displacement): In highly substituted systems like N-alkyl-3,4-dinitropyrazoles, the nitro group at the C3 position acts as an exceptional leaving group. Steric repulsion between the adjacent C3 and C4 nitro groups forces them out of coplanarity, raising the ground-state energy. Nucleophilic attack at C3 relieves this strain, forming a stabilized Meisenheimer complex before the departure of the nitrite anion (
)[2]. -
Vicarious Nucleophilic Substitution (VNS): When a leaving group is absent at the target carbon (e.g., the C4 position in 3,5-dinitropyrazole), classical SNAr fails. VNS circumvents this by utilizing a nucleophile that carries its own leaving group (e.g., 1,1,1-trimethylhydrazinium iodide). The nucleophile attacks the C–H position to form a deeply colored anionic
-adduct. Subsequent base-induced -elimination of the leaving group restores aromaticity, achieving direct C–H amination or alkylation[3][4].
Fig 1. Divergent mechanistic pathways for SNAr and VNS on nitropyrazole scaffolds.
Causality in Experimental Design
To ensure a self-validating and reproducible system, every reagent choice must be mechanistically justified:
-
Solvent Selection (Anhydrous DMSO/DMF): Protic solvents hydrogen-bond to anionic nucleophiles, lowering their HOMO energy and drastically reducing reaction rates. Aprotic polar solvents like DMSO tightly solvate the counter-cations (e.g.,
) while leaving the nucleophilic anions "naked" and highly reactive. Furthermore, DMSO stabilizes the transition state of the Meisenheimer complex via dipole-dipole interactions[3]. -
Temperature Control (-20 °C to 0 °C for VNS): The initial formation of the
-adduct in VNS is highly exothermic and reversible. If the temperature is too high, the substrate may undergo Oxidative Nucleophilic Substitution of Hydrogen (ONSH) or ring degradation before the slower -elimination step can occur[3]. -
Base Equivalents: VNS requires strong bases (e.g.,
-BuOK or NaOMe) to drive the -elimination of the -adduct. A minimum of 2.5 to 3.0 equivalents is often required to neutralize the generated acid and maintain the highly basic environment necessary for rearomatization.
Quantitative Data & Reaction Scope
The following table summarizes validated parameters for the nucleophilic functionalization of nitropyrazoles.
| Substrate | Nucleophile / Reagent | Reaction Type | Position of Attack | Typical Yield | Ref |
| N-Alkyl-3,4-dinitropyrazole | Morpholine / Thiols | SNAr | C3 (Nitro displacement) | 75–92% | [2] |
| 3,5-Dinitropyrazole | 1,1,1-Trimethylhydrazinium iodide | VNS | C4 (C–H amination) | 80–88% | [4] |
| 3,5-Dinitropyrazole | 4-Amino-1,2,4-triazole (ATA) | VNS | C4 (C–H amination) | 70–85% | [4] |
| 4-Halo-5-nitropyrazole | Sodium Alkoxides | SNAr | C4 (Halogen displacement) | 80–95% | [1] |
Validated Experimental Protocols
Protocol A: Regioselective SNAr (Nitro Displacement) of N-Alkyl-3,4-dinitropyrazole
Objective: Synthesis of 3-substituted-4-nitropyrazoles via the displacement of the sterically hindered C3 nitro group.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under inert atmosphere (
), dissolve N-alkyl-3,4-dinitropyrazole (1.0 equiv, 5.0 mmol) in anhydrous Acetonitrile (MeCN) or DMF (15 mL). -
Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add the nucleophile (e.g., morpholine or sodium thiophenolate, 1.1 equiv) dropwise to prevent localized heating.
-
Base Addition: Add anhydrous
(2.0 equiv). Causality: A mild base is sufficient here as the reaction is driven by the exceptional leaving group ability of the C3 nitro group. -
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (Hexanes:EtOAc).
-
Self-Validation Checkpoint: The reaction is complete when the starting material spot disappears, usually accompanied by a shift to a bright yellow solution (indicating the presence of the substituted nitropyrazole).
-
-
Quench & Isolation: Pour the mixture into ice-cold distilled water (50 mL). If the product precipitates, isolate via vacuum filtration. Otherwise, extract with EtOAc (
mL), wash the combined organic layers with brine, dry over , and concentrate in vacuo.
Protocol B: VNS Amination of 3,5-Dinitropyrazole
Objective: Synthesis of the energetic material 4-amino-3,5-dinitropyrazole (LLM-116) via direct C–H amination[4].
Step-by-Step Methodology:
-
Preparation: Dissolve 3,5-dinitropyrazole (1.0 equiv, 5.0 mmol) and the VNS aminating agent (e.g., 1,1,1-trimethylhydrazinium iodide, 1.2 equiv) in anhydrous DMSO (20 mL) under
. -
Thermal Control: Cool the reaction vessel strictly to -20 °C using a dry ice/ethylene glycol bath.
-
Base Addition: Add
-BuOK (3.0 equiv) portion-wise over 15 minutes.-
Self-Validation Checkpoint: Upon base addition, the solution will immediately flash to a deep red/purple color . This is the visual confirmation of the anionic
-adduct formation. If the color does not change, check the anhydrous state of the DMSO and the quality of the base.
-
-
-Elimination: Maintain at -20 °C for 30 minutes, then gradually allow the mixture to warm to room temperature over 2 hours.
-
Self-Validation Checkpoint: As the
-elimination proceeds and aromaticity is restored, the deep purple color will transition to a dark amber/brown.
-
-
Quench & Isolation: Carefully quench the reaction by pouring it into an ice-cold 1M HCl solution (adjusting pH to ~3 to protonate the pyrazole core). Extract the aqueous layer with EtOAc (
mL). -
Purification: Wash the organic layer with water to remove residual DMSO, dry over
, and concentrate. Recrystallize the crude product from hot water to yield pure 4-amino-3,5-dinitropyrazole monohydrate[4].
Fig 2. Self-validating experimental workflow for nitropyrazole functionalization.
Troubleshooting & Analytical Verification
To ensure absolute trustworthiness of the synthesized compounds, employ the following analytical validation logic:
-
Mass Spectrometry (LC-MS):
-
For Protocol A (SNAr) , look for a mass shift corresponding to
. -
For Protocol B (VNS Amination) , look for a mass shift of
(addition of an group minus the displaced proton)[4].
-
-
NMR Spectroscopy: In Protocol B, the disappearance of the highly deshielded C4-H singlet (typically around
8.0–8.5 ppm in NMR) definitively confirms successful C–H amination at the C4 position[1].
References
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution ACS Publications. URL:[Link]
-
Synthesis of 4-amino-3,5-dinitro-1H-pyrazole using vicarious nucleophilic substitution of hydrogen ResearchGate. URL: [Link]
-
Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties PMC - National Institutes of Health. URL: [Link]
Sources
Application Note: Regioselective Preparation of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine Hydrochloride
This Application Note is designed for medicinal chemists and process scientists requiring a robust protocol for the synthesis of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride .
This scaffold is a critical building block in drug discovery, particularly for Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors, where the specific regiochemistry of the nitropyrazole moiety dictates potency and selectivity.
Abstract
This guide details the synthesis of 3-(5-nitro-1H-pyrazol-1-yl)piperidine hydrochloride via a Mitsunobu coupling strategy. While the alkylation of 3-nitropyrazole typically favors the thermodynamically stable 3-nitro isomer, this protocol focuses on the isolation and characterization of the sterically congested 5-nitro isomer . We provide a complete workflow including reaction optimization, critical chromatographic separation parameters, and salt formation, supported by mechanistic insights into regioselectivity.
Introduction & Retrosynthetic Analysis[1][2][3][4]
The target molecule features a piperidine ring attached to the N1 position of a pyrazole core, which bears a nitro group at the C5 position.
The Regioselectivity Challenge
3-Nitropyrazole exists in tautomeric equilibrium with 5-nitropyrazole. Upon N-alkylation (or Mitsunobu coupling), two regioisomers are formed:
-
1-Alkyl-3-nitropyrazole (Major): The alkyl group attaches to the nitrogen distal to the nitro group. This is sterically favored and usually constitutes 80-90% of the product mixture.
-
1-Alkyl-5-nitropyrazole (Minor - Target): The alkyl group attaches to the nitrogen adjacent to the nitro group. This isomer is sterically hindered and typically forms in lower yields (10-20%).
Strategic Choice: While de novo ring synthesis (e.g., hydrazine + nitro-enamine) can yield specific isomers, the Mitsunobu coupling is preferred for laboratory-scale preparation due to the commercial availability of chiral or racemic 3-hydroxypiperidine templates. This protocol accepts the formation of the isomeric mixture and relies on optimized chromatography for purification.
Retrosynthetic Scheme
-
Target: 3-(5-Nitro-1H-pyrazol-1-yl)piperidine HCl
-
Precursors: tert-Butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine) + 3-Nitropyrazole.
-
Key Step: Mitsunobu Coupling (Inversion of configuration at Piperidine C3).
-
Final Step: Acidolytic Deprotection.
Experimental Protocol
Phase 1: Mitsunobu Coupling
Objective: C-N bond formation between 3-nitropyrazole and N-Boc-3-hydroxypiperidine.
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Amount |
| 3-Nitropyrazole | 113.07 | 1.0 | 5.00 g |
| N-Boc-3-hydroxypiperidine | 201.26 | 1.2 | 10.68 g |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 17.40 g |
| DIAD (Diisopropyl azodicarboxylate) | 202.21 | 1.5 | 13.40 g (13.0 mL) |
| THF (Anhydrous) | - | - | 100 mL |
Procedure
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) and purge with nitrogen.
-
Dissolution: Add 3-Nitropyrazole, N-Boc-3-hydroxypiperidine, and PPh₃ to the flask. Dissolve in anhydrous THF (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice/water bath. Stir for 15 minutes.
-
Addition: Add DIAD dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: Maintain internal temperature < 5 °C to minimize decomposition.
-
Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 16 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 1:1). Product spots will appear distinct from starting material.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to a viscous oil.
-
Triturate the oil with diethyl ether (100 mL) to precipitate triphenylphosphine oxide (TPPO).
-
Filter off the white TPPO solid. Concentrate the filtrate.
-
Phase 2: Regioisomer Separation (Critical)
Objective: Isolate the minor 5-nitro isomer from the major 3-nitro isomer.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of Hexane/Ethyl Acetate (90:10 to 60:40).
-
Elution Order:
-
Isomer A (Major, 3-Nitro): Typically elutes first (less polar due to planarity).
-
Isomer B (Minor, 5-Nitro - Target): Typically elutes second (more polar due to steric twist and dipole moment).
-
-
Identification:
-
Collect the second major UV-active fraction containing the pyrazole.
-
Yield Expectation: ~15-20% for the 5-nitro isomer (approx. 2.0 - 2.5 g).
-
Phase 3: Deprotection & Salt Formation
Objective: Cleavage of the Boc group and formation of the HCl salt.
Materials
| Reagent | Amount |
| Purified Isomer B (from Phase 2) | ~2.0 g |
| 4M HCl in Dioxane | 20 mL (Excess) |
| Dichloromethane (DCM) | 10 mL |
| Diethyl Ether | 50 mL |
Procedure
-
Dissolve the purified tert-butyl 3-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate in DCM (10 mL).
-
Cool to 0 °C.
-
Add 4M HCl in Dioxane (20 mL) dropwise.
-
Stir at room temperature for 2-4 hours. Monitoring: LCMS should show mass 197 (M+H) and disappearance of Boc-protected mass.
-
Isolation:
-
The hydrochloride salt often precipitates.
-
Add Diethyl Ether (50 mL) to complete precipitation.
-
Filter the solid under nitrogen (hygroscopic).
-
Wash with ether (2 x 20 mL).
-
Dry under high vacuum at 40 °C for 12 hours.
-
Analytical Data & Structure Confirmation
To ensure you have the correct 5-nitro isomer, use the following diagnostic criteria:
1H NMR (DMSO-d6, 400 MHz)
-
5-Nitro Isomer (Target):
-
Pyrazole Protons: Two doublets with a coupling constant J ≈ 2.0 Hz.
-
Chemical Shift: The proton at C3 (adjacent to Nitro) and C4 will appear.[6] Crucially, look for the absence of an NOE correlation between the Piperidine-H3 (methine) and the Pyrazole protons. In the 5-nitro isomer, the nitro group sits between the piperidine ring and the pyrazole protons, blocking the NOE signal.
-
-
3-Nitro Isomer (Major Impurity):
-
NOE Signal: Strong NOE correlation between Piperidine-H3 and Pyrazole-H5.
-
Table 1: Physicochemical Properties
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₈H₁₂N₄O₂[1] · HCl |
| Molecular Weight | 232.67 g/mol (Salt) |
| Solubility | Soluble in Water, DMSO, Methanol |
| Storage | Hygroscopic; Store at -20 °C under inert atmosphere |
Process Workflow Diagram
Caption: Step-by-step synthetic workflow emphasizing the critical chromatographic separation of regioisomers.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield of 5-Nitro Isomer | Intrinsic regioselectivity of 3-nitropyrazole alkylation. | Switch solvent to Toluene or DCM ; some reports suggest non-polar solvents slightly increase the 5-nitro ratio. Alternatively, consider a de novo cyclization strategy (hydrazine + nitroenamine) for large scale. |
| Inseparable Isomers | Similar polarity. | Use a slower gradient (e.g., 0-30% EtOAc over 40 mins) or switch to a C18 Reverse Phase column (Water/Acetonitrile). |
| Boc Not Removed | HCl concentration too low or old reagent. | Use fresh 4M HCl in Dioxane. Ensure the reaction is anhydrous to prevent ester hydrolysis if side groups are present. |
References
-
Mitsunobu Reaction Mechanism & Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link
- Kallis, M., et al. "Regioselective Alkylation of Nitropyrazoles." Journal of Heterocyclic Chemistry, 2018.
-
Synthesis of 1-Substituted-5-Nitropyrazoles: Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 2008, 73(6), 2412–2415. Link (Note: This reference describes the de novo synthesis route if the Mitsunobu yield is insufficient).
- Analytical Characterization of Pyrazole Isomers: Claramunt, R. M., et al. "The Annual Tautomerism of 3(5)-Nitropyrazoles." Tetrahedron, 1989. (Provides NMR data for distinguishing 3-nitro vs 5-nitro isomers).
Sources
- 1. 4-(5-Nitro-1H-pyrazol-1-yl)piperidine | Benchchem [benchchem.com]
- 2. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105418507A - Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone [mdpi.com]
Application Note: Scalable Synthesis of 5-Nitropyrazole-Piperidine Intermediates
This Application Note is designed for process chemists and medicinal chemists requiring a robust, scalable strategy for synthesizing 1-(piperidin-4-yl)-5-nitro-1H-pyrazole and its regioisomers.
Executive Summary
The 5-nitropyrazole-piperidine scaffold is a critical intermediate in the synthesis of JAK, ALK, and ROS1 kinase inhibitors. A major synthetic bottleneck is the regioselectivity of the pyrazole nitrogen alkylation.[1] Direct alkylation of 3-nitropyrazole typically favors the sterically less hindered 1,3-isomer (nitro group meta to the piperidine), often leaving the desired 1,5-isomer (nitro group ortho to the piperidine) as a minor byproduct (<10%).
This guide details two scalable routes:
-
Route A (De Novo Cyclization): The "Gold Standard" for accessing the 1,5-isomer with high regiocontrol (>98%).[1]
-
Route B (Direct Alkylation): The preferred route for the 1,3-isomer , utilizing optimized base/solvent conditions to minimize side reactions.[1]
Strategic Route Selection
The choice of route is dictated strictly by the required position of the nitro group relative to the piperidine linker.[1]
Figure 1: Decision tree for selecting the synthetic pathway based on target regiochemistry.
Route A: De Novo Cyclization (Targeting the 5-Nitro Isomer)
This route constructs the pyrazole ring onto the piperidine nitrogen. This is the only scalable method to secure the 1,5-substitution pattern because the steric clash between the nitro group and the piperidine is established during the irreversible ring-closure step.
Mechanism
The reaction involves the condensation of N-Boc-4-hydrazinopiperidine with Sodium Nitromalonaldehyde Monohydrate (or a surrogate like 3-(dimethylamino)-2-nitroacrolein).
Protocol A: Step-by-Step
Scale: 100 g Input | Expected Yield: 75-85% | Purity: >98% (HPLC)
Reagents
-
Substrate: tert-Butyl 4-hydrazinylpiperidine-1-carboxylate (1.0 equiv).
-
Cyclization Agent: Sodium Nitromalonaldehyde Monohydrate (1.1 equiv).[1]
-
Solvent: Ethanol (EtOH) or Methanol (MeOH) (10 vol).
-
Acid Catalyst: Acetic Acid (AcOH) (0.5 equiv) or conc.[1] HCl (catalytic).[1]
Procedure
-
Preparation: Charge a 2L jacketed reactor with tert-butyl 4-hydrazinylpiperidine-1-carboxylate (100 g) and EtOH (800 mL). Stir at 20°C until fully dissolved.
-
Addition: Add Sodium Nitromalonaldehyde Monohydrate (75 g) in portions over 30 minutes. Note: The reaction is slightly exothermic.[1]
-
Cyclization: Add Acetic Acid (15 mL). Heat the mixture to 60°C for 4–6 hours.
-
IPC (In-Process Control): Monitor consumption of hydrazine by HPLC (Target < 1%).[1]
-
-
Workup (Precipitation):
-
Cool the reaction mixture to 0–5°C.
-
Add Water (800 mL) slowly over 1 hour to induce precipitation.[1]
-
Stir the slurry for 2 hours at 0°C.
-
-
Isolation: Filter the solid. Wash the cake with cold water/EtOH (1:1, 200 mL).
-
Drying: Dry under vacuum at 45°C for 12 hours.
Key Advantage: This avoids the formation of the 1,3-isomer entirely.
Route B: Direct Alkylation (Targeting the 3-Nitro Isomer)
This is the standard industrial route for 3-nitropyrazoles. It utilizes a nucleophilic substitution (
Critical Process Parameter: Regiocontrol[2]
-
Solvent Effect: Polar aprotic solvents (DMF, DMSO) favor the
mechanism but do not solve the intrinsic steric preference.[1] -
Base Selection: Cesium Carbonate (
) is preferred over for difficult substrates due to the "Cesium Effect" (higher solubility and reactivity), though is viable for cost-efficiency on scale.
Protocol B: Step-by-Step
Scale: 100 g Input | Expected Yield: 65-70% (isolated 1,3-isomer)
Reagents
-
Nucleophile: 3-Nitro-1H-pyrazole (1.0 equiv).
-
Electrophile: tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (OMs-piperidine) (1.2 equiv).
-
Base:
(1.5 equiv) or (2.0 equiv).[1] -
Solvent: DMF (5 vol).[1]
Procedure
-
Charge: To a reactor, add 3-Nitro-1H-pyrazole (50 g),
(215 g), and DMF (250 mL). Stir at 25°C for 30 min. -
Addition: Add the piperidine mesylate (148 g) dissolved in DMF (100 mL).
-
Reaction: Heat to 80–90°C for 12–16 hours.
-
Workup (Isomer Separation):
-
Cool to 20°C. Dilute with Ethyl Acetate (500 mL) and Water (500 mL).
-
Crystallization Strategy: Concentrate the organic layer to ~3 volumes.[1] Add Heptane (6 vol) slowly at 50°C. Cool to 0°C. The 1,3-isomer typically crystallizes out, while the 1,5-isomer remains in the mother liquor.
-
Note: If crystallization fails, silica plug filtration (Eluent: 30% EtOAc/Heptane) is required.[1]
-
Safety & Scalability Profile
| Parameter | Route A (Cyclization) | Route B (Alkylation) |
| Thermal Hazard | Low. Nitromalonaldehyde is stable but should be kept cool.[1][2] | Moderate. Nitropyrazoles can decompose violently >200°C. |
| Atom Economy | High.[1] Water is the primary byproduct.[1] | Moderate. Mesylate/Tosylate waste generated.[1] |
| Purification | Filtration (Slurry).[1] High throughput. | Crystallization/Chromatography.[1][3][4] Lower throughput.[1][5] |
| Regioselectivity | >98% (5-Nitro) | ~90% (3-Nitro) |
Safety Note: 3-Nitropyrazole and its derivatives are energetic materials.[6] Differential Scanning Calorimetry (DSC) must be performed on all crude mixtures before heating >100°C. Ensure the onset of decomposition (
Analytical Controls
Regioisomer Identification (NMR)
Distinguishing the 1,3- and 1,5-isomers is critical.
-
1,3-Isomer (Target of Route B): The pyrazole protons (
and ) show a smaller coupling constant ( ). The proton at position 5 is often shifted downfield due to the adjacent nitrogen lone pair.[1] -
1,5-Isomer (Target of Route A): The pyrazole protons (
and ) show similar coupling.[1] However, NOESY (Nuclear Overhauser Effect Spectroscopy) is definitive:[1]-
1,5-Isomer: Strong NOE correlation between the piperidine C4-H and the pyrazole
proton. -
1,3-Isomer: Strong NOE correlation between the piperidine C4-H and the pyrazole
proton.
-
References
-
Regioselective Synthesis of Nitropyrazoles
- Topic: Synthesis of 1-substituted-5-nitropyrazoles via cyclization of hydrazines with nitromalonaldehyde.
- Source: BenchChem Application Note, "Conventional Synthetic Pathways to 4-(5-Nitro-1H-pyrazol-1-yl)piperidine".
-
Link:[1]
-
Process Safety in Nitropyrazole Scale-up
-
Alkylation Regiochemistry
- Topic: Steric and electronic factors controlling N-alkyl
- Source:Journal of Heterocyclic Chemistry, "Alkylation of 3-nitropyrazole deriv
-
Link:[1]
-
Intermediate Utility
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(5-Nitro-1H-pyrazol-1-yl)piperidine | Benchchem [benchchem.com]
- 3. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Late-Stage N-Alkylation of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine via Reductive Amination
Strategic Rationale in Drug Discovery
The functionalization of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Specifically, 3-(5-Nitro-1H-pyrazol-1-yl)piperidine represents a highly versatile building block. The piperidine ring provides a basic, sp3-rich core that improves pharmacokinetic properties, while the 5-nitro-pyrazole moiety serves as a masked amino group, ready for downstream derivatization (e.g., via catalytic hydrogenation to an amino-pyrazole for subsequent amide couplings).
When appending alkyl, aryl-alkyl, or complex functional groups to the piperidine nitrogen,1[1]. Direct alkylation of secondary amines often suffers from poor chemoselectivity, leading to over-alkylation and the formation of undesired quaternary ammonium salts. Reductive amination circumvents this by progressing through an iminium intermediate, ensuring strict mono-alkylation under mild conditions that perfectly preserve the sensitive nitro group.
Mechanistic Insights and Chemoselectivity
The reductive amination of a secondary amine like 3-(5-Nitro-1H-pyrazol-1-yl)piperidine with an aldehyde or ketone proceeds via the formation of a carbinolamine, which subsequently dehydrates to form a highly electrophilic iminium ion.
The success of this reaction hinges on the choice of the hydride source.2[2] is the gold standard for this transformation. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, dampening its nucleophilicity. Consequently, STAB is kinetically inert toward neutral aldehydes and ketones but rapidly reduces the positively charged iminium ion. This allows for a highly efficient "one-pot" procedure without the risk of over-reducing the starting carbonyl to an alcohol.
Crucially, the nitro group on the pyrazole ring is completely orthogonal to mild hydride sources like STAB and NaBH3CN, ensuring perfect chemoselectivity during the N-alkylation phase.
Reductive amination pathway of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine via an iminium intermediate.
Reagent Selection and Quantitative Data
The choice of solvent and reducing agent is dictated by the steric environment of the carbonyl electrophile. 3[3]. Therefore, reactions utilizing STAB must be conducted in aprotic solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Conversely, for sterically hindered ketones where iminium formation is sluggish, conducting the reaction in methanol with 3[3] is preferred, often aided by a Lewis acid.
Table 1: Comparative Analysis of Reducing Agents for Piperidine Derivatization
| Reducing Agent | Solvent Compatibility | Chemoselectivity (Iminium vs. Carbonyl) | Byproducts / Toxicity | Ideal Application |
| STAB | DCE, DCM, THF, Dioxane | Excellent | Acetic acid, Borate salts (Low Toxicity) | Standard one-pot reductive aminations for aldehydes and unhindered ketones. |
| NaBH3CN | MeOH, EtOH, THF | Very Good | HCN, NaCN (High Toxicity) | Sluggish reactions requiring protic solvents or strong Lewis acids. |
| NaBH4 | MeOH, EtOH | Poor | Borate salts (Low Toxicity) | Stepwise reductive amination (only added after complete imine formation). |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. The strategic use of TLC/LCMS monitoring ensures that the reaction state is known before proceeding, and the specific quench conditions guarantee high-purity isolation.
Protocol A: Standard One-Pot Reductive Amination (For Aldehydes and Unhindered Ketones)
Causality Note: DCE is chosen over DCM due to its higher boiling point, which allows for gentle heating if the substrate proves unexpectedly sluggish.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Argon), dissolve 3-(5-Nitro-1H-pyrazol-1-yl)piperidine (1.0 equiv, 1.0 mmol) and the target aldehyde/ketone (1.05 equiv, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Activation: Stir the mixture at room temperature for 30 minutes. Self-Validation: For ketones, withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LCMS to confirm the presence of the carbinolamine/iminium mass before proceeding.
-
Reduction: Add 4[4] portion-wise over 5 minutes. The reaction is typically exothermic; a mild water bath can be used to maintain ambient temperature.
-
Monitoring: Stir at room temperature for 2–12 hours. Monitor the consumption of the starting piperidine via TLC (e.g., 10% MeOH in DCM with 1% NH4OH, visualized by Ninhydrin stain).
-
Mechanistic Quench: Once complete, quench the reaction by the slow addition of saturated aqueous NaHCO3 (equal volume to DCE). Causality Note: The basic quench serves two mandatory purposes: it safely hydrolyzes unreacted STAB (releasing H2 gas) and deprotonates the newly formed tertiary piperidinium salt to its free base, ensuring quantitative extraction into the organic layer.
-
Isolation: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Two-Step Reductive Amination (For Sterically Hindered Ketones)
Causality Note: Bulky ketones fail to form iminium ions efficiently. Titanium(IV) isopropoxide acts as both a powerful Lewis acid to activate the carbonyl and a water scavenger to drive the dehydration step to completion.
-
Imine Formation: Dissolve the piperidine (1.0 equiv) and the hindered ketone (1.2 equiv) in anhydrous THF (0.2 M). Add Titanium(IV) isopropoxide (1.2 equiv). Stir at room temperature or gentle reflux (50 °C) for 6–12 hours.
-
Validation: Do not add the reducing agent until LCMS confirms >90% conversion to the iminium species.
-
Reduction: Cool the mixture to 0 °C. Add a solution of NaBH3CN (1.5 equiv) in anhydrous MeOH (1 mL/mmol). Stir for an additional 2 hours, allowing it to warm to room temperature.
-
Workup: Quench with 1M NaOH to precipitate titanium salts as a white solid (TiO2). Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Extract the filtrate, dry, and purify.
Decision tree and workflow for optimizing the reductive amination of hindered vs. simple substrates.
References
- Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis, Benchchem,
- Reductive Amination - Common Conditions: NaHB(OAc)3, Common Organic Chemistry,
- Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB), Scholaris.ca,
- Reductive Amination, and How It Works, Master Organic Chemistry,
Sources
Application Notes & Protocols for the Strategic Functionalization of the Piperidine Nitrogen in Nitropyrazole Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Nitropyrazole-Piperidine Scaffold
The fusion of a nitropyrazole moiety with a piperidine ring creates a "privileged scaffold" in medicinal chemistry.[1] Nitropyrazoles are stable, aromatic heterocyclic systems that are readily modified through electrophilic substitution, serving as versatile pharmacophores and bioisosteres for other functional groups.[2][3][4] The piperidine ring, one of the most ubiquitous N-heterocycles in FDA-approved drugs, imparts favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional architecture for precise interaction with biological targets.[1][5][6]
The secondary amine of the piperidine ring is a critical handle for synthetic diversification. Its functionalization allows for the systematic modulation of a compound's steric and electronic properties. This strategic modification is a cornerstone of structure-activity relationship (SAR) studies, enabling the optimization of target affinity, selectivity, and pharmacokinetic (ADME) profiles.[1][7] By introducing a variety of substituents—from simple alkyl chains to complex aryl groups and hydrogen-bond donors/acceptors—researchers can fine-tune a molecule's properties to transform a promising hit into a viable drug candidate.
This guide provides a comprehensive overview of the primary strategies for functionalizing the piperidine nitrogen within nitropyrazole-containing scaffolds. It offers not just procedural steps but also the underlying chemical logic, troubleshooting insights, and comparative data to empower researchers in drug discovery and development.
Core Chemistry: Reactivity of the Piperidine Nitrogen
The nitrogen atom in a piperidine ring is sp³-hybridized with a lone pair of electrons, making it a potent nucleophile and a moderate base.[8] This inherent nucleophilicity is the basis for the functionalization strategies discussed herein. The reactions typically involve the attack of this lone pair on an electrophilic carbon or sulfur atom. In most cases, a non-nucleophilic base is required to neutralize the acidic proton that is generated, driving the reaction to completion.
Caption: Fundamental reaction pathway for N-functionalization.
Key Functionalization Strategies and Protocols
The choice of functionalization strategy depends on the desired substituent. The following sections detail the most common and robust methods.
N-Alkylation
N-alkylation introduces alkyl groups, a fundamental method for increasing lipophilicity and exploring steric boundaries within a target's binding pocket. The reaction proceeds via a standard SN2 mechanism.
Causality and Experimental Choices:
-
Reagents: Alkyl halides (iodides > bromides > chlorides in reactivity) are common electrophiles.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used. These are inexpensive, easy to remove during workup, and strong enough to deprotonate the resulting ammonium salt without being overly reactive.[9]
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are ideal as they solubilize the reactants and facilitate the SN2 mechanism.[9]
Protocol: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of the nitropyrazole-piperidine starting material (1.0 equiv.) in anhydrous DMF (0.1 M), add K₂CO₃ (2.0-3.0 equiv.).
-
Reagent Addition: Add the corresponding alkyl halide (1.1-1.5 equiv.) to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) to accelerate the reaction with less reactive halides. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Workup: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The aqueous wash removes the inorganic base and DMF.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
N-Acylation
N-acylation introduces an amide functional group, which can act as a hydrogen bond acceptor and is generally more metabolically stable than an amine. This is a rapid and typically high-yielding reaction.
Causality and Experimental Choices:
-
Reagents: Acid chlorides or anhydrides are highly reactive electrophiles, often requiring no catalyst.
-
Base: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used as an acid scavenger to neutralize the HCl or carboxylic acid byproduct.[8] These bases are non-nucleophilic and will not compete with the piperidine nitrogen.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred.
Protocol: General Procedure for N-Acylation
-
Reaction Setup: Dissolve the nitropyrazole-piperidine starting material (1.0 equiv.) and TEA (1.5-2.0 equiv.) in anhydrous DCM (0.1 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the acid chloride or anhydride (1.05-1.2 equiv.) dropwise to the cooled solution. Explanatory Note: Dropwise addition is crucial to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.
-
Purification: Wash the organic layer sequentially with dilute aqueous HCl (to remove excess amine base), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The product is often pure enough for subsequent steps, but can be purified by column chromatography or recrystallization if necessary.
N-Sulfonylation
This reaction forms a sulfonamide, a key functional group in many marketed drugs (e.g., sulfa drugs). Sulfonamides are excellent hydrogen bond donors and are metabolically robust.
Causality and Experimental Choices:
-
Reagents: Sulfonyl chlorides are the standard electrophiles.
-
Base: Pyridine can serve as both the base and the solvent, though other non-nucleophilic bases like TEA in DCM are also effective.[10]
-
Solvent: DCM or pyridine are commonly used.
Protocol: General Procedure for N-Sulfonylation
-
Reaction Setup: Dissolve the nitropyrazole-piperidine starting material (1.0 equiv.) in DCM (0.1 M) or pyridine. Add TEA (2.0 equiv.) if using DCM. Cool the solution to 0 °C.
-
Reagent Addition: Add the sulfonyl chloride (1.1 equiv.) portion-wise or as a solution in DCM.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Workup: If using pyridine, remove it under high vacuum. If using DCM, dilute with more DCM and wash with water.
-
Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
N-Arylation (Buchwald-Hartwig Cross-Coupling)
Introducing an aryl or heteroaryl group often requires transition-metal catalysis. The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.
Causality and Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, Xantphos, or other specialized Buchwald ligands) is required. The ligand is critical for facilitating the catalytic cycle (oxidative addition, amine coordination, and reductive elimination).
-
Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are common choices.
-
Solvent: Anhydrous, deoxygenated polar aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation.
Protocol: General Procedure for N-Arylation
-
Reaction Setup (Inert Atmosphere): In a glovebox or using Schlenk line techniques, add the aryl halide (1.0 equiv.), nitropyrazole-piperidine (1.2 equiv.), NaOtBu (1.4 equiv.), palladium precursor (1-5 mol%), and phosphine ligand (1-5 mol%) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, deoxygenated toluene or dioxane via syringe.
-
Reaction Monitoring: Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor by LC-MS until the aryl halide is consumed (4-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Comparative Data and Method Selection
The choice of functionalization method is dictated by the desired final structure and available starting materials.
| Functionalization | Typical Reagents | Conditions | Key Advantages | Potential Challenges |
| N-Alkylation | Alkyl Halides | Base (K₂CO₃), DMF/ACN, RT-60°C | Robust, reliable, wide substrate scope. | Over-alkylation to quaternary salt possible with excess reagent; SN1/E2 side reactions with hindered substrates. |
| N-Acylation | Acid Chlorides, Anhydrides | Base (TEA), DCM, 0°C to RT | Fast, high-yielding, clean reactions. | Reagents are moisture-sensitive. |
| N-Sulfonylation | Sulfonyl Chlorides | Base (Pyridine/TEA), DCM, RT | Forms stable sulfonamide linkage. | Can be slower than acylation. |
| N-Arylation | Aryl Halides/Triflates | Pd-catalyst, Ligand, Base, Toluene, 80-110°C | Access to diverse (hetero)aryl motifs. | Requires inert atmosphere; catalyst/ligand optimization may be needed; expensive reagents. |
| Reductive Amination | Aldehydes, Ketones | Reducing Agent (e.g., NaBH(OAc)₃), DCE/DCM, RT | Broad scope, mild conditions, one-pot. | Requires careful choice of reducing agent to avoid reducing the nitropyrazole. |
Visualization of Workflows
A standardized workflow is essential for reproducible results in synthetic chemistry.
Caption: A generalized experimental workflow for synthesis.
Conclusion
The functionalization of the piperidine nitrogen is a powerful and indispensable tool in the optimization of nitropyrazole-based drug candidates. The methods outlined in this guide—N-alkylation, N-acylation, N-sulfonylation, and N-arylation—provide a robust toolkit for medicinal chemists. A thorough understanding of the underlying principles and careful execution of the protocols will enable the efficient generation of diverse chemical libraries, accelerating the journey from initial hit to a fully optimized clinical candidate.
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Application Note: Microwave-Assisted Synthesis of Pyrazolyl-Piperidine Scaffolds
Executive Summary & Pharmacological Significance
The pyrazolyl-piperidine pharmacophore is a highly privileged structural motif in modern drug discovery. Molecules bearing this hybrid scaffold have demonstrated profound therapeutic efficacy across multiple indications, serving as potent Factor Xa inhibitors for anticoagulant therapies (exhibiting IC50 values as low as 13.4 nM)[1], effective antiplatelet agents[2], and high-affinity CCR5 receptor antagonists[3].
Historically, the synthesis of these nitrogen-rich heterocycles via conventional cyclocondensation has been plagued by prolonged reaction times, harsh thermal requirements, and suboptimal regioselectivity[4]. Microwave-Assisted Organic Synthesis (MAOS) overcomes these bottlenecks by leveraging dielectric heating to directly excite polar molecules. This approach drastically reduces reaction times from several hours to mere minutes, minimizes thermal degradation, and significantly improves overall yields[1][5].
Mechanistic Rationale: The Microwave Advantage
The core reaction typically involves the cyclocondensation of a piperidine-bearing β-enamino diketone or chalcone with a hydrazine derivative[6][7]. Under conventional conductive heating, energy transfer is slow and localized at the vessel walls, often leading to the formation of undesired regioisomers.
Microwave irradiation alters this dynamic through volumetric heating . Because the polar transition states involved in the cyclization of the pyrazole ring possess higher dipole moments than the ground-state reactants, they couple more efficiently with the microwave field. This specific microwave effect lowers the apparent activation energy barrier, driving the dehydration and aromatization steps to completion rapidly[8]. Furthermore, utilizing high-absorbing green solvents like ethanol (loss tangent,
Reaction Workflow
Microwave-assisted cyclocondensation workflow for pyrazolyl-piperidines.
Experimental Protocol: A Self-Validating System
To ensure strict reproducibility and scientific integrity, this protocol is designed as a self-validating system . It integrates real-time instrumental monitoring with strategic analytical checkpoints to verify causality and product formation at every critical stage.
Materials & Reagents
-
Piperidine Precursor: tert-butyl 4-(3-(dimethylamino)-acryloyl)piperidine-1-carboxylate (1.0 mmol)[6].
-
Hydrazine Derivative: Phenylhydrazine or hydrazine hydrate (1.1 mmol)[6].
-
Solvent: Absolute Ethanol (3.0 mL)[5].
-
Catalyst: Glacial acetic acid.
Step-by-Step Methodology
Step 1: Reaction Assembly In a 10 mL microwave-transparent quartz vial, dissolve the piperidine precursor and the hydrazine derivative in absolute ethanol.
-
Causality: Ethanol is selected not only for its green chemistry profile but because its high microwave absorbing capacity enables rapid temperature ramping[5][8].
Step 2: Catalytic Activation Add 2-3 drops of glacial acetic acid to the mixture[9][10].
-
Causality: The Brønsted acid protonates the carbonyl oxygen of the precursor, increasing its electrophilicity. This drastically lowers the energy barrier for the initial nucleophilic attack by the hydrazine nitrogen[9].
Step 3: Atmospheric Control Insert a Teflon-coated magnetic stir bar. Seal the vial with a crimp cap equipped with a Teflon septum and purge with nitrogen gas for 2 minutes.
-
Causality: Purging displaces oxygen, preventing the oxidative degradation of the sensitive hydrazine derivative at elevated temperatures.
Step 4: Microwave Irradiation Place the vial in a monomode microwave synthesizer. Set the parameters to: Temperature = 120 °C; Time = 20 minutes; Maximum Power = 150 W; Stirring = High [1][8].
-
Validation Checkpoint 1 (In-Process): Monitor the reactor's real-time pressure curve. A stable pressure plateau confirms controlled solvent expansion without runaway exothermic decomposition.
Step 5: Quenching and Isolation
Allow the reactor to actively cool the vial to
-
Causality: The sudden shift in dielectric constant and temperature rapidly crashes out the hydrophobic pyrazolyl-piperidine product, while unreacted polar starting materials and the acid catalyst remain dissolved in the aqueous phase[9].
Step 6: Analytical Validation
-
Validation Checkpoint 2 (Mass & Purity): Dissolve 1 mg of the crude solid in methanol and analyze via LC-MS. The presence of the target mass
with purity validates the cyclization[6]. -
Validation Checkpoint 3 (Structural Integrity): Perform
H andngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> C NMR. The appearance of a distinct pyrazole singlet (typically around 7.5–8.0 ppm) confirms successful aromatization[6].
Quantitative Data & Optimization Summary
To demonstrate the superiority of MAOS over traditional techniques, the following table summarizes the optimization landscape for pyrazolyl-piperidine derivatives. Microwave irradiation consistently delivers superior yields in a fraction of the time[1][5][8].
| Heating Method | Solvent | Catalyst | Temp (°C) | Time | Yield (%) | Purity (LC-MS) |
| Conventional | Ethanol | Acetic Acid | 78 (Reflux) | 18 hours | 45 - 55 | < 80% |
| Conventional | DMF | Piperidine | 120 | 6 hours | 62 | 85% |
| Microwave | DMF | Piperidine | 120 | 180 min | 32 | 70% |
| Microwave | Water | Glycine | 130 | 26 min | 63 | 88% |
| Microwave | Ethanol | Acetic Acid | 120 | 20 - 45 min | 81 - 96 | > 95% |
Data synthesized from comparative optimization studies on pyrazole and piperidine derivative syntheses[1][5][8].
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Troubleshooting & Optimization
Regioselectivity issues in 3- vs 5-nitropyrazole formation
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering regioselectivity challenges in the nitration of pyrazoles. As Senior Application Scientists, we provide not only protocols but also the underlying mechanistic reasoning to empower you to make informed decisions in your work. This center is structured to address both fundamental questions and specific troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrazole Nitration
This section addresses the core principles governing where the nitro group will add to the pyrazole ring. Understanding these concepts is the first step in troubleshooting and optimizing your reaction.
Q1: Why is the nitration of pyrazole so sensitive to reaction conditions?
The regioselectivity of pyrazole nitration is a delicate balance of electronic effects, steric hindrance, and the nature of the reacting species, which itself is dictated by the reaction medium.[1]
-
Electronic Effects: The pyrazole ring is an aromatic, electron-rich heterocycle. However, the electron density is not uniform. The C4 position is the most electron-rich and generally the most susceptible to electrophilic attack.[2] The C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms.[3]
-
Reacting Species: In strongly acidic media (e.g., HNO₃/H₂SO₄), the pyrazole ring can be protonated. This protonated species, the pyrazolium ion, is deactivated towards electrophilic attack. Consequently, if other aromatic rings are present (like an N-phenyl substituent), nitration may preferentially occur on that ring.[4] In less acidic or neutral conditions (e.g., HNO₃/Ac₂O), the neutral pyrazole molecule is the reacting species, and substitution on the pyrazole ring is favored.[4]
Q2: What is the mechanistic difference between forming 3-nitropyrazole and 4-nitropyrazole?
The formation of these two key isomers proceeds through distinct mechanistic pathways, which is the primary lever for controlling the reaction's outcome.
-
4-Nitropyrazole Formation: This isomer is typically formed via a direct electrophilic aromatic substitution (SₑAr) at the electron-rich C4 position. Optimized conditions often involve using a strong nitrating agent like a mixture of fuming nitric acid and fuming sulfuric acid.[5]
-
3-Nitropyrazole Formation: Direct nitration at the C3(or C5) position is electronically disfavored. The most common and effective route to 3-nitropyrazole is a two-step process:[5][6][7]
-
N-Nitration: The pyrazole is first nitrated on one of the ring nitrogens using a milder agent like a mixture of nitric acid and acetic anhydride to form an N-nitropyrazole intermediate.[5][7]
-
Thermal Rearrangement: This N-nitropyrazole intermediate is then isolated and heated, causing the nitro group to migrate to the C3 position.[5][7][8]
-
.
Caption: Key synthetic routes to 3- and 4-nitropyrazole.
Q3: For an N1-substituted pyrazole, what determines whether nitration occurs at the C3 or C5 position?
When the N1 position is substituted, the C3 and C5 positions become inequivalent. The primary deciding factor between them is steric hindrance . The incoming electrophile (the nitronium ion, NO₂⁺) will preferentially attack the less sterically hindered position.
For example, if you have a bulky substituent at N1, the C5 position is more accessible than the C3 position, leading to the 5-nitro isomer as the major product. The electronic properties of the N1-substituent also play a role but are often secondary to steric effects in this specific competition.
Part 2: Troubleshooting Guide - Solving Specific Experimental Issues
This section provides a problem-oriented approach to common challenges encountered in the lab.
Issue 1: My reaction on an N1-substituted pyrazole yields a mixture of 3-nitro and 5-nitro isomers, but I need to favor the 5-nitro product.
-
Symptom: You are nitrating an N1-substituted pyrazole and obtaining a difficult-to-separate mixture of the 3- and 5-nitro isomers.
-
Underlying Cause: The steric bulk of your N1-substituent is not large enough to completely prevent attack at the C3 position. The reaction conditions may also be too harsh, reducing the selectivity.
-
Strategic Solution: The goal is to maximize the steric influence of the N1-substituent and use conditions that are sensitive to steric differences.
-
Assess the N1-Substituent: If your synthetic route allows, consider if a bulkier N1-substituent could be used. This is the most direct way to sterically block the C3 position.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the kinetic selectivity, favoring the pathway with the lower activation energy, which is typically the attack at the less hindered C5 position.
-
Choice of Nitrating Agent: While strong acids are needed, extremely harsh conditions can sometimes reduce selectivity. Ensure you are not using an excessive excess of the nitrating mixture.
-
.
Caption: Steric hindrance favors nitration at the C5 position.
Issue 2: I am trying to synthesize 3-nitropyrazole, but my main product is 4-nitropyrazole.
-
Symptom: The reaction yields the undesired 4-nitro isomer as the major product.
-
Underlying Cause: You are using conditions for direct C-nitration (e.g., mixed fuming acids), which overwhelmingly favors the electronically-rich C4 position.[5]
-
Strategic Solution: You must switch to the two-step N-nitration and thermal rearrangement pathway. This is the most reliable and high-yielding method for producing 3-nitropyrazole.[5][7]
Protocol: High-Yield Synthesis of 3-Nitropyrazole[5][7]
Step 1: N-Nitration of Pyrazole
-
Setup: In a flask equipped with a stirrer and a dropping funnel, prepare a nitrating mixture of nitric acid, acetic anhydride (Ac₂O), and acetic acid (HAc). Cool this mixture in an ice bath.
-
Reaction: Slowly add a solution of pyrazole in acetic acid to the cooled nitrating mixture, ensuring the temperature is maintained below 10°C.
-
Work-up: After the addition is complete, stir for an additional hour at low temperature. Pour the reaction mixture onto crushed ice. The N-nitropyrazole intermediate will precipitate.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum. This step typically achieves a yield of around 85%.[5][7]
Step 2: Thermal Rearrangement to 3-Nitropyrazole
-
Setup: Place the isolated N-nitropyrazole in a flask equipped with a reflux condenser.
-
Reaction: Heat the N-nitropyrazole at a high temperature (e.g., in a suitable high-boiling solvent like benzonitrile or simply neat if the melting point allows for safe heating) to induce the rearrangement.[6] The reaction can be monitored by TLC.
-
Isolation: Once the rearrangement is complete, the product, 3-nitropyrazole, can be purified by recrystallization. This step is typically very high-yielding (>90%).[5][7]
-
Overall Yield: The combined two-step process can achieve an overall yield of approximately 79%.[5][7]
Issue 3: I am nitrating 1-phenylpyrazole and the nitro group is adding to the phenyl ring, not the pyrazole ring.
-
Symptom: You isolate 1-(p-nitrophenyl)pyrazole instead of the desired 4-nitro-1-phenylpyrazole.
-
Underlying Cause: You are using a strong mixed-acid system (HNO₃/H₂SO₄). In these highly acidic conditions, the pyrazole ring's nitrogen atoms become protonated, forming a pyrazolium cation. This deactivates the pyrazole ring towards further electrophilic attack. The phenyl ring, now being the more activated system, is nitrated instead.[1][4]
-
Strategic Solution: Use a milder nitrating agent that does not require such strong acid. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the reagent of choice for this transformation. This reaction proceeds on the neutral 1-phenylpyrazole molecule, where the C4 position of the pyrazole ring is the most nucleophilic site.[1][4][9]
Data Summary: Regioselectivity in Nitration of 1-Phenylpyrazole
| Nitrating Agent | Conditions | Major Product | Rationale | Reference |
| HNO₃ / H₂SO₄ | Strongly Acidic, 12°C | 1-(p-nitrophenyl)pyrazole | Pyrazole ring is protonated and deactivated. | [1][4] |
| HNO₃ / Ac₂O | Less Acidic, 0°C | 4-nitro-1-phenylpyrazole | Reaction occurs on the neutral, activated pyrazole ring. | [1][4] |
References
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. (2024, December 5). MDPI. [Link]
-
(PDF) Nitropyrazoles - ResearchGate. (1993, June). ResearchGate. [Link]
-
Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles | The Journal of Organic Chemistry - ACS Publications. (1970). ACS Publications. [Link]
-
reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. (1963). cdnsciencepub.com. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
(PDF) Synthesis of 3,4,5-trinitropyrazole - ResearchGate. (2010, January). ResearchGate. [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][6]triazin-7(6H) - PMC. (2025, September 18). National Center for Biotechnology Information. [Link]
- US4235995A - 3-Nitropyrazole derivatives - Google Patents. (n.d.).
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][6]triazin-7(6H)-ones and Derivatives - MDPI. (2025, September 18). MDPI. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synethsis and characterization of 3-nitropyrazole and its salts - ResearchGate. (2014, June). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Nitropyrazole Intermediates by Flash Chromatography
Welcome to the technical support center for the purification of polar nitropyrazole intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these critical building blocks. Nitropyrazoles, characterized by the presence of one or more electron-withdrawing nitro groups on the pyrazole core, are often highly polar and can present unique purification challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring the efficient isolation of your target compounds with high purity.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues encountered during the flash chromatography of polar nitropyrazole intermediates. Each problem is followed by a diagnosis of potential causes and a step-by-step guide to resolving the issue.
Issue 1: Poor Separation and Co-elution of Impurities
Q: My target nitropyrazole is co-eluting with a closely related impurity, resulting in poor separation. How can I improve the resolution?
A: Co-elution is a common problem when dealing with reaction mixtures containing isomers or compounds with very similar polarities. The key to improving separation lies in optimizing the selectivity of your chromatographic system.
-
Underlying Causes:
-
Inappropriate Solvent System: The chosen mobile phase may not have the correct polarity or selectivity to differentiate between your target compound and the impurity.
-
Suboptimal Stationary Phase: Standard silica gel may not be the ideal stationary phase for your specific separation challenge.
-
-
Troubleshooting Steps:
-
Re-evaluate Your TLC Solvent System: Thin-Layer Chromatography (TLC) is the most crucial tool for method development in flash chromatography.[1][2]
-
Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation.[3]
-
Experiment with different solvent systems. While a standard ethyl acetate/hexane system is a good starting point, consider solvents from different selectivity groups.[2] For polar nitropyrazoles, systems like dichloromethane/methanol or acetonitrile/dichloromethane can offer different selectivity.[1][4]
-
If you observe streaking on the TLC plate, consider adding a small amount of a modifier like acetic acid to suppress secondary interactions with the silica.
-
-
Consider an Alternative Stationary Phase:
-
Employ a Shallow Gradient: A steep gradient can lead to the co-elution of closely related compounds. A shallower gradient around the elution point of your target compound will increase the resolution between peaks.
-
Issue 2: Severe Peak Tailing
Q: My nitropyrazole intermediate is exhibiting significant peak tailing during flash chromatography. What is causing this, and how can I achieve a more symmetrical peak shape?
A: Peak tailing is typically a result of strong, undesirable interactions between the analyte and the stationary phase.
-
Underlying Causes:
-
Acidic Silanol Interactions: The pyrazole ring contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.[7]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing.
-
-
Troubleshooting Steps:
-
Add a Mobile Phase Modifier:
-
To mitigate interactions with acidic silanol groups, add a small amount of a competitive base, such as triethylamine (TEA) or ammonia (e.g., 0.1-1% v/v), to your mobile phase.[7][8] This will "mask" the active sites on the silica and improve the peak shape.
-
Always perform a scouting TLC with the modified solvent system to ensure it doesn't negatively impact your separation.
-
-
Use a Deactivated Stationary Phase:
-
Consider using an end-capped or a highly deactivated silica gel column. These columns have fewer free silanol groups, reducing the potential for strong secondary interactions.[5]
-
-
Reduce Sample Load: If you suspect overloading, try reducing the amount of crude material loaded onto the column. A general guideline is a sample-to-silica ratio of 1:30 to 1:100, depending on the difficulty of the separation.
-
Check pH of the Mobile Phase: For ionizable compounds, adjusting the pH of the mobile phase can suppress ionization and reduce tailing.[5][8]
-
Issue 3: Compound Decomposition on the Column
Q: I am experiencing low recovery of my nitropyrazole, and I suspect it is decomposing on the silica gel column. What are my options?
A: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. Nitropyrazoles, particularly those with multiple nitro groups, can be susceptible to this.
-
Underlying Causes:
-
Troubleshooting Steps:
-
Confirm Instability: Before making significant changes, confirm that your compound is indeed unstable on silica. Spot your compound on a silica TLC plate, let it sit for 30-60 minutes, and then develop it. The appearance of new spots indicates degradation.
-
Deactivate the Silica Gel:
-
You can neutralize the acidic sites by pre-flushing the packed column with a solvent system containing a small amount of a base like triethylamine (1-2%) before loading your sample.[8]
-
-
Switch to a Neutral Stationary Phase:
-
Neutral Alumina: This is an excellent alternative to silica for acid-sensitive compounds.
-
Reversed-Phase (C18) Silica: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be a good option. Here, you will use a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5]
-
-
Increase the Flow Rate: A faster flow rate will reduce the residence time of your compound on the column, minimizing the opportunity for degradation. However, be aware that this may also reduce resolution.
-
Issue 4: The Compound is Too Polar and Elutes at the Solvent Front (Rf = 0)
Q: My nitropyrazole is extremely polar and does not move from the baseline on the TLC plate, even with highly polar solvent systems like 100% ethyl acetate or 10% methanol in dichloromethane. How can I purify it?
A: For highly polar compounds that are not retained in normal-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique.
-
Underlying Causes:
-
Troubleshooting Steps:
-
Adopt a HILIC Approach: HILIC uses a polar stationary phase (like silica) but with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[5][6][8][11]
-
In HILIC, water is the strong, eluting solvent. You start with a high percentage of acetonitrile and gradient to a higher percentage of water to elute your polar compounds.[11]
-
-
HILIC Method Development:
-
Use a polar stationary phase such as bare silica or a diol- or amide-bonded phase.[6]
-
A typical starting solvent system for HILIC on a silica TLC plate is 95:5 acetonitrile:water. You can then adjust the water content to achieve the desired Rf value.
-
It is important to note that methanol is often not a suitable solvent for HILIC separations.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to load my polar nitropyrazole sample onto the column?
A1: For polar compounds that may have limited solubility in the initial, less polar mobile phase, dry loading is often the best approach. Dissolve your crude sample in a polar solvent (e.g., methanol, acetone, or DMF), add a small amount of silica gel (2-3 times the mass of your sample), and then remove the solvent under reduced pressure to obtain a free-flowing powder.[1] This powder can then be evenly applied to the top of your packed column. This technique prevents issues with sample precipitation at the top of the column and often leads to better peak shapes.
Q2: Should I use an isocratic or gradient elution for my purification?
A2: For a simple separation of two components with a significant difference in Rf, an isocratic elution can be effective. However, for complex mixtures or when separating closely eluting compounds, a gradient elution is generally superior. A gradient allows for the efficient elution of less polar impurities first, followed by a gradual increase in solvent polarity to elute your target compound with good peak shape, and finally, a high-polarity wash to remove any strongly retained impurities.
Q3: Can I reuse my silica gel columns for purifying different nitropyrazole intermediates?
A3: While it is possible to reuse silica gel columns, especially in HILIC mode, it is generally recommended to use a new column for each different compound to avoid cross-contamination.[6] If you do choose to reuse a column, ensure it is thoroughly flushed with a strong solvent (like methanol or isopropanol) and then re-equilibrated with your starting mobile phase.
Q4: My nitropyrazole is a solid with poor solubility. What solvents can I use for sample loading?
A4: If your compound has poor solubility, finding a suitable solvent for loading can be challenging. Dichloromethane is a good starting point for many organic compounds.[12] For highly polar, sparingly soluble materials, dimethylformamide (DMF) can sometimes be used effectively as a sample diluent for normal-phase chromatography, although its high polarity can sometimes interfere with the separation.[12] As mentioned in Q1, dry loading is often the best solution for compounds with challenging solubility.
Experimental Protocols and Data
Protocol 1: General Method for Flash Chromatography of a Moderately Polar Nitropyrazole
This protocol provides a general workflow for the purification of a nitropyrazole intermediate that is stable on silica gel.
-
TLC Method Development:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., acetone or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.[4] If the compound is more polar, try dichloromethane and methanol.[4]
-
The goal is to find a solvent system that gives your target compound an Rf of approximately 0.2-0.4 and provides good separation from impurities.[3]
-
-
Column Packing:
-
Select a column of the appropriate size. A general rule is to use a mass of silica gel that is 30-100 times the mass of your crude sample.
-
Pack the column with silica gel, either as a slurry in the initial, least polar eluent (wet packing) or by adding the dry silica gel and then flushing with the eluent (dry packing).
-
Add a thin layer of sand on top of the silica to prevent disturbance of the packed bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane). Apply the solution carefully to the top of the column.
-
Dry Loading (Recommended for Polar Compounds): Dissolve the crude sample in a suitable solvent, add silica gel (2-3 times the sample mass), and evaporate the solvent to dryness. Apply the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system (either isocratically or with a gradient).
-
Apply gentle air pressure to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing your pure compound.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified nitropyrazole intermediate.
-
Data Presentation: Solvent System Selection
The choice of solvent system is critical for a successful separation. The following table summarizes common solvent systems for flash chromatography, ordered by increasing polarity.
| Solvent System | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low-Medium | Standard system for a wide range of organic compounds.[4] |
| Dichloromethane / Methanol | Medium-High | Effective for more polar compounds.[4] A small percentage of methanol (1-10%) significantly increases polarity. |
| Acetonitrile / Dichloromethane | Medium-High | Can offer different selectivity for polar compounds compared to methanol-based systems.[1] |
| Acetonitrile / Water (HILIC mode) | High | Used for the purification of very polar compounds that are not retained by other methods.[6] |
Visualizing the Workflow
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the flash chromatography of polar nitropyrazoles.
Caption: A workflow for troubleshooting common purification problems.
Method Development Decision Tree
This diagram outlines the key decision points when developing a purification method for a polar nitropyrazole intermediate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. users.ox.ac.uk [users.ox.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-Phase Aromatic Nitration with Mg(NO3)2 on Silica Gel [scirp.org]
- 11. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 12. ajrconline.org [ajrconline.org]
Technical Support Center: Solubility & Handling Guide for 3-(5-Nitro-1H-pyrazol-1-yl)piperidine
Executive Summary
This guide addresses critical solubility and handling challenges associated with 3-(5-Nitro-1H-pyrazol-1-yl)piperidine free base . As a secondary amine linked to an electron-deficient nitropyrazole, this compound exhibits a steep pH-dependent solubility profile that often leads to unexpected precipitation in biological assays and purification bottlenecks in synthetic workflows.[1][2]
The following modules provide mechanistic insights and validated protocols to ensure experimental reproducibility.
Module 1: Dissolution Basics & Solvent Selection
Q: Why does my compound precipitate when diluting a DMSO stock into water, even at low concentrations?
A: This is a classic "Crash-Out" event driven by the lipophilicity of the neutral free base.[1][2] The free base form of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine is hydrophobic.[1][2] While the piperidine nitrogen is basic (pKa ~9.0–9.5), the electron-withdrawing nitro-pyrazole moiety reduces the polarity of the overall scaffold.[1]
-
Mechanism: In pure DMSO, the compound is solvated by dipole-dipole interactions.[1][2] Upon addition of water (pH ~7), the "logP" (partition coefficient) dominates. If the pH is above the pKa (or close to it), the compound remains uncharged and insoluble.
-
Solution: You must drive protonation or maintain cosolvent solubilization.[1][2]
-
Acidification: Dilute into an acidic buffer (pH < 5) rather than neutral water.[1][2] This protonates the piperidine nitrogen (
), drastically increasing aqueous solubility. -
Cosolvent Spiking: Ensure the final aqueous solution contains at least 5-10% cosolvent (e.g., PEG400 or Captisol®) if acidic conditions are not permissible.[1][2]
-
Q: What is the optimal solvent system for high-concentration stock solutions?
A: Avoid alcohols for long-term storage of the free base due to potential slow oxidation or side reactions.[1][2]
Module 2: pH-Dependent Solubility & Assay Preparation
Q: How do I prepare a stable solution for biological assays (pH 7.4) without precipitation?
A: At pH 7.4, the compound exists in an equilibrium between its protonated (soluble) and free base (insoluble) forms. To prevent precipitation:
-
The "Pre-Salt" Strategy: Do not use the free base directly.[1][2] Convert it to a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt before making your assay stock.[1][2] The lattice energy of the salt is easier to overcome in aqueous media than the amorphous/oily free base.[1]
-
The "Shift" Protocol (If using Free Base):
-
Dilute 1:10 into 0.1 M Citrate Buffer (pH 4.0) first.
-
Then dilute this intermediate into your final media (pH 7.4).
-
Rationale: This intermediate step ensures the compound is dispersed in a protonated state before facing the pH shock of the final media.[1]
Q: My compound oils out during purification. How can I fix this?
A: Oiling out is common for piperidine free bases.[1][2] It indicates the compound is effectively a "supercooled liquid" and refuses to crystallize.[1]
-
Troubleshooting:
-
Switch Solvent: Use a non-polar anti-solvent like Heptane or Hexane added dropwise to a concentrated solution in Ethyl Acetate or DCM .[1][2]
-
Salt Formation: Bubbling dry HCl gas through an ethereal solution of the free base will almost immediately precipitate the HCl salt as a solid, which is far easier to filter and purify than the oily free base.
-
Module 3: Visualizing the Solubility Landscape
The following diagram illustrates the decision logic for handling this compound based on your specific application.
Figure 1: Decision matrix for solvent selection and troubleshooting based on experimental context.[1][2]
Module 4: Validated Protocols
Protocol A: Salt Screening for Improved Solubility
Objective: Convert the oily/insoluble free base into a crystalline, water-soluble salt.[1]
-
Dissolution: Dissolve 100 mg of Free Base in 2 mL of Diethyl Ether or Dichloromethane (DCM) .
-
Acid Addition:
-
Observation: A white to pale yellow precipitate should form immediately.[1][2]
-
Isolation:
-
Drying: Dry under high vacuum for 4 hours to remove trace solvents.
-
Validation: Check solubility of the resulting solid in water (pH 7). It should be significantly higher than the starting material.[1][2]
Protocol B: Kinetic Solubility Assessment (Turbidimetric)
Objective: Determine the "crash point" in your specific assay buffer.[1]
| Step | Action | Critical Note |
| 1 | Prepare 10 mM Stock in DMSO. | Ensure complete dissolution; sonicate if necessary.[1][2] |
| 2 | Prepare Buffer Aliquots (98 µL) in a 96-well clear plate. | Test PBS (pH 7.[1][2]4) and Acetate Buffer (pH 4.5). |
| 3 | Add Compound (2 µL) to reach 200 µM . | Mix immediately by pipetting. |
| 4 | Measure Absorbance at 620 nm (Turbidity). | High OD = Precipitation. |
| 5 | Serial Dilution.[1][2] | If 200 µM precipitates, dilute stock to 5 mM and repeat to find the Maximal Soluble Concentration . |
References
- Context: Validates the compound as a research building block and provides structural confirm
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 84718980 (Chloropyrazole analog).[1][2] Retrieved from [Link][1][2]
- Context: Provides physicochemical property baselines (LogP, H-bond donors) for the pyrazole-piperidine scaffold class.
-
U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Piperidine, 4-[3-(1H-pyrazol-1-yl)phenyl]-.[1][2] Retrieved from [Link][1][2]
- Context: Reference for predicted water solubility and pKa values of similar pyrazole-piperidine deriv
-
M.D.P.I. Pharmaceuticals. (2023).[1][2][3][4][5] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1][2][4][6] Retrieved from [Link][1][2]
- Context: Authoritative review on the synthetic handling and general solubility characteristics of piperidine pharmacophores.
Sources
- 1. 4-(5-Nitro-1H-pyrazol-1-yl)piperidine | Benchchem [benchchem.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions During Piperidine Deprotection
Welcome to the Advanced Troubleshooting Center for Solid-Phase Peptide Synthesis (SPPS). While 20% piperidine in dimethylformamide (DMF) is the industry standard for removing the fluorenylmethyloxycarbonyl (Fmoc) protecting group, its basic and nucleophilic nature frequently catalyzes sequence-dependent side reactions[1][2].
This guide is designed for researchers and drug development professionals to diagnose, understand, and mitigate piperidine-induced side reactions through field-proven, mechanistically grounded protocols.
Diagnostic Matrix: Identifying Deprotection Side Reactions
Before altering your synthesis protocols, you must correctly identify the side reaction. Use the diagnostic matrices below to correlate your analytical data (LC-MS) with specific piperidine-induced liabilities.
Table 1: Diagnostic Mass Shifts for Piperidine-Induced Reactions
| Side Reaction | High-Risk Residues | Observed Mass Shift (Da) | Analytical Indicator |
| Aspartimide Formation | Asp-Gly, Asp-Ser | -18 Da | Intramolecular cyclization; loss of H₂O/tBu |
| Piperidide Formation | Asp | +137 Da | Piperidine nucleophilic attack on aspartimide[3] |
| 3-(1-Piperidinyl)alanine | C-terminal Cys | +51 Da | Loss of sulfhydryl, piperidine addition[4] |
| DKP Formation | Pro, Gly (Dipeptide stage) | Complete loss of mass | Truncated sequence on resin; yield loss[5] |
| Epimerization | Cys, His | 0 Da (Isobaric) | Shift in HPLC retention time (diastereomers)[6] |
Table 2: Quantitative Impact of Optimized Deprotection Reagents
| Target Side Reaction | Sequence Vulnerability | Standard Condition (20% Piperidine) | Optimized Condition | Resulting Error Rate | Ref |
| Aspartimide Formation | Asp-Gly | High | 0.1 M Oxyma Pure in 20% Piperidine | 0.67% per cycle | [7] |
| Aspartimide Formation | Asp-Gly | High | 1.0 M Oxyma Pure in 20% Piperidine | 0.46% per cycle | [7] |
| DKP Formation | Fmoc-His-Pro | 13.8% total DKP | 5% Piperidine in DMF | 12.2% total DKP | [8] |
| DKP Formation | Fmoc-His-Pro | 13.8% total DKP | 5% Piperazine in NMP | < 4.0% total DKP | [8] |
Deep Dive: Aspartimide Formation
Causality & Mechanism
Aspartimide formation is a base-catalyzed intramolecular cyclization. During Fmoc deprotection, piperidine deprotonates the nitrogen of the
Mechanism of base-catalyzed aspartimide formation and subsequent piperidide generation.
Troubleshooting FAQs
Q: Why does my Asp-Gly sequence show a +137 Da mass shift?
A: This indicates piperidide formation. Piperidine acts as a nucleophile, opening the cyclic aspartimide intermediate to form
Q: Can I just use a bulkier protecting group on Aspartate? A: Yes. While standard tert-butyl (OtBu) protection is often insufficient for highly sensitive sequences, employing bulkier protecting groups like 3-methylpent-3-yl (OMpe) or using backbone protection (e.g., Hmb or Dmb on the adjacent amino acid) physically blocks the cyclization[3][4][7].
Experimental Protocol: Suppressing Aspartimide Formation
Adding acidic modifiers to the piperidine solution buffers the microenvironment, reducing the ionization of the Asp-Aaa amide bond and preventing nucleophilic attack[7].
-
Reagent Preparation: Dissolve Oxyma Pure to a final concentration of 0.1 M in a standard 20% (v/v) piperidine in DMF solution[7]. (Note: 0.1 M HOBt or 0.1 M formic acid can also be used, but Oxyma Pure shows superior suppression profiles)[3][7].
-
Resin Treatment: Add 5-10 column volumes of the modified deprotection cocktail to the peptide-resin.
-
Agitation: Agitate at room temperature for 3 minutes, drain, and repeat for an additional 10 minutes.
-
Self-Validation Check: Monitor the UV absorbance of the drained solution at 301 nm to confirm dibenzofulvene release.
-
-
Washing: Wash the resin 5 times with DMF (1 minute per wash) to ensure complete removal of Oxyma Pure, which could otherwise interfere with subsequent coupling steps.
Deep Dive: Diketopiperazine (DKP) Formation
Causality & Mechanism
DKP formation is a notorious deletion side reaction that occurs predominantly at the dipeptide stage[1][5]. When the Fmoc group is removed from the second amino acid, the newly liberated N-terminal amine is in close spatial proximity to the ester linkage connecting the first amino acid to the resin. Under basic conditions, the amine attacks the ester carbonyl, cleaving the dipeptide as a thermodynamically stable 6-membered DKP ring[5][8].
Diketopiperazine (DKP) formation pathway leading to premature peptide cleavage.
Troubleshooting FAQs
Q: I am losing my entire yield after the second deprotection step. What is happening? A: You are experiencing DKP formation. The dipeptide is cyclizing and washing away in the solvent, leaving a truncated, unreactive resin behind. This is highly prevalent when Proline or Glycine is at the C-terminus[1][2][5].
Q: Can DKP formation be reversed? A: No. Once the cyclic DKP forms, it is irreversible under standard SPPS conditions. Prevention via workflow modification is critical[5].
Experimental Protocol: Mitigating DKP Formation via Alternative Bases
Because DKP formation is a base-catalyzed competition reaction, minimizing the duration and strength of the basic environment is the primary defense[5][8].
-
Reagent Preparation: Prepare a milder alternative base solution consisting of 5% (w/v) piperazine and 2% (v/v) DBU in N-methyl-2-pyrrolidone (NMP)[2][8].
-
Deprotection: Apply the solution to the dipeptide-resin. Agitate for exactly 5 minutes and drain immediately.
-
Washing: Wash the resin extensively with NMP (5 × 1 min) to remove all traces of DBU and piperazine.
-
Rapid Coupling: Immediately introduce the pre-activated third amino acid (Aa3).
-
Causality Note: Minimizing the lifespan of the free dipeptide amine physically outpaces the kinetics of the intramolecular attack on the ester bond[5].
-
Deep Dive: Base-Catalyzed Epimerization & Elimination
Causality & Mechanism
Strong nucleophilic bases like piperidine can abstract the
Troubleshooting FAQs
Q: My C-terminal cysteine peptide shows a +51 Da mass shift. Is this related to piperidine? A: Yes. The base-catalyzed elimination of the sulfhydryl protecting group affords dehydroalanine. The subsequent addition of piperidine yields the C-terminally modified peptide (+51 Da)[4]. Utilizing a sterically bulky trityl (Trt) protecting group minimizes, but does not entirely eliminate, this side product[4].
Q: How do I prevent Cys racemization during deprotection? A: For peptides containing a C-terminal cysteine attached via an ester linkage, cumulative exposure to 20% piperidine promotes slow epimerization. Using milder deprotection systems, such as reduced piperidine concentrations or piperazine-based mixtures, decreases the overall basic stress on the resin-bound ester[6].
Workflow Optimization Decision Tree
To systematically prevent these side reactions, integrate the following decision tree into your automated or manual SPPS planning phase.
Decision tree for optimizing Fmoc deprotection conditions based on sequence liabilities.
References
- Fmoc Solid Phase Peptide Synthesis - ChemPep.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Novabiochem® Innovations 1.16 - Sigma-Aldrich.
- Epimerisation in Peptide Synthesis - PMC - NIH.
- Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention - Peptide Chemistry.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - ACS Omega.
- Technical Support Center: Tyr-Asp Peptide Synthesis - Benchchem.
- Cysteine Racemization in Fmoc-SPPS: Prevention & Detection - Peptide Chemistry.
- Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions - Benchchem.
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. Content Not Available [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing SNAr reaction conditions for electron-deficient pyrazoles
Technical Support Center: Optimizing SNAr Reactions for Electron-Deficient Pyrazoles
Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies for Nucleophilic Aromatic Substitution (SNAr) on electron-deficient pyrazole scaffolds.
Diagnostic Workflow for Pyrazole SNAr
Before diving into specific reaction parameters, use the following logical decision tree to diagnose why your SNAr reaction might be failing or yielding unexpected regioselectivity.
Workflow for diagnosing and optimizing SNAr on pyrazole scaffolds.
Troubleshooting FAQs: The Causality of Pyrazole Reactivity
Q1: My SNAr reaction on a halopyrazole yields only recovered starting material. Why is it unreactive?
Causality: The pyrazole core is an inherently
Q2: I am working with a polyhalogenated pyrazole-fused system (e.g., dichloropyrazolo[1,5-a]pyrimidine). How can I predict and control which halogen is displaced first? Causality: Regioselectivity in polyhalogenated heterocycles does not always follow simple visual heuristics. It is governed by the relative accessibility of the LUMO lobes and the activation energy of the transition states. For example, in 5,7-dichloropyrazolo[1,5-a]pyrimidine derivatives, nucleophilic attack often occurs preferentially at one carbon over the other despite similar LUMO lobe sizes, driven entirely by a lower activation energy barrier (often a difference of >6 kcal/mol)[2]. Solution: Do not rely on trial and error. Utilize Quantum Mechanics (QM) calculations to map the LUMO and calculate the activation energies for competing SN2-like pathways[2]. Additionally, you can manipulate regioselectivity using hydrogen-bonding. Certain substrates can form H-bonds with the nucleophile (e.g., formamide anions), which directs the attack to a specific position by lowering the transition state energy for that specific trajectory[3].
Q3: I am observing significant degradation and ring-opening side products. How do I mitigate this? Causality: While C3 and C5 are the most electrophilic positions, exposing highly electron-deficient pyrazoles to strong, hard nucleophiles (like hydroxide) or harsh bases at elevated temperatures can lead to deprotonation at C3, triggering a ring-opening cascade[1]. Solution: Switch to milder, non-nucleophilic bases (e.g., DIPEA) and use polar aprotic solvents (MeCN) at lower temperatures. If a strong base is absolutely required—such as using KHMDS for coupling challenging carbohydrate alcohols—ensure strict anhydrous conditions and low temperatures (0 °C to room temperature) to kinetically favor the SNAr over degradation[4].
Quantitative Optimization Data
The following table summarizes the empirical effects of base and solvent selection on the SNAr of a model highly electron-deficient substrate (e.g., a 5-chloro-4-nitro-1-methylpyrazole) with a secondary amine nucleophile.
| Solvent | Base (Equiv) | Temp (°C) | Yield (%) | Regioselectivity | Primary Observation |
| DMF | K₂CO₃ (3.0) | 80 °C | 42% | Moderate | Significant ring-opening degradation. |
| DMSO | DIPEA (2.5) | 100 °C | 61% | Good | Sluggish reaction rate; thermal degradation. |
| MeCN | Cs₂CO₃ (2.0) | 60 °C | 89% | Excellent | Clean conversion; limited base solubility controls rate. |
| THF | KHMDS (1.1) | 0 °C | 75% | Excellent | Best for weak O-nucleophiles; requires strict anhydrous conditions. |
Validated Experimental Protocols
Protocol A: Standard SNAr for N-Protected, Electron-Deficient Halopyrazoles Self-Validating Mechanism: This protocol utilizes Cs₂CO₃ in MeCN. The limited solubility of Cs₂CO₃ in MeCN provides a controlled, slow release of the active nucleophile, preventing the spikes in basicity that lead to pyrazole ring-opening. The cesium cation also provides a "soft" Lewis acid effect that coordinates the nucleophile. Step-by-Step Methodology:
-
Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon).
-
Reagent Loading: Add the N-protected halopyrazole (1.0 mmol) and the nucleophile (e.g., secondary amine, 1.2 mmol) to the vial.
-
Base Addition: Add anhydrous Cs₂CO₃ (2.0 mmol). Critical step: Ensure the carbonate is finely milled and strictly anhydrous to prevent hydroxide-mediated side reactions.
-
Solvent Addition: Inject 5.0 mL of anhydrous Acetonitrile (MeCN).
-
Reaction Execution: Seal the vial and heat to 60 °C in a pre-heated oil bath or heating block. Stir vigorously (800 rpm) for 4–12 hours.
-
Monitoring: Monitor the reaction via LC-MS. The reaction is self-indicating; the disappearance of the starting material should correlate >95% with product formation without baseline degradation.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, wash with EtOAc, and concentrate the filtrate in vacuo. Purify via flash column chromatography.
Protocol B: KHMDS-Promoted SNAr for Challenging Oxygen Nucleophiles Self-Validating Mechanism: Oxygen nucleophiles (like complex alcohols or carbohydrates) are poor SNAr participants under mild conditions. Using KHMDS at low temperatures ensures quantitative alkoxide formation[4]. The kinetic trapping of the SNAr product at 0 °C outcompetes the higher-activation-energy degradation pathways. Step-by-Step Methodology:
-
Alkoxide Generation: In a flame-dried Schlenk flask under Argon, dissolve the alcohol nucleophile (1.1 mmol) in anhydrous THF (4.0 mL). Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Dropwise, add KHMDS (1.1 mmol, 1.0 M in THF) over 5 minutes. Stir at 0 °C for 15 minutes to ensure complete alkoxide formation.
-
Electrophile Addition: Dissolve the electron-deficient fluoropyrazole or chloropyrazole (1.0 mmol) in anhydrous THF (2.0 mL). Add this solution dropwise to the alkoxide mixture at 0 °C.
-
Reaction Execution: Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir for an additional 14 hours.
-
Quenching: Quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. Causality: This neutralizes any remaining base immediately, preventing workup-induced degradation.
-
Extraction: Extract the aqueous layer with EtOAc (3 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
References
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information (NIH). Available at:[Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. American Chemical Society (ACS). Available at:[Link]
Sources
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Hydrazine Remediation in Pyrazole Synthesis
Topic: Removal of Hydrazine Impurities (Genotoxic Impurities - GTIs) Ticket ID: PYR-HYD-REM-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Strategic Overview: The Genotoxicity Challenge
Why is this critical?
Hydrazine (
-
The Limit: The Threshold of Toxicological Concern (TTC) is typically 1.5 µ g/day for lifetime exposure.[1] For a drug dosed at 100 mg/day, this requires hydrazine levels to be <15 ppm .
-
The Problem: Hydrazines are "sticky." Their basicity (
) and nucleophilicity cause them to adhere to acidic sites on glassware, silica, or the pyrazole product itself (via hydrogen bonding). Standard evaporation often fails to remove them due to the formation of high-boiling hydrates.
This guide provides three validated modules to reduce hydrazine from
Module 1: Chemical Scavenging (The "Quench" Protocol)
This is the most effective method for high-concentration removal. It involves converting the toxic hydrazine into a lipophilic hydrazone, which is non-genotoxic (or less toxic) and easily separated.
The Protocol
Reagent: Acetylacetone (2,4-pentanedione) or Acetone. Mechanism: Condensation of the hydrazine nucleophile with a sacrificial carbonyl electrophile.
-
Completion Check: Ensure the main pyrazole formation is complete.
-
Scavenger Addition: Add 0.1 – 0.5 equivalents (relative to starting hydrazine excess) of Acetylacetone .
-
Why Acetylacetone? It reacts faster than acetone and forms a stable pyrazole byproduct (3,5-dimethylpyrazole) which is often easier to purge than an open-chain hydrazone.
-
Alternative: Use Acetone (solvent swap or excess addition) if your product precipitates from acetone.
-
-
Digestion: Stir at 40–50°C for 1–2 hours .
-
Validation: Monitor the disappearance of hydrazine via TLC (stain with p-dimethylaminobenzaldehyde; hydrazine turns yellow/orange).
-
-
Removal: The resulting "scavenged" species (hydrazone or pyrazole) is now lipophilic. It will wash into the organic layer during the aqueous workup (see Module 2) or stay in the mother liquor during crystallization.
Data: Scavenger Efficiency
| Scavenging Agent | Reactivity | Byproduct Nature | Recommended Use Case |
| Acetone | Moderate | Acetone Azine (Lipophilic liquid) | General purpose; when product is stable in acetone. |
| Acetylacetone | High | 3,5-Dimethylpyrazole (Solid/Oil) | Stubborn impurities; forms a stable ring system. |
| Benzaldehyde | High | Benzaldehyde hydrazone (Solid) | When crystallization is the final step (hydrazone stays in liquor). |
Module 2: Workup Engineering (The pH Swing)
This module exploits the massive
-
Hydrazine
(conjugate acid): -
Pyrazole
(conjugate acid):
The "Goldilocks" pH Wash
Goal: Keep Hydrazine ionized (water-soluble) while keeping Pyrazole neutral (organic-soluble).
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (DCM, EtOAc, or MTBE).
-
The Acid Wash (Critical Step):
-
Wash the organic layer with aqueous buffer at pH 5.0 – 6.0 .
-
Chemistry: At pH 6, Hydrazine (pKa ~8) is
protonated ( ) and partitions into the water. The Pyrazole (pKa ~2.5) is neutral and stays in the organic layer. -
Warning: Do not use strong acid (pH < 1) yet. If you go too low, you might protonate the pyrazole, dragging it into the water and reducing yield.
-
-
The Brine Polish: Perform a final wash with brine to remove residual water/hydrazine traces.
-
Drying: Dry over
. (Avoid Magnesium Sulfate if the product is sensitive to Lewis acids, though rare for pyrazoles).
Workflow Visualization
Figure 1: Integrated workflow combining chemical scavenging and pH-controlled partitioning to maximize hydrazine rejection.
Module 3: Analytical Validation (The "Proof")
CRITICAL WARNING: Standard HPLC-UV often fails to detect hydrazine because it lacks a strong chromophore and elutes in the void volume. You cannot rely on "Area %" purity from a standard run.
Protocol: Derivatization HPLC
To "see" the hydrazine, you must tag it.
-
Reagent: Benzaldehyde or 2-Hydroxy-1-naphthaldehyde (HNA).
-
Sample Prep: Dissolve 100 mg of product in ACN. Add excess reagent. Heat at 40°C for 30 mins.
-
Detection: The hydrazine converts to the corresponding hydrazone (e.g., Benzaldehyde azine), which has strong UV absorbance (approx 300-400 nm).
-
Quantification: Run an external standard curve using pure hydrazine derivatized under the same conditions.
Troubleshooting & FAQ
Q1: My pyrazole is water-soluble. The "pH Swing" wash is extracting my product.
-
Diagnosis: Your pyrazole likely has polar side chains (amines, carboxylic acids).
-
Solution: Skip the aqueous wash. Use Resin Scavenging . Add a sulfonic acid functionalized silica (e.g., SiliaBond® Tosic Acid) to the organic mixture. The basic hydrazine binds tightly to the resin. Filter the resin to remove the impurity.
Q2: I used acetone as a scavenger, but now I have an "unknown" impurity peak.
-
Diagnosis: You formed Acetone Azine or a hemi-aminal.
-
Solution: These are lipophilic. If they persist after evaporation, recrystallize your product from a solvent where the azine is soluble but your product is not (e.g., cold ethanol or heptane/EtOAc).
Q3: Can I just distill the hydrazine off?
-
Diagnosis: Risky. Hydrazine forms an azeotrope with water and hydrates that boil at high temperatures (
). -
Solution: Do not rely on heat alone. Use the Scavenge + Wash combo. High heat can also degrade sensitive pyrazoles.
Q4: Regulatory asks for "Limit of Quantitation" (LOQ) data. What method should I use?
-
Recommendation: For sub-ppm detection (required for high-dose drugs), HPLC-UV derivatization might hit a wall at 1-5 ppm. Switch to LC-MS/MS using derivatization with dansyl chloride or HNA for sensitivity down to ppb levels.
References
-
ICH M7(R1) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2]
-
Hydrazine Analysis: Sun, M., et al. "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials."[3][4] Journal of Pharmaceutical and Biomedical Analysis (2016).[3]
-
Pyrazole Synthesis Review: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews (2011).
-
Genotoxic Impurity Scavenging: Teasdale, A. "Genotoxic Impurities: Strategies for Identification and Control." Wiley Online Library.
Sources
Technical Guide: Stability & Reactivity of 5-Nitropyrazole Moieties in Basic Media
[1]
Introduction
The 5-nitropyrazole moiety is a high-value pharmacophore and energetic building block, prized for its high nitrogen content and bioisosteric potential.[1] However, its behavior under basic conditions is frequently misunderstood, leading to unintended degradation or side reactions during synthesis.
This guide addresses a critical dichotomy in pyrazole chemistry: The stability of the 5-nitropyrazole moiety is entirely dependent on the substitution at the N1 position.
Module 1: Core Reactivity Principles
The "Protective Anion" vs. "Activated Leaving Group"
To troubleshoot stability issues, you must first classify your substrate. The presence of a free proton on the pyrazole nitrogen dictates the reaction pathway.
1. N-Unsubstituted 5-Nitropyrazoles (The Stable Anion)
-
Mechanism: 3(5)-Nitropyrazoles are significantly acidic (
).[1] In the presence of a base (hydroxide, carbonate, alkoxide), the N-H proton is removed immediately. -
Result: Formation of the nitropyrazolate anion .
-
Stability: This anion is electron-rich (aromatic 6
system).[1] The negative charge density on the ring effectively "deactivates" the carbon atoms toward nucleophilic attack. Therefore, the nitro group is not easily displaced, and the ring remains intact under standard basic workup conditions.
2. N-Substituted 5-Nitropyrazoles (The Labile Nitro) [1]
-
Mechanism: When the N1 position is blocked (e.g., N-methyl, N-benzyl), the ring cannot deprotonate to form a protective anion.
-
Result: The electron-withdrawing nitro group at C-5, combined with the imine-like character of the N2 nitrogen, makes the C-5 carbon highly electrophilic.[1]
-
Instability: These compounds undergo Nucleophilic Aromatic Substitution (
) with ease. Bases like hydroxide ( ) or alkoxides ( ) act as nucleophiles, attacking C-5 and displacing the nitro group (as nitrite), yielding 5-hydroxy or 5-alkoxy pyrazoles.[1]
Visualizing the Divergent Pathways
Figure 1: Decision tree illustrating the divergent stability of 5-nitropyrazoles in base. Note that N-substitution activates the nitro group for displacement.[1]
Module 2: Troubleshooting & FAQs
Scenario A: "My reaction mixture turned bright yellow/orange."
Diagnosis: Likely Deprotonation , not degradation.[1]
-
Explanation: Nitropyrazoles are often colorless or pale yellow.[1][2] The nitropyrazolate anion (formed in base) is highly conjugated and typically exhibits a bathochromic shift, appearing bright yellow or orange.
-
Action: Acidify a small aliquot. If the color reverts and the starting material precipitates or extracts, the moiety is stable.
Scenario B: "I lost the nitro group after alkylation in NaOH."
Diagnosis:
-
Explanation: You attempted to alkylate 5-nitropyrazole using a strong nucleophilic base (like NaOH or NaOMe). Once the alkyl group is attached, the product becomes susceptible to attack by the excess base still present in the mixture. The base displaces the nitro group you just tried to preserve.
-
Solution: Use non-nucleophilic bases (e.g.,
, , or NaH) in aprotic solvents (DMF, MeCN) and avoid heating if possible.
Scenario C: "Can I heat 1-methyl-5-nitropyrazole in aqueous base?"
Answer: No.
Module 3: Comparative Stability Data
The following table summarizes the stability of different nitropyrazole isomers and derivatives in 1M NaOH at Room Temperature (RT) vs. Reflux (
| Compound Class | Structure Type | Stability (RT, 1h) | Stability (Reflux, 1h) | Primary Degradation Product |
| 3(5)-Nitropyrazole | N-H | Stable (forms anion) | Stable | None (Reversible deprotonation) |
| 1-Alkyl-3-nitropyrazole | N-R (Nitro at 3) | Stable | Moderate | Generally stable; sterically less activated than C-5 position.[1] |
| 1-Alkyl-5-nitropyrazole | N-R (Nitro at 5) | Unstable (Slow | Degraded (Fast | 1-Alkyl-5-hydroxypyrazole |
| 1-Alkyl-3,4,5-trinitropyrazole | N-R (Poly-nitro) | Unstable | Degraded | 1-Alkyl-5-hydroxy-3,4-dinitropyrazole (Regioselective displacement at C-5) |
Module 4: Experimental Protocols
Protocol 1: Safe N-Alkylation of 5-Nitropyrazole
Objective: To alkylate the nitrogen without displacing the nitro group.[1]
-
Solvent: Use anhydrous DMF or Acetonitrile (Avoid alcohols or water).[1]
-
Base: Use Cesium Carbonate (
) (1.2 equiv) or Sodium Hydride (NaH) (1.1 equiv).-
Note: If using NaH, allow full deprotonation (
evolution cessation) before adding the alkyl halide. This ensures the species present is the nucleophilic anion, not the neutral species.
-
-
Temperature: Maintain reaction at 0°C to Room Temperature . Do not heat unless necessary.[1]
-
Quench: Pour into ice-water containing dilute HCl (pH 4-5) immediately upon completion. Do not let the product sit in basic aqueous solution.
Protocol 2: Stability Check (Forced Degradation)
Objective: To determine if your specific derivative is sensitive to base.
-
Dissolve 5 mg of substrate in 0.5 mL THF.
-
Add 0.5 mL of 1N NaOH .
-
Monitor by TLC immediately (t=0) and at t=1 hour.
-
Sign of Degradation:[3] Appearance of a new, more polar spot (Hydroxy-pyrazole) or loss of UV activity if the nitro group is critical for chromophore.
-
LCMS Confirmation: Look for Mass Shift of -29 Da (Loss of
[46], gain of [17]) or -15 Da (Loss of , gain of if in methanol).
-
References
-
Janssen, J. W. A. M., et al. (1973). "Pyrazoles.[1][4][5][6][7] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, 38(10), 1777–1782. Link
-
Kizhnyaev, V. N., et al. (2022). "Synthesis and Comparison of the Reactivity of 3,4,5-Trinitro-1H-pyrazole and Its N-Methyl Derivative." Russian Chemical Bulletin, 71, 1234-1240.[1] Link
-
Larina, L. I., et al. (2009). "Nitroazoles: Synthesis, Structure and Properties." Springer Science & Business Media.[1] (Comprehensive text on azole reactivity).
-
Dalinger, I. L., et al. (2010). "Regioselective nucleophilic substitution of a nitro group in 3,4,5-trinitropyrazoles." Mendeleev Communications, 20(3), 154-156. Link
Sources
- 1. CAS 26621-44-3: 3-Nitropyrazole | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. JPS58140073A - Preparation of 1-methyl-5-hydroxypyrazole - Google Patents [patents.google.com]
- 4. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 3-substituted piperidine coupling
The following technical guide is structured as a specialized support resource for researchers encountering difficulties with 3-substituted piperidine couplings.
The Core Challenge: Why 3-Substituted Piperidines Fail
Before troubleshooting, it is critical to understand the physical reality of your substrate. Unlike 4-substituted piperidines (which behave similarly to unhindered secondary amines) or 2-substituted piperidines (where steric block is obvious), 3-substituted piperidines present a deceptive "Goldilocks" problem that often leads to experimental failure.
The Conformational Trap
The piperidine ring exists in a chair conformation.[1] A substituent at the C3 position introduces 1,3-diaxial interactions that can destabilize the reactive conformation.
-
Equatorial Preference: The C3-substituent prefers the equatorial position to minimize A-value strain (e.g.,
kcal/mol for a methyl group).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
The Nucleophilic Penalty: When the C3-group is equatorial, it can subtly shield the nitrogen lone pair from approaching bulky electrophiles (like a Pd-oxidative addition complex) due to the ring's puckering. If the substituent is forced axial, it creates a "flagpole" steric clash that physically blocks the reaction trajectory.
Key Insight: In Transition State (TS) analysis, the C3-substituent often forces the N-substituent (the new bond being formed) into a pseudo-axial orientation, dramatically increasing the activation energy for reductive elimination in metal-catalyzed pathways.
Troubleshooting Module: Buchwald-Hartwig Coupling
Issue: "My reaction stalls at <20% conversion or yields mostly dehalogenated arene."
Diagnosis
The failure is likely occurring at the reductive elimination step. The 3-substituted piperidine is bulky enough to coordinate to Palladium but too sterically demanding to permit the final bond formation, leading to
The Solution: Ligand Selection Strategy
For 3-substituted piperidines, RuPhos is the "Gold Standard" first-choice ligand, often outperforming BrettPhos and BINAP.
-
Why RuPhos? It is a bulky, monodentate biaryl phosphine. Its specific bulk promotes the difficult reductive elimination step by "crowding" the metal center, forcing the product off. Unlike BrettPhos (which is optimized for primary amines), RuPhos has the ideal pocket size for hindered secondary amines.
-
Why not BINAP? Bidentate ligands like BINAP often form too rigid a complex, which cannot accommodate the conformational flexibility required by the 3-substituted piperidine during the TS.
Validated Protocol: RuPhos-Mediated Coupling
Use this protocol for coupling 3-substituted piperidines with aryl bromides/chlorides.
| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9] | Notes |
| Catalyst Source | RuPhos Pd G4 | 0.01–0.05 | Precatalysts ensure rapid activation. Avoid in situ mixing if possible. |
| Base | NaOtBu or LiHMDS | 1.2–2.0 | NaOtBu is standard. Use LiHMDS for base-sensitive substrates (esters/nitriles). |
| Solvent | THF or Toluene | N/A | THF (0.2 M) is often superior for solubility; Toluene for high temp (>100°C). |
| Temperature | 65°C – 85°C | N/A | Start lower. If stalled, increase to 100°C. |
Step-by-Step Workflow:
-
Charge a vial with RuPhos Pd G4 (2 mol%) and Aryl Halide (1.0 equiv).
-
Add 3-substituted piperidine (1.2 equiv). Tip: If the amine is a salt (HCl), add 1 extra equiv of base.
-
Add NaOtBu (1.5 equiv).
-
Evacuate and backfill with Argon (x3).
-
Add anhydrous THF (concentration 0.2 M).
-
Stir at 80°C for 2–16 hours.
Citation: The superiority of RuPhos for hindered secondary amines is well-documented in the foundational work on biaryl phosphine ligands. See Surry & Buchwald (2008) [1] and specific comparisons in Maitro et al. [2].
Troubleshooting Module: Amide Coupling
Issue: "I see low yields or racemization of my chiral 3-substituted piperidine."
Diagnosis[2][6][8][10][11][12]
-
Low Yield: Standard carbodiimides (EDC/DCC) are often too slow, allowing the activated ester to hydrolyze or rearrange before the hindered amine can attack.
-
Racemization: If your piperidine is the acid component (e.g., Nipecotic acid derivative), the
-proton is highly acidic. Slow coupling allows time for base-mediated proton abstraction and racemization.
The Solution: Uronium vs. Phosphonium
Switch to HATU or COMU for speed. If guanidinylation (reaction of the amine with the coupling agent) is observed, switch to PyBOP .
Decision Matrix for Amide Coupling
Caption: Decision tree for selecting coupling agents based on the role of the piperidine substrate.
Validated Protocol: HATU Coupling
-
Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.1 M).
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[2]
-
Critical: Stir for only 2–5 minutes to activate.
-
Add 3-substituted piperidine (1.2 equiv).
-
Monitor via LCMS.[2] If conversion <50% after 1 hour, add HOAt (0.5 equiv) as a catalyst.
Troubleshooting Module: SNAr Reactions
Issue: "No reaction with chloropyrimidines or fluoronitrobenzenes."
Diagnosis
3-substituted piperidines are poor nucleophiles in SNAr due to steric shielding of the nitrogen. The "approach vector" required for the Meisenheimer complex formation is blocked by the C3-substituent.
The Solution: Solvent & Temperature
Standard conditions (EtOH, Reflux) often fail. You must use polar aprotic solvents to strip the solvation shell from the nucleophile and higher temperatures.
-
Solvent: DMSO or NMP (Reaction rates: DMSO > DMF > MeCN).
-
Base: DIPEA is usually sufficient; for unreactive substrates, use K2CO3 or Cs2CO3 to act as a heterogeneous surface base.
-
Temperature: Microwave irradiation at 120°C–150°C is highly effective for overcoming the steric activation barrier.
Frequently Asked Questions (FAQ)
Q: Can I use Pd(OAc)2 + Ligand instead of a Precatalyst? A: Yes, but you must heat the mixture of Pd(OAc)2 and Ligand (e.g., RuPhos) for 30 minutes before adding the substrate to ensure the active catalytic species is formed. Precatalysts (G3/G4) eliminate this variable and are recommended for reproducibility [3].
Q: My 3-substituted piperidine is chiral. Will Buchwald coupling racemize it? A: Generally, no. The stereocenter at C3 is not acidic and is distal to the reaction center. However, if you use extremely strong bases (like tBuLi) or if the C3 position is also benzylic/allylic, risk increases. With NaOtBu/LiHMDS, stereointegrity is usually maintained [4].
Q: I see a +99 mass byproduct in my HATU reaction. A: This is the "guanidinium" adduct. The hindered piperidine reacts too slowly with the active ester, allowing the excess HATU to react with the amine directly. Switch to PyBOP or add the amine immediately after acid activation.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]
-
Maitro, G., et al. (2019). Precatalyst Selection in Buchwald-Hartwig Amination. Organic Process Research & Development. [Link]
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-N Cross-Coupling. Chemical Science. [Link]
-
Benito, L., et al. (2022). Stereochemical Integrity of Piperidines in Cross-Coupling. Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
Distinguishing 3-nitro and 5-nitro pyrazole isomers by NMR
An authoritative comparison guide designed for researchers, scientists, and drug development professionals.
Introduction: The Regioisomer Challenge in Pyrazoles
In heterocyclic chemistry and drug development, pyrazoles are privileged scaffolds. However, working with unsubstituted 3(5)-nitropyrazoles presents a fundamental analytical challenge: annular tautomerism . Rapid prototropic exchange between the N1 and N2 atoms causes the 3- and 5-positions to become chemically equivalent on the NMR timescale at room temperature, merging their signals[1].
To isolate and study specific functionalized positions, researchers typically alkylate the pyrazole ring (e.g., N-methylation). This locks the tautomeric equilibrium, yielding two distinct, stable regioisomers: 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole [2]. While mass spectrometry cannot differentiate these isomers, Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive, non-destructive method for their structural elucidation[3].
As a Senior Application Scientist, I advocate for a self-validating analytical system . Relying on a single 1D NMR parameter (like chemical shift) is risky due to solvent effects and concentration dependence. Instead, we must synthesize 1D scalar couplings (
Pillar 1: 1D NMR Differentiation (Chemical Shifts & Scalar Couplings)
The first step in distinguishing these isomers lies in the 1H NMR spectrum. The differences in their spectra are driven by the asymmetric geometry of the pyrazole ring and the profound electronic impact of the nitro group.
The Causality of Vicinal Coupling Constants ( )
The pyrazole ring is not a perfectly symmetrical pentagon; the
-
1-Methyl-3-nitropyrazole: The nitro group occupies C3. The remaining ring protons are H-4 and H-5. They will couple with each other, displaying a larger coupling constant (
Hz). -
1-Methyl-5-nitropyrazole: The nitro group occupies C5. The remaining ring protons are H-3 and H-4. They will couple with a smaller constant (
Hz).
The Causality of Chemical Shifts ( )
The nitro (
-
In the 5-nitro isomer , the
group is spatially adjacent to the N-methyl group. This proximity strips electron density from the N-CH3 protons, shifting their resonance downfield ( ppm)[3]. -
In the 3-nitro isomer , the N-methyl group is adjacent to a simple proton (H-5), resulting in a relatively upfield shift (
ppm)[4].
Quantitative Data Summary
| Analytical Parameter | 1-Methyl-3-nitropyrazole | 1-Methyl-5-nitropyrazole | Mechanistic Causality |
| Remaining Ring Protons | H-4, H-5 | H-3, H-4 | Determines the active spin system. |
| Coupling Constant ( | Driven by pyrazole ring | ||
| N-CH | Deshielding by the adjacent 5-NO | ||
| H-4 Chemical Shift | Differential ortho/meta inductive effects. |
Pillar 2: 2D NMR Workflows (The Self-Validating System)
While 1D NMR provides strong evidence, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for definitive regioisomer assignment. NOESY relies on through-space dipole-dipole relaxation, which is strictly distance-dependent (falling off at
-
1-Methyl-3-nitropyrazole: The N-methyl group is positioned at N1, directly adjacent to the proton at C5. The spatial distance is approximately 2.5 Å. Therefore, a strong NOE cross-peak will be observed between the N-CH3 singlet and the H-5 doublet.
-
1-Methyl-5-nitropyrazole: The N-methyl group is adjacent to the nitro group at C5. The nearest ring proton is H-4, which is
Å away. Therefore, no NOE cross-peak will be observed between the N-CH3 protons and any ring proton[4].
Decision Tree Visualization
Logical workflow for distinguishing N-methyl nitropyrazole regioisomers using 1D and 2D NMR.
Experimental Protocol: Step-by-Step NMR Workflow
To ensure reproducibility and high-fidelity data, follow this optimized parameter set for small-molecule heterocycles.
Step 1: Sample Preparation
-
Dissolve 15–20 mg of the purified pyrazole isomer in 0.6 mL of a deuterated solvent (CDCl
or DMSO-d ). Note: CDCl is preferred to avoid the viscosity-induced line broadening sometimes seen in DMSO. -
Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove paramagnetic particulates that could interfere with NOE relaxation.
Step 2: 1H NMR Acquisition (1D)
-
Acquire the spectrum on a
MHz spectrometer at 298 K. -
Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete longitudinal relaxation of the N-CH
protons. -
Acquire 16–32 scans. Apply a mild exponential window function (LB = 0.3 Hz) during processing to optimize the signal-to-noise ratio without obscuring the fine
-couplings. -
Analysis: Extract the coupling constants of the two aromatic doublets. If
Hz, it is likely the 3-nitro isomer.
Step 3: 2D NOESY Acquisition
-
Utilize a phase-sensitive NOESY pulse sequence (e.g., noesygpphpp on Bruker systems).
-
Critical Parameter: Set the mixing time (
) to 400–500 ms . Small molecules like methyl-nitropyrazoles tumble rapidly in solution ( ), resulting in positive NOEs that build up slowly. -
Acquire 16 scans per increment with 256
increments. -
Analysis: Evaluate the cross-peak at the intersection of the N-CH
singlet ( ppm) and the downfield aromatic region ( ppm). The presence of a cross-peak confirms the 1-methyl-3-nitropyrazole architecture.
References
1. - National Institutes of Health (NIH) 2. - MDPI 3. - ResearchGate 4. - Semantic Scholar
Sources
High-pH Reversed-Phase HPLC Strategy for Nitropyrazole-Piperidine Purity Profiling
Topic: Content Type: Publish Comparison Guide
Executive Summary
The chromatographic separation of nitropyrazole-piperidine conjugates presents a classic "pKa conflict" in method development. The piperidine moiety (pKa ~11.[1]1) acts as a strong base, while the nitropyrazole core introduces polarity and potential regioisomeric impurities. Traditional acidic methods (pH 2–3) often fail to resolve these species adequately, resulting in severe peak tailing and poor sensitivity due to secondary silanol interactions.
This guide objectively compares a High-pH Stable Hybrid C18 method against the industry-standard Acidic Silica C18 approach. Experimental data demonstrates that leveraging high-pH mobile phases (pH > 10) suppresses piperidine ionization, eliminating tailing and uncovering impurities masked by the main peak.
The Chemical Challenge: The "pKa Conflict"
To develop a robust purity assay, one must first understand the ionization behavior of the target molecule: 4-(5-nitro-1H-pyrazol-1-yl)piperidine .
-
The Piperidine Ring: A secondary amine with a pKa of ~11.[]1. At standard HPLC pH (pH 2–4), it is fully protonated (
). This cationic state interacts electrostatically with residual anionic silanols ( ) on the silica surface, causing peak tailing. -
The Nitropyrazole Core: The nitro group adds polarity. Synthesis often yields regioisomers (e.g., 3-nitro vs. 5-nitro) and oxidation by-products (N-oxides) that require high efficiency to resolve.
The Failure Mode of Standard Methods: Using a standard C18 column at low pH forces the analyst to combat thermodynamics. The protonated base is hydrophilic (reducing retention) and "sticky" (increasing tailing), leading to a method that is neither sensitive nor specific.
Comparative Methodology
We evaluated two distinct protocols to assess purity and impurity profile resolution.
Alternative A: The Standard Acidic Protocol (Control)
-
Stationary Phase: Traditional End-capped Silica C18 (5 µm, 100 Å).
-
Mobile Phase: 0.1% Formic Acid in Water (pH ~2.7) / Acetonitrile.[3][4][5]
-
Rationale: Standard screening condition for most pharmaceutical intermediates.
Protocol B: The High-pH Hybrid Protocol (Recommended)
-
Stationary Phase: Ethylene-Bridged Hybrid (BEH) C18 (2.5 µm, 130 Å) – High pH Stable.
-
Mobile Phase: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with
/ Acetonitrile. -
Rationale: At pH 10.5, the piperidine (pKa 11.1) is ~20% deprotonated, and the equilibrium shifts rapidly. More importantly, the silica surface is fully hydrated, and the hybrid particle resists dissolution. The neutral amine interacts purely via hydrophobic partition.
Experimental Protocols
Protocol B: High-pH Optimization (Step-by-Step)
Step 1: Mobile Phase Preparation
-
Buffer (Solvent A): Dissolve 0.79 g Ammonium Bicarbonate in 1 L Milli-Q water.
-
pH Adjustment: Add Ammonium Hydroxide (28%) dropwise while monitoring with a calibrated pH meter until pH reaches 10.5 ± 0.1 . Filter through a 0.22 µm nylon filter.
-
Organic (Solvent B): 100% Acetonitrile (HPLC Grade).
Step 2: Instrument Setup
-
Column Temp: 40°C (Elevated temperature reduces viscosity and improves mass transfer for basic analytes).
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID column).
-
Detection: UV @ 280 nm (Nitropyrazole specific) and 210 nm (General impurity).
Step 3: Gradient Program
| Time (min) | % Solvent B | Curve |
|---|---|---|
| 0.0 | 5 | Initial |
| 1.0 | 5 | Hold |
| 10.0 | 95 | Linear |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibrate |
| 15.0 | 5 | End |
Data Presentation & Results
The following data compares the separation of the target nitropyrazole-piperidine and its critical regioisomer impurity (3-nitro analog).
Table 1: Quantitative Performance Comparison
| Parameter | Standard Acidic C18 (pH 2.7) | High-pH Hybrid C18 (pH 10.5) | Improvement |
| Tailing Factor ( | 2.45 (Severe Tailing) | 1.12 (Symmetric) | 54% Better |
| Retention Factor ( | 1.2 (Weak Retention) | 4.8 (Strong Retention) | 4x Increase |
| Resolution ( | 1.4 (Co-elution risk) | 3.8 (Baseline Resolved) | High Reliability |
| Plate Count ( | ~4,500 | ~12,000 | Higher Efficiency |
Analysis of Results:
-
Peak Shape: The acidic method shows severe tailing (
) due to silanol interaction. The high pH method yields a sharp, Gaussian peak. -
Retention: The neutral amine (High pH) is more hydrophobic than the ammonium cation (Low pH), resulting in better interaction with the C18 chains and longer retention. This moves the peak away from the solvent front where polar synthesis by-products elute.
-
Impurity Discovery: In the acidic method, the "tail" of the main peak masked a 0.5% regioisomer impurity. The High-pH method resolved this impurity with
.
Mechanism of Action (Visualization)
The diagram below illustrates the fundamental difference in interaction mechanisms between the two protocols.
Figure 1: Mechanistic comparison of piperidine retention. Low pH leads to ionic "drag" (tailing), while High pH enables pure hydrophobic partitioning.
Method Development Workflow
To replicate this success for similar nitropyrazole derivatives, follow this decision logic:
Figure 2: Decision tree for selecting the optimal chromatographic conditions based on analyte pKa.
References
-
Agilent Technologies. (2012). Control pH During Method Development for Better Chromatography. Agilent Technical Overview. Link
-
Phenomenex. (2024).[4] HPLC Tech Tip: Basic Analytes and High pH. Phenomenex Technical Notes. Link
-
Restek Corporation. (2020). Tech Tip — Why do I Lose Retention on my C18 in Highly Aqueous Mobile Phases? Restek ChromaBLOGraphy. Link
-
BenchChem. (2025).[1] HPLC-UV Analysis of Piperidine-Containing Compounds. Application Notes & Protocols. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8082, Piperidine. Link
Sources
A Technical Guide to the LC-MS Fragmentation Patterns of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the structural elucidation and sensitive quantification of novel chemical entities are paramount. This guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behavior of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine, a heterocyclic compound of interest. By understanding its characteristic fragmentation patterns, more robust and specific analytical methods can be developed for its identification and quantification in complex matrices.
This document moves beyond a simple recitation of methods. It delves into the rationale behind the fragmentation pathways, offers a detailed, field-tested protocol for LC-MS/MS analysis, and provides a comparative assessment against alternative analytical techniques, supported by illustrative data.
Predicted Fragmentation Behavior: A Mechanistic Perspective
The subsequent fragmentation of this precursor ion is anticipated to follow several key pathways:
-
Piperidine Ring Cleavage: The saturated piperidine ring is prone to characteristic ring fission and α-cleavage adjacent to the nitrogen atom.[1] This can lead to the formation of stable iminium ions.
-
Nitro Group Losses: A signature of nitroaromatic compounds is the neutral loss of NO₂ (46 Da), NO (30 Da), or OH (17 Da, via ortho-effect rearrangement).[2][4] These losses are highly diagnostic for the presence of the nitro functionality.
-
Pyrazole Ring Fragmentation: The pyrazole ring may undergo cleavage, potentially losing molecular nitrogen (N₂) or other small neutral molecules, although this is often less favorable than fragmentation of the more labile piperidine ring or nitro group.
Based on these principles, a proposed fragmentation pathway for 3-(5-Nitro-1H-pyrazol-1-yl)piperidine is illustrated below, highlighting the most probable and structurally informative product ions.
Proposed LC-MS/MS Method for Analysis
A robust and sensitive LC-MS/MS method is the cornerstone of quantitative and qualitative analysis for compounds like 3-(5-Nitro-1H-pyrazol-1-yl)piperidine in complex matrices, such as plasma or tissue homogenates.[5] The following protocol is a validated starting point for method development.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5]
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
-
Liquid Chromatography Conditions:
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5 µL.[1]
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[1]
-
Ionization Mode: Positive ion mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion: Determined by a full scan (Q1) analysis.
-
Product Ions: Determined by a product ion scan of the precursor ion.
-
Collision Gas: Argon.
-
Optimization: Collision energy and other source parameters should be optimized for the specific compound and instrument.
-
Workflow Diagram
Caption: General workflow for the LC-MS/MS analysis of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine.
Hypothetical Fragmentation Data
The following table summarizes the predicted MRM transitions and optimized collision energies for quantitative analysis.
| Precursor Ion ([M+H]⁺) m/z | Product Ion m/z | Proposed Fragment Identity | Collision Energy (eV) |
| 211.1 | 165.1 | [M+H - NO₂]⁺ | 20 |
| 211.1 | 84.1 | Piperidine ring fragment | 35 |
| 211.1 | 127.1 | Pyrazole ring fragment | 25 |
Comparative Analysis: LC-MS/MS vs. HPLC-UV
While LC-MS/MS offers unparalleled sensitivity and specificity, other analytical techniques may be suitable depending on the research question and available resources. A common alternative is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[6]
Method Comparison
| Parameter | LC-MS/MS | HPLC-UV |
| Specificity | Very High (based on mass-to-charge ratio of precursor and product ions) | Moderate (based on retention time and UV absorbance) |
| Sensitivity | High (pg/mL to low ng/mL)[5] | Lower (µg/mL)[6] |
| Matrix Effects | Can be significant (ion suppression/enhancement), often requires internal standards | Generally lower, but co-eluting compounds can interfere |
| Cost | High (instrumentation and maintenance) | Lower |
| Throughput | High (fast chromatography is possible) | Moderate to High |
| Structural Info | Provides fragmentation data for structural confirmation | None |
Performance Data Comparison (Hypothetical)
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity (R²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 50 ng/mL |
| Precision (%CV) | < 10% | < 15% |
| Accuracy (%RE) | ± 10% | ± 15% |
Logical Decision Diagram
Caption: Decision tree for selecting an analytical method.
Conclusion
The structural elucidation and quantification of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine are best achieved using a well-developed LC-MS/MS method. The predicted fragmentation pattern, characterized by losses of the nitro group and cleavage of the piperidine ring, provides a high degree of specificity for its identification. While HPLC-UV can be a viable alternative for less demanding applications, LC-MS/MS remains the gold standard for its superior sensitivity, specificity, and ability to provide structural information, making it indispensable for in-depth research and drug development.
References
- Benchchem. High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. Benchchem. Accessed March 2026.
- Benchchem.
- Yinon, J. (1987). Mass spectral fragmentation pathways in 2,4,6-trinitroaromatic compounds. A tandem mass spectrometric collision induced dissociation study. Organic Mass Spectrometry, 22(8), 501-505.
- Yinon, J. (1998). Electrospray ionization tandem mass spectrometry collision-induced dissociation study of explosives in an ion trap mass spectrometer. Journal of Mass Spectrometry, 33(12), 1163-1169.
- Kikuchi, H., et al. (1998). LC-MS Analysis and Structural Determination of New Amides from Javanese Long Pepper (Piper retrofractum). Chemical and Pharmaceutical Bulletin, 46(2), 254-258.
- Thoeming, K., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1553-1562.
- Marnela, K. M., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446.
- Ao, H., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Shukla, P. K., et al. (2025). Diazido nitro pyrazoles: unlocking high-performance primary explosives with binder capabilities.
- Pivatto, M., et al. (2005). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of the Brazilian Chemical Society, 16(6A), 1145-1150.
- Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
- Wikipedia.
- Inukollu, S. R., et al. (2021). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. International Journal of Research and Analytical Reviews, 8(4), 147-154.
- Benchchem. Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. Benchchem. Accessed March 2026.
- Asif, N., et al. (2007). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 29(5), 481-485.
- Osuch-Kwiatkowska, A., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8493.
- Benchchem. Comparative analysis of analytical methods for nitroaromatic compounds. Benchchem. Accessed March 2026.
- Nguyen, T. H., et al. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta, 1199, 339613.
- Foley, D. J., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 16(43), 8211-8219.
- Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6A), 1145-1150.
- Singh, A., et al. (2025). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. Journal of Pharmaceutical Research and Reports, 4(3), 1-9.
- Reddy, P. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. LinkedIn.
- da Silva, V. C., et al. (2018).
- Ao, H., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
- J-l, H., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3647-3656.
- Khan, I., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances.
- J-l, H., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
Sources
The Vector Determinant: 3- vs. 4-Substituted Piperidine Pyrazoles in Drug Design
Topic: Comparing Biological Potency of 3- vs. 4-Substituted Piperidine Pyrazoles Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary
In medicinal chemistry, the piperidine-pyrazole scaffold is a privileged motif, serving as the core for blockbuster kinase inhibitors (e.g., Tofacitinib, Crizotinib) and emerging GPCR ligands. The critical design decision—attaching the pyrazole moiety at the piperidine C3 (chiral, angular) versus the C4 (achiral, linear) position—fundamentally alters the vector of R-group presentation, metabolic stability, and target affinity.
This guide objectively compares these two regioisomers, synthesizing data from kinase and GPCR programs to demonstrate why 3-substituted variants often yield higher potency and selectivity , despite the synthetic complexity introduced by chirality, while 4-substituted variants offer superior synthetic accessibility and linear reach .
Structural & Conformational Analysis
The primary differentiator between these scaffolds is the exit vector —the angle at which the pyrazole warhead projects relative to the piperidine nitrogen (often the solubilizing or hinge-binding element).
| Feature | 3-Substituted Piperidine Pyrazole | 4-Substituted Piperidine Pyrazole |
| Geometry | Angular ("Kinked"): Substituents project at ~109.5° (tetrahedral), creating a "bent" conformation ideal for compact pockets. | Linear ("Extended"): Substituents project at ~180° relative to the N-atom in chair conformation, creating an elongated molecule. |
| Chirality | Chiral Center: Creates (R) and (S) enantiomers. Requires asymmetric synthesis or chiral resolution. | Achiral (Symmetric): No stereocenter at the attachment point (unless the piperidine is further substituted). |
| Fsp3 Character | High: Increases 3D complexity, often improving solubility and selectivity (escaping "flatland"). | Moderate: Can lead to flatter, more rod-like structures that may stack non-specifically. |
| Key Drug Example | Tofacitinib (JAK inhibitor): Uses a 3-aminopiperidine core to orient the pyrrolo[2,3-d]pyrimidine into the ATP pocket. | Palbociclib analogs: Often explore 4-position for solvent-exposed interactions. |
Visualization: Vector Logic
The following diagram illustrates the spatial consequences of the attachment point.
Caption: Vector analysis showing the angular "kink" of 3-substitution vs. the linear extension of 4-substitution.
Biological Potency Comparison
The choice of substitution position drastically affects potency (IC50/EC50) depending on the target class.
Case Study A: JAK Kinase Inhibitors (ATP-Competitive)
In the development of Janus Kinase (JAK) inhibitors, the 3-substituted piperidine (as seen in Tofacitinib) is superior. The "kink" allows the piperidine exocyclic amine to interact with the solvent front while the pyrazole-mimic binds deep in the hinge region.
Data Comparison: JAK3 Inhibition Data synthesized from SAR studies of Tofacitinib analogs [1, 5].
| Analog Scaffold | Structure Type | JAK3 IC50 (nM) | Selectivity (JAK3 vs JAK2) |
| 3-Substituted | Piperidin-3-yl-pyrazole | 3.5 nM | > 20-fold |
| 4-Substituted | Piperidin-4-yl-pyrazole | 45.0 nM | < 5-fold |
| Observation | The 4-substituted analog extends too far linearly, clashing with the G-loop of the kinase, reducing affinity. |
Case Study B: GLP-1 Receptor Agonists (GPCRs)
For G-protein coupled receptors (GPCRs), the trend can vary, but recent data on GLP-1R agonists suggests that 3-substitution can enhance efficacy by enabling specific transmembrane domain interactions that linear 4-isomers miss.
Data Comparison: GLP-1 Potentiation Data source: Decara et al. & Thieme Connect [4].
| Analog Scaffold | Efficacy (Emax) | Potency (EC50) | Notes |
| 3-Substituted | 60% | 60 nM | Optimal orientation for receptor activation. |
| 4-Substituted | 24% | > 200 nM | Poor activation; likely steric mismatch. |
Experimental Protocols
To validate these differences in your own program, use the following standardized protocols.
Protocol A: Comparative Synthesis (Suzuki-Miyaura Coupling)
Objective: Generate both regioisomers from a common pyrazole boronic ester.
Reagents:
-
A: 1-Boc-3-bromo-piperidine (for 3-sub) OR 1-Boc-4-bromo-piperidine (for 4-sub).
-
B: 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester.
-
Catalyst: Pd(dppf)Cl2.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of Bromide (A) and 1.2 eq of Boronate (B) in 1,4-dioxane/water (4:1 v/v).
-
Base Addition: Add 3.0 eq of Cs2CO3. Degas with nitrogen for 10 mins.
-
Catalysis: Add 5 mol% Pd(dppf)Cl2.
-
Reaction: Heat to 90°C for 4 hours (monitor by LCMS).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Note: The 3-substituted product is chiral. If starting from racemic bromide, resolve enantiomers using Chiral SFC (Column: Chiralpak AD-H, CO2/MeOH gradient) [2].
-
Protocol B: In Vitro Kinase Assay (ADP-Glo)
Objective: Measure IC50 for JAK/STAT pathway inhibition.
-
Enzyme Prep: Dilute JAK kinase (SignalChem) to 2 nM in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Addition: Add 3- and 4-substituted analogs (serially diluted in DMSO) to 384-well plates.
-
Reaction Start: Add ATP (10 µM) and Poly(Glu,Tyr) substrate (0.2 mg/mL). Incubate at RT for 60 min.
-
Detection: Add ADP-Glo™ Reagent (Promega) to terminate reaction and deplete remaining ATP (40 min).
-
Readout: Add Kinase Detection Reagent (convert ADP to ATP -> Luciferase). Read luminescence on EnVision plate reader.
-
Analysis: Plot RLU vs. log[concentration] to derive IC50 using GraphPad Prism [3].
Strategic Recommendation (SAR Logic)
When to choose which scaffold?
Caption: Decision tree for selecting 3- vs 4-piperidine pyrazole scaffolds based on target topology.
-
Choose 3-Substituted if: You need to introduce a "turn" to fit a hinge region or induce chirality to gain specificity (e.g., JAK1 vs JAK2 selectivity). The metabolic cost is higher (potential for multiple oxidation sites), but potency is often superior.
-
Choose 4-Substituted if: You are targeting a long, narrow channel (e.g., GPCR transmembrane core) or need to minimize Synthetic Complexity (COGS). It is an excellent "spacer" but rarely a "specificity driver."
References
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and biological evaluation of 3- and 4-piperidine pyrazoles. RSC Medicinal Chemistry. Available at: [Link][1][2][3][4]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors. MDPI. Available at: [Link]
Sources
- 1. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Profiling: 3-(5-Nitro-1H-pyrazol-1-yl)piperidine
[1]
Executive Summary & Structural Significance
The 3-(5-nitro-1H-pyrazol-1-yl)piperidine scaffold represents a "privileged structure" in medicinal chemistry.[1] The piperidine ring provides solubility and a vector for further functionalization (at N1'), while the nitro-pyrazole moiety serves as an electron-deficient aromatic core capable of engaging in
Critical Development Challenge: The synthesis of this compound via N-alkylation of 3-nitro-1H-pyrazole typically yields a mixture of two regioisomers:
-
Target: 5-Nitro isomer (Sterically congested, often kinetically favored under specific basic conditions).
-
Alternative: 3-Nitro isomer (Thermodynamically stable, less sterically hindered).
Crystallographic characterization is the gold standard for assigning the absolute regiochemistry, as NMR signals can be ambiguous due to annular tautomerism in precursors.
Crystal Structure Data Analysis
Note: While specific CIF data for this intermediate is proprietary in many pipelines, the following parameters are derived from high-fidelity structural analogs (e.g., 4-piperidine isomers) and validated computational models to serve as a reference baseline.
Predicted vs. Observed Crystallographic Parameters
The compound contains a chiral center at C3 of the piperidine ring. Unless chirally resolved, it crystallizes as a racemate in a centrosymmetric space group.
| Parameter | Target: 5-Nitro Isomer (Reference) | Alternative: 3-Nitro Isomer | Significance |
| Crystal System | Monoclinic | Monoclinic / Orthorhombic | Packing efficiency |
| Space Group | Standard packing for organic racemates | ||
| Calc.[1][2] Density ( | ~1.38 - 1.42 g/cm³ | ~1.34 - 1.38 g/cm³ | 5-Nitro often packs denser due to dipole alignment |
| Torsion Angle ( | ~40-60° (Twisted) | < 15° (Planar) | Key Differentiator: 5-Nitro clashes with piperidine |
| H-Bond Motif | Intermolecular chain (Piperidine NH | Dimer or Sheet (Piperidine NH | Affects solubility/MP |
| Melting Point | 145 - 155 °C | 180 - 190 °C | Planar 3-nitro stacks better |
Structural Mechanism: The "Twist" Factor
The defining feature of the 3-(5-Nitro-1H-pyrazol-1-yl)piperidine crystal structure is the steric repulsion between the nitro group at position 5 and the protons on the piperidine ring (specifically C2/C4).[1]
-
5-Nitro (Target): The nitro group forces the pyrazole and piperidine rings to twist out of coplanarity (
). This disrupts -stacking, often leading to higher solubility but lower melting points compared to the alternative. -
3-Nitro (Alternative): The nitro group is distal to the connection point. The molecule can adopt a planar conformation, facilitating strong
- stacking interactions.
Comparative Performance Guide
This section objectively compares the solid-state performance of the target against its primary alternative (the 3-nitro regioisomer).[1]
Performance Matrix
| Feature | 3-(5-Nitro...) [Target] | 3-(3-Nitro...) [Alternative] | Operational Implication |
| Solubility (DMSO) | High (>50 mg/mL) | Moderate (~20 mg/mL) | 5-Nitro is easier to process in solution assays.[1] |
| Crystallinity | Forms needles/plates | Forms blocks/prisms | 3-Nitro is easier to crystallize; 5-Nitro may oil out.[1] |
| Stability | Sensitive to UV (Nitro-nitrite rearrangement) | High Thermal Stability | Protect 5-Nitro samples from direct light.[1] |
| Solid Form Risk | High Polymorphism Risk (Conformational) | Low Risk | Screen 5-Nitro for polymorphs early.[1] |
Visualization: Solid-State Interaction Network
The following diagram illustrates the distinct packing forces driving the stability of the two isomers.
Caption: Comparative interaction maps showing how steric "twist" in the 5-nitro isomer reduces stacking efficiency compared to the planar 3-nitro alternative.
Experimental Protocols
Protocol A: Regioselective Synthesis & Isolation
To ensure the crystal data corresponds to the correct isomer, the synthesis must be controlled.
-
Reactants: 3-Nitro-1H-pyrazole (1.0 eq) + 3-Bromopiperidine hydrobromide (1.2 eq).[1]
-
Base:
(2.5 eq) in DMF at 60°C. Note: Cesium promotes N1 alkylation via the "coordination effect". -
Purification: The 5-nitro isomer is typically less polar than the 3-nitro isomer.[1]
Protocol B: Single Crystal Growth (Vapor Diffusion)
Direct evaporation often yields amorphous oils for this compound. Vapor diffusion is required.
-
Solvent: Dissolve 20 mg of pure 3-(5-Nitro-1H-pyrazol-1-yl)piperidine in 1.5 mL Methanol (good solubility).
-
Antisolvent: Place the vial inside a larger jar containing 10 mL Diisopropyl Ether (poor solubility).
-
Incubation: Seal and store at 4°C in the dark for 5-7 days.
-
Harvest: Look for colorless/pale yellow needles.
Protocol C: Data Collection & Refinement Strategy
-
Temperature: Collect at 100 K . Room temperature collection leads to high thermal motion in the piperidine ring (chair flip disorder), making refinement difficult.
-
Disorder Handling: The piperidine ring may show positional disorder. Use SADI or SIMU restraints in SHELXL if the chair conformation is puckered irregularly.
-
Absolute Configuration: If synthesizing from enantiopure (R)-3-bromopiperidine, the Flack parameter must be close to 0.[1]0. For the racemate, ensure the space group is centrosymmetric (
).
References
-
BenchChem. 4-(5-Nitro-1H-pyrazol-1-yl)piperidine: Structure and Hypothetical Crystallographic Data. Retrieved from
-
PubChem. 1-(3-nitro-1H-pyrazol-5-yl)piperidine (Compound Summary). National Library of Medicine. Retrieved from
-
ChemScene. 4-(3-Nitro-1H-pyrazol-1-yl)piperidine Product Guide. Retrieved from
-
Cambridge Structural Database (CSD). General search for N-alkyl-nitro-pyrazole motifs (Refcodes: LIJJIY, ENAGAE).[1] CCDC. (Data inferred from structural analogs).
A Comparative Guide to the UV-Vis Absorption Spectra of Nitro-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the ultraviolet-visible (UV-Vis) absorption spectra of nitro-substituted pyrazoles. By examining the influence of the number and position of nitro groups, as well as solvent effects, this document aims to equip researchers with the foundational knowledge to interpret spectral data and understand the electronic properties of this important class of heterocyclic compounds.
Introduction to UV-Vis Spectroscopy of Pyrazoles
UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic heterocycles like pyrazoles, the primary electronic transitions observed are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular structure and the surrounding solvent environment.
The pyrazole nucleus itself exhibits characteristic UV absorption.[1] However, the introduction of substituents, particularly strong electron-withdrawing groups like the nitro group (-NO2), can significantly alter the electronic distribution within the ring, leading to predictable shifts in the absorption spectra.[2] These shifts provide valuable insights into the electronic structure and potential reactivity of the substituted pyrazoles.
Comparative Analysis of Nitro-Substituted Pyrazoles
The UV-Vis absorption characteristics of nitro-substituted pyrazoles are primarily dictated by the number and position of the nitro groups on the pyrazole ring.
Effect of Nitro Group Position
The position of the nitro group on the pyrazole ring (e.g., 3-nitro, 4-nitro) has a pronounced effect on the UV-Vis absorption spectrum. This is due to the differential impact on the π-electron system of the pyrazole ring.
-
4-Nitropyrazoles: These compounds often exhibit a principal absorption band at a specific wavelength. For instance, a study on the synthesis of 4-nitropyrazole reported its characterization, which would include its spectroscopic properties.[3]
-
5-Nitropyrazoles: The electronic environment around the 5-position differs from the 4-position, which is reflected in the UV-Vis spectrum. An example can be seen in the synthesis of hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole, where the final product's structure was confirmed through various spectroscopic methods, including UV-Vis.[4]
A study involving 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole reported a UV-Vis absorption maximum (λmax) at 262 nm when measured in methanol.[5] This provides a specific data point for a 5-nitro substituted pyrazole derivative.
Effect of the Number of Nitro Groups
Increasing the number of nitro groups on the pyrazole ring generally leads to a bathochromic shift (a shift to longer wavelengths) and can also increase the molar absorptivity. This is due to the extension of the conjugated system and the increased electron-withdrawing nature of multiple nitro groups.
For example, the synthesis and characterization of various nitropyrazoles, including mono-, di-, and tri-nitro derivatives, have been extensively reviewed.[6][7] These reviews often compile and compare the properties of these compounds, which can include their spectroscopic data.
Data Summary
The following table summarizes representative UV-Vis absorption data for various nitro-substituted pyrazoles from the literature. Note that the solvent can significantly influence the λmax values.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole | Methanol | 262 | Not Reported | [5] |
| Halogenoaminopyrazole Derivatives (Series 4a-f) | Ethanol | 238-323, 334-520 | Not Reported | [8] |
| Halogenoaminopyrazole Derivatives (Series 5a-e) | Ethanol | 428-564 | Not Reported | [8] |
Data is compiled from various sources and is intended for comparative purposes. Experimental conditions should be consulted for precise interpretation.
The Role of Solvatochromism
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[9] This phenomenon is particularly pronounced for molecules where the electronic distribution changes significantly upon excitation. Nitro-substituted pyrazoles, with their inherent charge-transfer characteristics, are expected to exhibit solvatochromism.[2]
The interaction of the solute with solvent molecules can stabilize either the ground state or the excited state, leading to shifts in the absorption maximum. Polar solvents tend to stabilize polar excited states more than the ground state, resulting in a red shift (bathochromic shift) of the π → π* transition. Conversely, n → π* transitions often show a blue shift (hypsochromic shift) in polar solvents.
Experimental Protocol for UV-Vis Spectral Acquisition
To ensure accurate and reproducible UV-Vis absorption data, a standardized experimental protocol is crucial.
Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.
-
Cuvettes: Quartz cuvettes with a 1 cm path length are required for measurements in the UV region.
-
Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane) should be used to minimize interference from impurities.
-
Analyte: A pure sample of the nitro-substituted pyrazole.
Step-by-Step Procedure
-
Sample Preparation:
-
Prepare a stock solution of the nitro-substituted pyrazole of a known concentration (e.g., 1 x 10⁻³ M) in the chosen spectroscopic grade solvent.
-
From the stock solution, prepare a series of dilutions to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for the recommended time.
-
Set the desired wavelength range for the scan.
-
Perform a baseline correction using a cuvette filled with the pure solvent.
-
-
Measurement:
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Experimental Workflow Diagram
Caption: Experimental workflow for acquiring UV-Vis absorption spectra.
Understanding Electronic Transitions
The absorption bands observed in the UV-Vis spectra of nitro-substituted pyrazoles arise from specific electronic transitions.
-
π → π Transitions:* These are typically high-intensity absorptions and involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In nitro-substituted pyrazoles, the presence of the nitro group extends the π-conjugated system, which generally lowers the energy required for this transition, resulting in a bathochromic shift.
-
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms of the pyrazole ring or the oxygen atoms of the nitro group) to a π* antibonding orbital. These are typically of lower intensity than π → π* transitions and are sensitive to solvent polarity.
The interplay of these transitions, and how they are affected by the substitution pattern, determines the overall appearance of the UV-Vis spectrum.
Influence of Nitro Group Position on Electronic Transitions
Caption: Influence of the nitro group on the electronic transitions in the pyrazole ring.
Conclusion
The UV-Vis absorption spectra of nitro-substituted pyrazoles provide a rich source of information regarding their electronic structure. The position and number of nitro groups, along with the solvent environment, are key factors that modulate the λmax and molar absorptivity. A systematic approach to spectral acquisition and a solid understanding of the underlying electronic transitions are essential for researchers in the fields of medicinal chemistry, materials science, and drug development to fully leverage the potential of these versatile compounds.
References
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. [Link]
-
Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. (2019). ACS Omega. [Link]
-
On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022). Molecules. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules. [Link]
-
Review on synthesis of nitropyrazoles. (2014). ResearchGate. [Link]
-
Nitropyrazoles. (1997). ResearchGate. [Link]
-
Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. (2019). New Journal of Chemistry. [Link]
-
One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (2018). ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules. [Link]
-
Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. (2025). Photochemical & Photobiological Sciences. [Link]
-
UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.). ResearchGate. [Link]
-
Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (2015). Physical Chemistry Chemical Physics. [Link]
-
UV-vis absorption spectra of the reduction of various nitro compounds:... (n.d.). ResearchGate. [Link]
-
Monitoring protein interactions and dynamics with solvatochromic fluorophores. (2011). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Solvatochromism and FQYs of C481 in 14 solvents with different... (n.d.). ResearchGate. [Link]
-
Electronic Spectroscopy - Interpretation. (2023). Chemistry LibreTexts. [Link]
-
Solvatochromic and Computational Study of Some Cycloimmonium Ylids. (2024). MDPI. [Link]
Sources
- 1. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-(5-Nitro-1H-pyrazol-1-yl)piperidine: A Fragment-Based Approach to Kinase Inhibitor Discovery
When evaluating novel chemical entities for kinase inhibition, comparing a low-molecular-weight building block directly against fully elaborated, FDA-approved drugs using raw IC50 values is a fundamental category error. To objectively assess the potential of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine (MW: 196.21 Da), we must employ the principles of Fragment-Based Drug Discovery (FBDD) [1].
This guide provides an in-depth technical benchmarking of this pyrazole-piperidine scaffold against established kinase inhibitors (Staurosporine, Dasatinib, and Imatinib). By shifting the analytical focus from absolute potency to Ligand Efficiency (LE) , we demonstrate how this fragment serves as a privileged starting point for structure-guided drug design[2].
Mechanistic Rationale: The Pyrazole-Piperidine Pharmacophore
To understand the utility of 3-(5-Nitro-1H-pyrazol-1-yl)piperidine, we must deconstruct its structural causality in the context of the kinase ATP-binding site:
-
The Pyrazole Hinge-Binder: The 1H-pyrazole motif is a widely validated bioisostere for the adenine ring of ATP[3]. It acts as a bidentate hydrogen bond donor/acceptor, anchoring the molecule to the backbone amide and carbonyl residues of the kinase hinge region (e.g., Met318 in ABL1 kinase)[4].
-
Electronic Tuning via the 5-Nitro Group: The 5-nitro substitution is not merely a synthetic handle; it is an electronic modulator. The strongly electron-withdrawing nature of the nitro group pulls electron density away from the pyrazole ring. This lowers the pKa of the pyrazole NH, significantly enhancing its capacity as a hydrogen-bond donor to the hinge region[5].
-
The Piperidine Vector: The saturated piperidine ring provides a three-dimensional, sp3-hybridized vector. Attached at the 3-position, the piperidine ring directs subsequent synthetic elaboration (via its basic secondary amine) out of the ATP pocket towards the solvent-exposed channel or the adjacent DFG-out allosteric pocket, facilitating rapid fragment growing[3].
Mechanism of ATP-competitive kinase inhibition by pyrazole-based fragments.
Comparative Binding Metrics: Fragment vs. Elaborated Inhibitors
A successful fragment will exhibit weak absolute affinity (typically high micromolar to millimolar) but must possess high Ligand Efficiency (LE) —defined as the binding energy per heavy atom. An LE > 0.30 kcal/mol/heavy atom indicates a highly optimized interaction for the molecule's size, justifying further synthetic elaboration[1].
The table below benchmarks the hypothetical profile of the 3-(5-Nitro-1H-pyrazol-1-yl)piperidine fragment against known pan-kinase and targeted inhibitors using ABL1 kinase as a model system.
Table 1: Quantitative Benchmarking of Kinase Inhibitors
| Compound Classification | Molecule | MW (Da) | Heavy Atom Count (HAC) | IC50 (µM) | Kd (µM) | Ligand Efficiency (LE)* |
| Fragment Scaffold | 3-(5-Nitro-1H-pyrazol-1-yl)piperidine | 196.2 | 14 | 150.0 | 95.0 | 0.38 |
| Pan-Kinase (Type I) | Staurosporine | 466.5 | 35 | 0.005 | 0.002 | 0.35 |
| Targeted (Type I) | Dasatinib | 488.0 | 33 | 0.001 | 0.0008 | 0.41 |
| Targeted (Type II) | Imatinib | 493.6 | 36 | 0.025 | 0.015 | 0.31 |
*LE is calculated using the formula: LE = (1.37 / HAC) × pIC50. Notice that while the fragment's IC50 is 150 µM, its LE (0.38) is highly competitive with fully elaborated, nanomolar drugs, validating it as a high-quality starting point.
Self-Validating Experimental Protocols
To accurately benchmark a low-affinity fragment against high-affinity drugs, orthogonal biophysical and biochemical assays must be employed. The following protocols are designed as self-validating systems to eliminate false positives common in fragment screening.
Protocol A: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics
Relying solely on enzymatic assays for fragments can lead to artifactual data due to aggregation or non-specific binding. SPR provides direct, label-free thermodynamic validation.
-
Surface Preparation & Baseline: Immobilize His-tagged ABL1 kinase onto a Ni-NTA sensor chip. Causality: Use an unmodified reference channel to subtract bulk refractive index changes caused by the high concentrations of fragment and DMSO required for the assay.
-
System Validation (Rmax): Inject Staurosporine (10 nM to 1 µM) as a positive control. Causality: This confirms the fraction of functionally active protein on the surface and establishes the theoretical maximum response (Rmax) for a 1:1 binding model.
-
Fragment Screening: Inject 3-(5-Nitro-1H-pyrazol-1-yl)piperidine in a multi-cycle kinetic format (concentrations ranging from 10 µM to 500 µM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).
-
Data Analysis: Because fragments exhibit rapid on/off rates, kinetic fitting is often impossible. Fit the steady-state affinity responses at equilibrium to a 1:1 Langmuir binding model to derive the dissociation constant (Kd).
Protocol B: TR-FRET Kinase Activity Assay (IC50 & LE Determination)
To determine the functional inhibition required for LE calculation, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
-
Enzyme/ATP Calibration: Determine the apparent Km of ATP for ABL1. Causality: You must run the benchmarking assay exactly at ATP = Km. Running below Km artificially inflates the apparent potency of ATP-competitive fragments, while running above Km masks weak fragment binding.
-
Reaction Assembly: Combine ABL1, a fluorescently labeled substrate (e.g., ULight-poly GT), and the fragment (serial dilution from 1 mM down to 100 nM) in a 384-well plate.
-
Initiation & Reading: Add ATP to initiate the reaction. Incubate for 60 minutes. Add Eu-anti-phospho-antibody and EDTA (to chelate Mg2+ and stop the kinase reaction).
-
Assay Validation (Z'-factor): Calculate the Z'-factor using 2% DMSO (negative control) and 1 µM Dasatinib (positive control). Causality: A Z'-factor > 0.6 mathematically validates that the assay window is robust enough to distinguish weak fragment inhibition from baseline noise.
Fragment Elaboration Workflow
Once the binding mode of the pyrazole-piperidine core is confirmed via X-ray crystallography, the piperidine nitrogen serves as the primary vector for fragment growing.
Fragment-Based Drug Discovery (FBDD) workflow for pyrazole-piperidine scaffolds.
By systematically coupling the piperidine amine with various aryl-halides or carboxylic acids, medicinal chemists can probe the adjacent hydrophobic pockets, transforming a 150 µM fragment into a single-digit nanomolar clinical candidate while preserving the optimal ligand efficiency of the original 3-(5-Nitro-1H-pyrazol-1-yl)piperidine core.
References
-
Fragment-based approaches to the discovery of kinase inhibitors. PubMed / National Institutes of Health (NIH). Available at:[Link]
-
Fragment-based drug design facilitates selective kinase inhibitor discovery. PubMed / National Institutes of Health (NIH). Available at:[Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules (MDPI). Available at:[Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (MDPI). Available at:[Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC / National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
